fluorane
Description
Structure
3D Structure
Properties
Molecular Formula |
FH |
|---|---|
Molecular Weight |
20.0064 g/mol |
IUPAC Name |
fluorane |
InChI |
InChI=1S/FH/h1H/i1+0 |
InChI Key |
KRHYYFGTRYWZRS-IGMARMGPSA-N |
Isomeric SMILES |
[19FH] |
Canonical SMILES |
F |
Origin of Product |
United States |
Foundational & Exploratory
The Invisible Becomes Visible: A Technical Guide to the History and Discovery of Fluorane-Based Leuco Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history, discovery, and core chemistry of fluorane-based leuco dyes. These remarkable molecules, capable of switching between a colorless (leuco) and a colored state, form the backbone of technologies such as carbonless copy paper and thermal printing. This document provides a detailed overview of their mechanism of action, key historical milestones, synthesis protocols, and quantitative data, offering a valuable resource for professionals in chemistry and materials science.
A Brief History: From Carbonless Copies to Thermal Prints
The story of this compound leuco dyes is intrinsically linked to the evolution of printing and copying technologies. Before their advent, creating duplicate documents was a messy affair, relying on carbon paper. The breakthrough came in 1953 , when chemists Lowell Schleicher and Barry Green, working at the National Cash Register Corporation (NCR), invented carbonless copy paper.[1][2] This invention utilized microencapsulated leuco dyes that would rupture under the pressure of a pen, reacting with an acidic developer sheet to create a colored copy.[1]
One of the earliest and most important leuco dyes used in this technology was Crystal Violet Lactone (CVL) .[2] While not a this compound dye itself, its success paved the way for the development of other dye systems with improved properties. Fluoran-based leuco dyes emerged as a major class of color formers, offering a wide range of colors, particularly stable and intense blacks, which were difficult to achieve with other dye types.[3]
The 1960s saw the development of thermal paper technology, which also heavily relies on this compound leuco dyes.[4] Instead of pressure, heat is used to melt a solid-state mixture of the this compound dye, an acidic developer, and a sensitizer, triggering the color-forming reaction.[3][5] Today, this compound leuco dyes are the most widely used color formers in thermal paper applications due to their high sensitivity and stability.[3]
The Core Mechanism: A Tale of Rings and Protons
The ability of this compound leuco dyes to switch between colored and colorless states is governed by a reversible chemical transformation centered on a spirolactone ring.
-
The Colorless (Leuco) State: In its neutral, colorless form, the this compound dye exists in a stable, non-planar structure. The central carbon of the spirolactone is sp³ hybridized, which isolates the electronic systems of the xanthene and isobenzofuranone moieties. This separation prevents the extended π-conjugation necessary for the absorption of visible light.
-
The Colored State: The transition to the colored state is typically triggered by an acidic environment (halochromism).[1] An acidic developer donates a proton (H⁺), which leads to the cleavage of the C-O bond in the spirolactone ring. This ring-opening event causes the central spiro carbon to become sp² hybridized, resulting in a planar, zwitterionic structure. This planarity allows for the formation of an extended conjugated π-electron system across the molecule. This extended conjugation lowers the energy of the molecule's electronic transitions, shifting its absorption from the UV to the visible region of the spectrum, thus rendering it colored.[1] The process is reversible; upon removal of the acidic environment, the lactone ring reforms, and the dye returns to its colorless state.
Signaling Pathways and Mechanisms
The color change in this compound-based leuco dyes can be initiated by various stimuli, primarily through chemical reactions (halochromism) or temperature changes (thermochromism).
Caption: Acid-catalyzed color change mechanism in this compound leuco dyes.
In thermal paper applications, the color change is induced by heat. However, the mechanism is not a direct thermal ring-opening. Instead, it involves a three-component system:
-
Leuco Dye: The this compound dye in its colorless form.
-
Developer: A solid, weakly acidic compound (e.g., bisphenol A).[6]
-
Solvent/Sensitizer: A low-melting point solid (e.g., a long-chain alcohol or ester) that acts as a solvent when melted.[4][6]
At room temperature, these components are in a solid, stable mixture. Upon heating, the solvent melts, dissolving the leuco dye and the developer, which then react to produce the colored form.
Caption: Mechanism of color change in thermochromic paper.
Quantitative Data of Representative Fluoran Leuco Dyes
The color and intensity of the developed dye are determined by the specific substituents on the this compound scaffold. The following table summarizes the spectral properties of two recently developed red-absorbing this compound leuco dyes in their colored (acidified) state.
| Dye Identifier | Substituents | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| LD01 | Indoline and other proprietary groups | MEK + 1% TFA | 604 | ~2.2 x 10⁴ |
| LD02 | Indoline with additional withdrawing and donating groups | MEK + 1% TFA | 608 | ~1.4 x 10⁴ |
| Data sourced from Deichmann et al. (2024).[1] |
Experimental Protocols: Synthesis of a Black Fluoran Leuco Dye
The synthesis of this compound leuco dyes typically involves the condensation of a substituted 2-(benzoyl)benzoic acid derivative with an appropriate aniline (B41778) or aminophenol derivative. Below is a representative protocol for the synthesis of a common black this compound leuco dye, 2-anilino-6-(dibutylamino)-3-methylfluoran (ODB-2) , based on procedures described in the patent literature.
Experimental Workflow
Caption: General workflow for the synthesis of ODB-2.
Detailed Methodology
Materials:
-
2-(4'-(dibutylamino)-2'-hydroxybenzoyl)benzoic acid
-
4-methoxy-2-methyldiphenylamine
-
Concentrated sulfuric acid (96% or higher)
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Condensation: 2-(4'-(dibutylamino)-2'-hydroxybenzoyl)benzoic acid is slowly added to concentrated sulfuric acid at a temperature maintained between 0-30 °C. To this solution, 1 to 1.2 molar equivalents of 4-methoxy-2-methyldiphenylamine are added, and the reaction mixture is stirred.[7]
-
Quenching and Precipitation: The reaction mixture is then poured into a large volume of ice water, causing the intermediate phthalide-containing product to precipitate.[7] The solid is collected by filtration and washed with water.
-
Cyclization: The filtered precipitate (paste) is transferred to a mixture of toluene and water. A concentrated aqueous solution of sodium hydroxide is added to neutralize the residual acid and then in excess to maintain a strongly basic pH (>10).[8] The mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously for 1-3 hours to facilitate the intramolecular cyclization to the this compound structure.[7][8]
-
Isolation and Purification: After cooling, the organic layer is separated. The crude product can be isolated by crystallization, for example, by cooling the toluene solution or by adding a solvent like methanol.[8] The final product is a pale-colored solid with a melting point in the range of 179-186 °C.[7]
Disclaimer: This protocol is a summary of procedures found in the patent literature and should be adapted and optimized with appropriate laboratory safety precautions.
Conclusion and Future Outlook
This compound-based leuco dyes have a rich history rooted in the innovation of modern copying and printing technologies. Their clever chemical design, based on a reversible lactone ring-opening mechanism, allows for a visually striking transition from a colorless to a colored state. While their primary applications in thermal and carbonless paper are well-established, ongoing research continues to explore new this compound structures with tailored properties, such as red-shifted absorption for novel color applications and improved stability.[1] The synergy between computational screening and synthetic chemistry is accelerating the discovery of new leuco dyes with optimized spectral and physical properties, ensuring their relevance in materials science for years to come.[1]
References
- 1. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Anilino-6-dibutylamino-3-methylfluoran: Overview, Applications in Light-Driven Phase Change Materials System and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. JPH05194526A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran - Google Patents [patents.google.com]
- 5. tekhelet.com [tekhelet.com]
- 6. JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran - Google Patents [patents.google.com]
- 7. CN101250191A - Method for preparing 2-phenylamino-6-dibutylamino-3-methyl fluoran - Google Patents [patents.google.com]
- 8. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Novel Fluorane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorane dyes, a class of leuco dyes, are renowned for their versatile applications, ranging from thermal paper and cosmetics to advanced biological imaging. Structurally, they are based on a spiro[isobenzofuran-1,9'-xanthen]-3-one core. Their utility stems from a remarkable and often reversible transformation between a colorless, non-fluorescent "leuco" state and a brightly colored, fluorescent state. This change is typically triggered by environmental stimuli, most notably pH, through the opening of a spirolactone ring.[1]
The quest for enhanced photophysical characteristics—such as improved brightness, greater photostability, and emission in the far-red or near-infrared (NIR) regions for deeper tissue imaging—has spurred the development of novel this compound derivatives. A key strategy in this endeavor is the incorporation of fluorine atoms into the dye's molecular structure. Fluorination can profoundly alter the electronic properties of the fluorophore, leading to significant shifts in absorption and emission spectra, and in many cases, enhancing the fluorescence quantum yield and photostability.[2] This guide provides an in-depth overview of the key spectroscopic properties of these novel derivatives, detailed experimental protocols for their characterization, and visual workflows to aid in research and development.
Core Spectroscopic Characteristics
The defining feature of this compound dyes is the equilibrium between their closed spirolactone form and the open zwitterionic quinoid form. The spectroscopic properties are almost exclusively associated with the open, conjugated form.
-
Absorption (λabs) and Molar Absorptivity (ε): The colorless lactone form absorbs primarily in the UV region (typically below 350 nm).[1] Upon ring-opening, a highly conjugated system is formed, giving rise to a strong absorption band in the visible spectrum. The wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light, are critical parameters. Novel derivatives aim to shift λabs to longer wavelengths (a bathochromic shift) for applications like in-vivo imaging.
-
Fluorescence Emission (λem): The ring-opened form is often highly fluorescent. The wavelength of maximum emission (λem) is always longer than the absorption wavelength.
-
Stokes Shift: This is the difference in wavelength between the maximum of absorption and the maximum of emission (λem - λabs). A large Stokes shift is highly desirable as it minimizes self-absorption and simplifies the optical setup required for detection by allowing for effective separation of the excitation and emission signals.[3]
-
Fluorescence Quantum Yield (ΦF): This is the most critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter dye. Novel fluorinated rhodamines, which share the same xanthene core as fluoranes, have been developed with quantum yields approaching 100% (ΦF ≈ 1.0).[1]
Quantitative Spectroscopic Data of Novel Derivatives
The following tables summarize the photophysical properties of recently developed this compound derivatives and related fluorinated dyes, illustrating the impact of structural modifications.
Table 1: Photophysical Properties of Novel Red-Absorbing Fluoran (B1223164) Leuco Dyes.
| Compound | Form | λabs (nm) | ε (M-1cm-1) | Solvent |
|---|---|---|---|---|
| LD01 | Leuco | < 350 | - | MEK |
| Colored | Not specified | Not specified | MEK + 1% TFA | |
| LD02 | Leuco | < 350 | - | MEK |
| Colored | 608 | 1.4 x 104 | MEK + 1% TFA |
Data sourced from a 2023 study on computational screening and synthesis of novel fluoran dyes.[1] MEK = Methyl Ethyl Ketone, TFA = Trifluoroacetic Acid.
Table 2: Photophysical Properties of Novel Fluorinated Rhodamine & Other Red-Emitting Dyes.
| Compound Class/Name | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent |
|---|---|---|---|---|---|
| Fluorinated Rhodamines | ~488 - 514 | 512 - 589 | ~24 - 75 | up to 0.98 | Methanol |
| 2RDNTPA | 385 | 629 | 244 | 0.13 | Chloroform |
Data for Fluorinated Rhodamines sourced from a 2010 study on new dyes for optical microscopy.[1] Rhodamines share a common xanthene core and lactone equilibrium with fluoranes. Data for 2RDNTPA, a novel A-D-A type dye, sourced from a 2020 study.[3]
Key Mechanisms and Workflows
Visualizing the fundamental mechanisms and experimental procedures is crucial for understanding and characterizing these dyes.
Caption: pH-dependent equilibrium of this compound dyes between the colorless lactone and colored zwitterionic forms.
Caption: Experimental workflow for determining relative fluorescence quantum yield using a comparative method.
Experimental Protocols
Accurate and reproducible data are paramount. The following sections provide detailed methodologies for key spectroscopic analyses.
Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or toluene) at a concentration of ~1 mM. From this stock, prepare a dilute solution (~1-10 µM) in the desired solvent using a quartz cuvette with a 1 cm path length.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).
-
Identify the wavelength of maximum absorbance (λabs) and record the absorbance value.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λex) to the sample's λabs.
-
Record the emission spectrum, scanning from a wavelength slightly longer than λex to the end of the desired range (e.g., if λex is 550 nm, scan from 560 nm to 800 nm).
-
Identify the wavelength of maximum emission (λem).
-
Note on Halochromism: To measure the colored form of a this compound leuco dye, a small amount of a strong acid (e.g., trifluoroacetic acid) can be added to the cuvette to induce ring-opening.[1]
-
Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination
This protocol uses the comparative method, which relates the fluorescence of an unknown sample to that of a well-characterized standard.
-
Materials:
-
Test Compound (X)
-
Standard Compound (ST) with a known quantum yield (e.g., Rhodamine B in ethanol, ΦF = 0.68; Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Spectroscopic grade solvent.
-
-
Procedure:
-
Select Excitation Wavelength (λex): Choose a λex where both the test and standard compounds have significant absorbance.
-
Prepare Solutions: Prepare five serial dilutions for both the test and standard compounds in the same solvent. The concentrations should be adjusted so that the absorbance at λex ranges from ~0.01 to 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each of the ten solutions. Note the precise absorbance value at λex for each.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the exact same λex and instrument parameters (e.g., slit widths) are used for all measurements.
-
Integrate Spectra: Calculate the integrated area under the emission curve for each spectrum. This value represents the total fluorescence intensity.
-
Plot Data: For both the test and standard compounds, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).
-
Calculate Gradient: Perform a linear regression for both datasets to obtain the slope (gradient) of the line (GradX for the test and GradST for the standard).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test compound (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard, respectively. If the same solvent is used for both, this term (ηX2 / ηST2) equals 1.
-
-
Protocol 3: NMR Spectroscopic Characterization
NMR is indispensable for confirming the chemical structure of novel derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
1H and 13C NMR:
-
Acquire standard 1D proton (1H) and carbon (13C) NMR spectra.
-
Confirm the presence of all expected proton and carbon signals and their chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values (for 1H).
-
-
19F NMR:
-
Acquire a 1D fluorine (19F) NMR spectrum. 19F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine environments.
-
For fluorophenyl derivatives, observe for characteristic coupling constants. For example, the carbon directly bonded to fluorine (C-F) will appear as a doublet in the 13C NMR spectrum with a large coupling constant (1JCF). Carbons two bonds away (meta) and three bonds away (para) will also show smaller C-F couplings.[4]
-
Conclusion
The targeted design of novel this compound derivatives, particularly through strategic fluorination, is a powerful approach to developing high-performance fluorophores. By tuning their core structure, researchers can achieve desirable spectroscopic properties such as red-shifted emission, high quantum yields, and enhanced photostability, paving the way for advanced applications in high-resolution cellular imaging, diagnostics, and smart materials. A rigorous and systematic spectroscopic characterization, employing the standardized protocols outlined in this guide, is essential for validating these novel compounds and understanding the structure-property relationships that will drive future innovation.
References
- 1. New fluorinated rhodamines for optical microscopy and nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to Quantum Chemical Calculations for Fluorane Structures
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to the study of fluorane structures, with a particular focus on their role as leuco dyes. It covers the theoretical background, computational workflows, key calculable properties, and relevant experimental protocols, serving as a comprehensive resource for professionals in chemistry and drug development.
Introduction to this compound Dyes and Computational Chemistry
This compound dyes are a class of organic compounds widely utilized as color formers in applications such as thermal paper, carbonless copy paper, and security inks. Their utility stems from their ability to exist in a colorless "leuco" state that can be switched to a colored state upon interaction with an acidic developer.[1] This transformation involves a significant structural change—specifically, the reversible opening of a lactone ring to form a highly conjugated, colored zwitterionic structure.[1][2]
Quantum chemical (QC) calculations have become an indispensable tool in the design and characterization of novel this compound dyes.[3] By simulating molecular structures and properties, researchers can predict the behavior of candidate molecules in silico, significantly accelerating the development process.[2][4] These computational methods allow for the screening of vast libraries of potential dye structures to identify candidates with desired properties, such as specific absorption wavelengths, before undertaking costly and time-consuming laboratory synthesis.[1][2]
Theoretical Framework: Core Computational Methods
The accurate prediction of the electronic structure and properties of this compound dyes relies on robust quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective approaches for these systems.
-
Density Functional Theory (DFT): DFT is a workhorse method for optimizing the ground-state geometry of molecules. It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between accuracy and computational cost.[5] For this compound structures, DFT is used to determine the stable conformations of both the closed (leuco) and open (colored) forms. Functionals like B3LYP are frequently employed for organic molecules.[6][7][8]
-
Time-Dependent Density Functional Theory (TD-DFT): To predict the color and spectroscopic properties of dyes, it is necessary to study their excited states. TD-DFT is the standard method for calculating the electronic absorption and emission spectra of molecules.[9][10] It provides information on transition energies (which correspond to absorption maxima, λmax) and oscillator strengths (related to the intensity of absorption).[9] This is crucial for screening this compound dyes for specific colors.
A Systematic Computational Workflow
A systematic workflow combining molecular design, computational screening, and experimental validation is highly effective for discovering new this compound dyes. The process allows for the rapid evaluation of numerous candidate structures to down-select the most promising ones for synthesis.[2]
This iterative process begins with the computational generation of a large number of candidate molecules, followed by DFT and TD-DFT calculations to predict their properties. The most promising candidates are then synthesized and characterized experimentally, and the results are used to refine the computational models.[2]
Mechanism of Action: The Lactone Ring-Opening Reaction
The fundamental process enabling the color-changing property of this compound leuco dyes is the acid-catalyzed equilibrium between the colorless lactone form and the colored zwitterionic form.[1] In the absence of an acid, the molecule exists in a closed, non-planar lactone structure with a limited π-conjugated system, rendering it colorless. Upon protonation by an acidic developer, the lactone ring opens, resulting in a planar, quinoidal structure with an extended π-electron system.[1] This change in electronic structure causes a significant shift in the molecule's absorption spectrum into the visible range, producing intense color.
Data Presentation: Computational and Experimental Parameters
Quantitative data from computational studies and experiments are crucial for validating theoretical models and guiding the design of new dyes. The following tables summarize common computational parameters and compare theoretical predictions with experimental results for representative this compound dyes.
Table 1: Summary of Common Quantum Chemical Calculation Protocols for Fluoranes
| Method | Functional | Basis Set | Software | Key Properties Calculated |
|---|---|---|---|---|
| DFT | B3LYP | 6-311++G(3df,3pd)[6] | GAUSSIAN 03[6] | Optimized geometry, electron density distribution[6] |
| DFT | B3LYP | 6-31G(2df,p)[8] | N/A | Geometries, harmonic frequencies, dipole moments, polarizabilities, energies of atomization[8] |
| DFT | M06-2X | 6-311++g(2d,p)[11] | Gaussian09[11] | Optimized geometries, free enthalpies for ring-opening reactions[11] |
| TD-DFT | B3LYP | aug-cc-pVTZ[12] | N/A | Optical rotation, absorption spectra |
| TD-DFT | PBE1PBE | 6-31G(d,p)[10] | N/A | Absorption and emission spectra in solution[10] |
| DFT/TD-DFT | N/A | def2-TZVP[13] | N/A | Redox potentials, HOMO/LUMO energies, binding energy[13] |
Table 2: Comparison of Simulated and Experimental Spectroscopic Data for Red-Absorbing Leuco Dyes
| Dye | State | Solvent | Simulated λmax (nm) | Experimental λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|---|---|
| LD01 | Leuco | MEK | < 350 | < 350 | N/A |
| LD01 | Colored | MEK + 1% TFA | ~600 | 610 | 2.1 x 104[2] |
| LD02 | Leuco | MEK | < 350 | < 350 | N/A |
| LD02 | Colored | MEK + 1% TFA | ~600 | 608 | 1.4 x 104[2] |
Data sourced from a study on red-absorbing fluoran (B1223164) leuco dyes.[2] The simulations provided a reasonable agreement with experimental spectra, validating the screening protocol.[2]
Experimental Protocols
The synthesis and characterization of this compound compounds involve standard organic chemistry techniques and modern spectroscopic analysis.
A. General Synthesis Protocol (Suzuki-Miyaura Cross-Coupling)
A common method for synthesizing substituted biaryl compounds, which can be precursors or parts of this compound structures, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14]
-
Reaction Setup: In a pressure tube, combine the aryl bromide (e.g., 1-bromo-3,4-difluorobenzene, 1 equivalent), an appropriate arylboronic acid (1.5 equivalents), a base (e.g., K₃PO₄, 1.5 equivalents), and a catalyst (e.g., Pd(PPh₃)₄, 1.5 mol %).[14]
-
Solvent: Add a solvent mixture, typically dioxane and water (e.g., 3:1 v/v ratio).[14]
-
Reaction Conditions: Seal the tube and heat the mixture at a specified temperature (e.g., 105 °C) for several hours (e.g., 8.5 h).[14]
-
Workup and Purification: After the reaction is complete, cool the mixture, perform an extraction with an organic solvent, wash with brine, and dry over a dehydrating agent like Na₂SO₄. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
B. Spectroscopic Characterization Protocol
-
Sample Preparation: Prepare a stock solution of the synthesized this compound dye in a suitable organic solvent, such as methyl ethyl ketone (MEK), at a known concentration (e.g., 10⁻⁵ M).[2]
-
UV-Vis Spectroscopy (Leuco State): Record the absorption spectrum of the diluted dye solution using a spectrophotometer. For the colorless leuco form, significant absorption is typically observed only in the UV region (below 400 nm).[2]
-
UV-Vis Spectroscopy (Colored State): To trigger the color change, add a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the cuvette (e.g., 1% by volume).[2] Mix thoroughly and immediately record the absorption spectrum of the resulting colored solution.
-
NMR and Mass Spectrometry: Further structural confirmation is achieved using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry to verify the molecular structure and purity of the synthesized compound.[7][14]
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, are powerful and predictive tools in the field of this compound dye chemistry. They enable the high-throughput screening of novel structures and provide deep insights into the structure-property relationships that govern their color-changing behavior. The synergy between computational simulation and experimental validation, as outlined in this guide, provides a robust framework for the rational design of new this compound-based materials for advanced applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpc.lsu.edu [hpc.lsu.edu]
- 6. Quantum-mechanical calculation of the structural and energetic characteristics of the fluorinealcanes – Physical and chemical aspects of the study of clusters, nanostructures and nanomaterials [physchemaspects.ru]
- 7. Synthesis and experimental and theoretical characterization of m-fluorosulfinylaniline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quantum chemistry structures and properties of 134 kilo molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Dependent Density Functional Theory Calculations of the Photoabsorption of Fluorinated Alkanes | Journal Article | PNNL [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - DFT study of the polycondensation and ring-opening polymerisation of novel limonene-derived lactone and bifunctional alcohol/carboxylic acid monomers - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to Solvatochromism in Functionalized Fluorane Dyes for Researchers and Drug Development Professionals
Introduction
Functionalized fluorane dyes, a class of compounds based on the xanthene core structure, have garnered significant attention in various scientific disciplines, particularly in biomedical research and drug development. Their utility stems from their often-bright fluorescence and, most notably, their solvatochromic properties. Solvatochromism is the phenomenon where the color of a substance, and more specifically its absorption and emission spectra, changes with the polarity of the solvent.[1] This sensitivity to the local microenvironment makes functionalized this compound dyes powerful tools for probing biological systems, from visualizing cellular organelles to detecting protein aggregation.[2][3]
This technical guide provides an in-depth exploration of the core principles of solvatochromism in functionalized this compound dyes, including the underlying molecular mechanisms, experimental protocols for their characterization, and their applications in biological research.
The Core Principle: Intramolecular Charge Transfer and the Spirolactone Equilibrium
The solvatochromism of many functionalized this compound dyes, particularly those of the rhodamine family, is governed by an intramolecular charge transfer (ICT) mechanism and a solvent-dependent equilibrium between a non-fluorescent spirolactone form and a fluorescent zwitterionic form.[3][4]
In nonpolar solvents, the colorless and non-fluorescent spirolactone form is favored. In this closed-ring structure, the π-conjugation of the xanthene core is interrupted. As the solvent polarity increases, the equilibrium shifts towards the open-ring, highly conjugated, and fluorescent zwitterionic form. This shift is accompanied by a significant change in the absorption and emission spectra, providing a readout of the local environment's polarity.[4]
The following diagram illustrates this fundamental equilibrium, which is the basis for the solvatochromic behavior of many functionalized this compound dyes.
References
- 1. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Synthesis and Characterization of Fluorinated Graphene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of fluorinated graphene (FG), a fascinating derivative of graphene with tunable properties. The introduction of fluorine atoms onto the graphene lattice transforms its electronic and chemical characteristics, opening up a wide array of applications in electronics, energy storage, lubrication, and biomedical fields.[1][2][3][4][5][6] This document details various synthesis methodologies, in-depth characterization techniques, and key quantitative data to facilitate further research and development in this promising area.
Synthesis of Fluorinated Graphene
The properties of fluorinated graphene are highly dependent on the synthesis method, which influences the fluorine content (F/C ratio), the nature of the C-F bond (covalent, semi-ionic, or ionic), and the structural integrity of the graphene lattice.[2] The primary approaches for synthesizing fluorinated graphene can be broadly categorized into direct fluorination of graphene and exfoliation of fluorinated graphite (B72142).[1][2][3]
Direct Fluorination of Graphene and its Derivatives
Direct fluorination methods involve the introduction of fluorine-containing species to pristine graphene, graphene oxide (GO), or reduced graphene oxide (rGO).
This method involves the direct reaction of graphene with fluorine gas at elevated temperatures. The F/C ratio can be controlled by tuning the reaction temperature, pressure, and duration.[1][7] For instance, fluorination of N, O-doped graphene aerogel at temperatures ranging from 200 to 300 °C resulted in an increasing fluorine content.[7] However, higher temperatures (e.g., 350 °C) can lead to the decomposition of the fluorinated graphene.[7]
Plasma treatment offers a versatile and controllable method for graphene fluorination using fluorine-containing gases like carbon tetrafluoride (CF₄), sulfur hexafluoride (SF₆), and trifluoromethane (B1200692) (CHF₃).[1][8][9][10][11] The plasma generates reactive fluorine radicals and ions that react with the graphene surface.[2] Key parameters influencing the fluorination process include the type of gas, plasma power, gas pressure, and exposure time.[1] For example, CF₄ plasma treatment can lead to the formation of C-F covalent bonds.[8] It has been observed that CF₄ plasma treatment can induce more p-doping and fewer defects in graphene compared to CHF₃ plasma.[11]
Hydrothermal and solvothermal approaches utilize fluorine-containing precursors in a sealed reactor at elevated temperatures and pressures.[1][2] These methods are often employed for the fluorination of graphene oxide, where oxygen-containing functional groups can be substituted by fluorine.[2][3] Common fluorinating agents include hydrofluoric acid (HF), diethylaminosulfur trifluoride (DAST), and boron trifluoride etherate.[2][3] The F/C ratio can be controlled by adjusting the reaction temperature, time, and concentration of the fluorinating agent.[2]
Xenon difluoride (XeF₂) is a solid fluorinating agent that can fluorinate graphene at room temperature.[1][12][13] This method is considered mild and controllable, allowing for precise tuning of the fluorine coverage.[2][12] Single-sided fluorination can be achieved on a substrate, while double-sided fluorination is possible by suspending the graphene.[12][13] The reaction with XeF₂ leads to the formation of covalent C-F bonds and can transform graphene from a semi-metal to an insulator.[12]
Exfoliation of Fluorinated Graphite
An alternative route to obtaining fluorinated graphene is through the exfoliation of bulk fluorinated graphite (graphite fluoride).
Similar to the production of pristine graphene, fluorinated graphene can be obtained by mechanically exfoliating graphite fluoride (B91410) using the "Scotch tape" method.[1][3] This technique yields high-quality, single- or few-layer fluorinated graphene flakes, but the process is not easily scalable.[3]
Liquid-phase exfoliation involves the sonication of graphite fluoride in a suitable solvent to overcome the van der Waals forces between the layers.[2][4][7] This method is scalable and can produce stable dispersions of fluorinated graphene. The choice of solvent and sonication parameters are crucial for achieving efficient exfoliation.[5]
Experimental Protocols
Protocol 1: Plasma-Assisted Fluorination of Graphene
-
Substrate Preparation: Transfer a single layer of CVD-grown graphene onto a suitable substrate (e.g., SiO₂/Si).
-
Plasma Treatment:
-
Place the substrate in a plasma reactor chamber.
-
Evacuate the chamber to a base pressure of ~1 x 10⁻⁶ Torr.
-
Introduce the fluorinating gas (e.g., CF₄) at a controlled flow rate (e.g., 21 sccm) to achieve a working pressure of ~1 x 10⁻² Torr.[8]
-
Ignite the plasma using a radiofrequency (RF) source (e.g., 13.56 MHz) at a specific power.
-
Apply a bias voltage to the substrate (e.g., -250 V) to control ion energy.[8]
-
Maintain the plasma for a desired duration (e.g., 45 minutes) to achieve the target fluorine content.[8]
-
-
Post-Treatment:
-
Turn off the plasma and gas flow.
-
Allow the chamber to cool down before removing the sample.
-
Characterize the fluorinated graphene using various techniques.
-
Protocol 2: Hydrothermal Synthesis of Fluorinated Graphene from Graphene Oxide
-
Preparation of GO Dispersion: Disperse a known amount of graphene oxide in deionized water through ultrasonication to form a stable dispersion.
-
Hydrothermal Reaction:
-
Transfer the GO dispersion into a Teflon-lined stainless-steel autoclave.
-
Add the fluorinating agent (e.g., hydrofluoric acid) to the dispersion. The concentration of the fluorinating agent will determine the final F/C ratio.[2]
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 12-24 hours).
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.
-
Dry the final product in a vacuum oven at 60 °C.
-
Data Presentation
Table 1: Comparison of Properties of Fluorinated Graphene Synthesized by Different Methods
| Synthesis Method | Fluorinating Agent | F/C Ratio (Atomic %) | C-F Bond Type | Bandgap (eV) | Key Characteristics |
| Direct Fluorination | F₂ gas | 0.47 - 1.02[1][2] | Covalent | ~3.0[12][13] | Controllable F/C ratio by temperature.[1][7] |
| Plasma Fluorination | CF₄ | Up to ~25%[1] | Covalent | - | Introduces p-doping, fewer defects than CHF₃.[11] |
| Plasma Fluorination | SF₆ | Up to ~25%[1] | Covalent | - | Sulfur atoms may bond to substrate.[1] |
| Hydrothermal | HF | Tunable[2] | Semi-ionic to Covalent | - | Simultaneous reduction and fluorination of GO.[1][2] |
| XeF₂ Exposure | XeF₂ | ~25% (single-side) to ~100% (double-side)[12][13] | Covalent | 2.93 (C₄F) - 3.07 (CF)[12][13] | Mild, room temperature process.[2][12] |
| Exfoliation | Graphite Fluoride | Dependent on starting material | Covalent/Semi-ionic | - | Scalable production of FG sheets.[2] |
Characterization of Fluorinated Graphene
A comprehensive characterization of fluorinated graphene is essential to understand its structure, composition, and properties.
Spectroscopic Techniques
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical bonding states of fluorinated graphene.[12][13] The C1s spectrum can be deconvoluted to identify different carbon bonding environments, including sp² C-C, sp³ C-C, C-O, and various C-F bonds (C-F, CF₂, CF₃).[14][15] The F1s spectrum provides information about the nature of the C-F bonds.[14] The F/C ratio can be quantified from the areas of the C1s and F1s peaks.[2]
-
Raman Spectroscopy: Raman spectroscopy is highly sensitive to the structural changes in graphene upon fluorination. The key Raman features include:
-
G peak (~1580 cm⁻¹): Associated with the E₂g phonon mode of sp² carbon atoms. Its broadening and upshift indicate doping and disorder.[11][16]
-
D peak (~1350 cm⁻¹): Activated by defects and indicates the presence of sp³-hybridized carbon atoms due to fluorination.[12][16] The intensity ratio of the D and G peaks (I(D)/I(G)) is a measure of the defect density.[11]
-
2D peak (~2690 cm⁻¹): The second order of the D peak. Its shape and intensity are sensitive to the number of graphene layers and the degree of fluorination.[12][16] A decrease in the I(2D)/I(G) ratio is typically observed upon fluorination.[11]
-
Microscopic Techniques
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the fluorinated graphene sheets, revealing their morphology, thickness, and atomic structure.[17][18][19] High-resolution TEM (HRTEM) can be used to observe the lattice structure and identify defects.
-
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology and topography of fluorinated graphene films and powders on a larger scale.[20]
-
Atomic Force Microscopy (AFM): AFM is a powerful technique for determining the thickness of fluorinated graphene flakes and assessing their surface roughness and morphology.[12][21][22][23] It can confirm the presence of single or few-layer sheets.[21]
Mandatory Visualization
References
- 1. Preparation and Applications of Fluorinated Graphenes [mdpi.com]
- 2. Two‐Dimensional Fluorinated Graphene: Synthesis, Structures, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, properties, and applications of fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Fluorinated Graphene from Synthesis to Applications: Critical Review on Functional Chemistry and Structure Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Graphene Prepared by Direct Fluorination of N, O-Doped Graphene Aerogel at Different Temperatures for Lithium Primary Batteries [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.unamur.be [researchportal.unamur.be]
- 10. svc.org [svc.org]
- 11. Layer-dependent fluorination and doping of graphene via plasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Tunable Synthesis of Predominant Semi-Ionic and Covalent Fluorine Bonding States on a Graphene Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron-Beam-Induced Fluorination Cycle for Long-Term Preservation of Graphene under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluorinated Graphene | Graphene Series Products | ACS Material [acsmaterial.com]
- 21. Preparation of fluorinated graphene to study its gas sensitivity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03451F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Graphene Research | 2D Materials Research | Graphene AFM [afm.oxinst.com]
The Dual Nature of Fluoranes: A Technical Guide to their Thermochromic and Photochromic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of fluorane dyes, focusing on their ability to change color in response to heat (thermochromism) and light (photochromism). This guide delves into the core mechanisms driving these phenomena, provides detailed experimental protocols for their characterization, and presents quantitative data to facilitate comparative analysis. Furthermore, it explores the potential applications of these unique properties in the realm of drug development and bioimaging.
The Chemistry of Color Change: Understanding this compound Structures
This compound dyes are a class of leuco dyes, meaning they can exist in a colorless or colored state. The core chemical structure responsible for this transformation is a spirolactone ring. The reversible opening and closing of this lactone ring dictates the dye's absorption of visible light and, consequently, its color.
-
Colorless State (Leuco Form): In its resting state, the this compound molecule possesses a closed spirolactone ring. This structure isolates the chromophoric groups within the molecule, preventing the extended conjugation necessary for the absorption of visible light. As a result, the compound appears colorless or faintly colored.
-
Colored State: Upon stimulation by heat or light, the lactone ring cleaves open. This structural change creates a highly conjugated, planar zwitterionic or quinoidal structure. This extended π-electron system readily absorbs light in the visible spectrum, leading to the appearance of a vibrant color. The specific color observed depends on the substituents attached to the this compound backbone.
Thermochromism in Fluoranes: A Response to Heat
The thermochromic properties of fluoranes are typically harnessed in a three-component system: the this compound dye (color former), a color developer, and a solvent.
-
Mechanism of Thermochromism: At temperatures below the melting point of the solvent, the this compound dye and the acidic color developer (e.g., bisphenol A) are in close proximity within the solid solvent matrix, allowing for a proton transfer that stabilizes the open, colored form of the dye. As the temperature rises and the solvent melts, the components become more mobile and dissociate, leading to the reformation of the stable, colorless lactone ring. This process is reversible upon cooling.
Quantitative Analysis of Thermochromic Fluoranes
The following table summarizes key thermochromic properties of selected this compound dyes.
| This compound Derivative | Color Developer | Solvent | Color Change | Transition Temperature (°C) |
| 1,2-benzo-6-diethylamino this compound | Melamine Formaldehyde Resin | - | Yellow to Colorless | 31[1] |
| Unspecified this compound Microcapsules | - | - | Yellow to Colorless | 32[2] |
| Crystal Violet Lactone (CVL) | Bisphenol A (BPA) | 1-Tetradecanol | - | - |
Photochromism in Fluoranes: A Response to Light
While less extensively studied than their thermochromic counterparts, some this compound derivatives also exhibit photochromism. The underlying principle remains the same: the reversible, light-induced opening and closing of the lactone ring.
-
Mechanism of Photochromism: Irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range, provides the energy required to break the C-O bond of the spirolactone ring, leading to the formation of the colored, open-ring isomer. The reverse reaction, from the colored to the colorless form, can be triggered by irradiation with visible light or may occur thermally.
Quantitative Analysis of Photochromic Fluoranes
The table below presents available quantitative data for the photochromic properties of specific this compound derivatives.
| This compound Derivative | Solvent | λmax (Leuco Form, nm) | λmax (Colored Form, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) of Colored Form |
| LD01 | MEK | < 350 | - | -[3] |
| LD02 | MEK | < 350 | 608 | 1.4 x 10⁴[3] |
Applications in Drug Development and Bioimaging
The unique optical properties of this compound derivatives, particularly their ability to switch between fluorescent and non-fluorescent states, open up possibilities for their use as probes in biological systems. While the direct application of thermochromic and photochromic fluoranes in drug development is an emerging area, the broader class of fluorine-containing fluorescent dyes is well-established in bioimaging and as components of drug delivery systems.
-
Fluorescent Probes for Bioimaging: this compound-based structures can be engineered to act as "turn-on" fluorescent probes. In their closed, non-fluorescent state, they can be designed to interact with a specific biological target (e.g., an enzyme or a particular pH environment). This interaction could trigger the ring-opening, leading to a fluorescent signal that allows for the visualization and tracking of the target within living cells.[4]
-
Drug Delivery Systems: this compound derivatives could potentially be incorporated into drug delivery vehicles. The release of a therapeutic agent could be triggered by an external stimulus like light (photodynamic therapy) or a change in the local thermal environment, which would induce a conformational change in the this compound moiety and subsequent drug release.[5][6]
Experimental Protocols
Accurate characterization of the thermochromic and photochromic properties of fluoranes is crucial for their development and application. The following sections outline the fundamental experimental methodologies.
Thermochromic Property Characterization
a) UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the absorption spectra of the this compound dye at different temperatures and quantify the color change.
-
Methodology:
-
Prepare a solution or a solid mixture of the this compound dye, color developer, and solvent.
-
Place the sample in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.
-
Record the absorption spectrum at various temperatures, cycling up and down to observe the reversibility of the color change.
-
The change in the absorbance maximum (λmax) and the overall spectral shape will provide quantitative data on the thermochromic transition.
-
b) Differential Scanning Calorimetry (DSC):
-
Objective: To determine the transition temperature and enthalpy of the thermochromic process.
-
Methodology:
-
A small, known mass of the three-component thermochromic system is placed in a DSC pan.
-
The sample is subjected to a controlled temperature program (heating and cooling cycles) under an inert atmosphere.
-
The DSC instrument measures the heat flow into or out of the sample relative to a reference.
-
The resulting thermogram will show a peak corresponding to the melting of the solvent, which correlates with the thermochromic transition temperature.
-
Photochromic Property Characterization
a) UV-Visible (UV-Vis) Spectroscopy with Light Irradiation:
-
Objective: To monitor the spectral changes upon irradiation with light and determine the kinetics of the photochromic transformations.
-
Methodology:
-
Prepare a dilute solution of the photochromic this compound in a suitable solvent.
-
Record the initial absorption spectrum (leuco form).
-
Irradiate the sample with a UV light source for a specific duration.
-
Immediately record the absorption spectrum of the colored form.
-
To study the reverse reaction, irradiate the colored solution with visible light or monitor the thermal fading in the dark by recording spectra at regular intervals.
-
b) Quantum Yield Measurement:
-
Objective: To determine the efficiency of the photochromic conversion.
-
Methodology:
-
The relative quantum yield is a commonly used method.
-
A standard compound with a known quantum yield is used for comparison.
-
The fluorescence spectra of both the sample and the standard are measured under identical conditions (excitation wavelength, absorbance).
-
The quantum yield of the sample can be calculated using the integrated fluorescence intensities, absorbance values, and refractive indices of the solvents.
-
Conclusion
This compound dyes represent a versatile class of chromic materials with significant potential in various scientific and technological fields. Their ability to undergo reversible color changes in response to thermal and photo-stimuli, driven by the elegant mechanism of lactone ring-opening and closing, makes them attractive for applications ranging from smart materials to advanced biological probes. Further research into the photochromic properties of novel this compound derivatives and their integration into drug delivery and bioimaging systems is poised to unlock new and exciting possibilities. This guide provides a foundational understanding of these fascinating molecules, equipping researchers and developers with the knowledge to explore and harness their unique chromic behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanomaterials for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Carbon-Fluorine Bond: A Linchpin in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[1][2][3] The carbon-fluorine (C-F) bond, owing to the unique properties of the fluorine atom—namely its small size and high electronegativity—imparts profound changes to a molecule's physicochemical and pharmacological profile.[4] This guide provides an in-depth technical overview of the C-F bond, its impact on molecular properties, and its application in designing next-generation therapeutics, complete with experimental insights and data-driven summaries.
Core Physicochemical Properties of the C-F Bond
The C-F bond is a polar covalent bond characterized by its exceptional strength and stability. Fluorine's high electronegativity (3.98 on the Pauling scale) compared to carbon (2.5) creates a significant dipole moment, rendering the carbon atom electron-deficient and the fluorine atom electron-rich.[5] This polarity and the bond's partial ionic character contribute to it being one of the strongest single bonds in organic chemistry.[5] Its strength is a key factor in its ability to enhance the metabolic stability of drug candidates.[2]
The introduction of fluorine can significantly alter a molecule's acid-base properties (pKa) and lipophilicity (logP or logD), which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |
| C-F | ~1.35 - 1.39 | ~115 - 130 |
| C-H | ~1.09 | ~105 |
| C-Cl | ~1.77 | ~84 |
| C-Br | ~1.93 | ~72 |
| C-I | ~2.14 | ~58 |
| Data compiled from multiple sources.[5][6][7] |
Table 2: Illustrative Impact of Fluorination on Molecular Properties
| Parent Compound | Fluorinated Analog | Change in pKa | Change in logP / logD | Rationale for Change |
| Aniline | 4-Fluoroaniline | ↓ 0.46 | ↑ 0.32 | Inductive electron withdrawal by fluorine decreases the basicity of the amino group. |
| Benzylamine | 2-Fluorobenzylamine | ↓ ~1.0 | ↑ ~0.2 | Strong inductive effect of fluorine lowers the pKa of the amine.[8] |
| Pyridine (B92270) | 2-Fluoropyridine | ↓ 6.2 | ↑ 0.45 | Fluorine's electron-withdrawing effect significantly reduces the basicity of the pyridine nitrogen. |
| Propan-2-ol | Hexafluoroisopropanol | ↓ 5.4 | ↑ 1.5 | Multiple fluorine atoms strongly increase the acidity of the hydroxyl group. |
| Values are approximate and can vary based on measurement conditions and molecular context. |
Strategic Roles of the C-F Bond in Drug Design
The deliberate introduction of fluorine is a key strategy to fine-tune a drug candidate's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.[9][10][11]
-
Metabolic Stability: The high energy required to break the C-F bond makes it resistant to metabolic cleavage, particularly by Cytochrome P450 enzymes.[4][12] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative degradation, thereby increasing the drug's half-life and oral bioavailability.[9]
-
Modulation of Acidity and Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[8][9] For example, fluorinating an aliphatic amine can reduce its basicity, which can mitigate off-target effects (e.g., hERG channel inhibition) and improve cell permeability.[13]
-
Lipophilicity and Permeability: While fluorine is highly electronegative, its impact on lipophilicity is context-dependent.[1][9] Replacing a hydrogen atom with fluorine generally increases local lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[9][10] However, the introduction of multiple fluorine atoms can sometimes decrease lipophilicity due to the molecule's increased polarity.[1]
-
Conformational Control and Binding Affinity: The C-F bond can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[9] This conformational restriction can pre-organize a ligand into its bioactive conformation, leading to improved binding affinity and selectivity for its protein target.[9] Fluorine can also participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, further enhancing binding.
Experimental Protocols
A. General Protocol for Electrophilic Fluorination of a β-Ketoester
This protocol describes a representative method for introducing a fluorine atom at the α-position of a β-ketoester using an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI).
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the β-ketoester substrate (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF) to achieve a concentration of 0.1-0.2 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a suitable non-nucleophilic base (e.g., sodium hydride, 1.1 eq, or a tertiary amine like DBU, 1.2 eq) portion-wise or dropwise to generate the enolate. Stir the mixture at this temperature for 30-60 minutes.
-
Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α-fluoro-β-ketoester.
B. Characterization using ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a crucial technique for the unambiguous characterization of organofluorine compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity. No special probe is typically required if the spectrometer is equipped for multinuclear experiments.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.
-
Spectral Analysis:
-
Chemical Shift (δ): The position of the signal in the spectrum (typically ranging from +50 to -250 ppm) is indicative of the electronic environment of the fluorine atom.
-
Integration: The area under the peak is proportional to the number of fluorine nuclei it represents.
-
Coupling (J): Observe for coupling between fluorine and other active nuclei (e.g., ¹H, ¹³C, ³¹P, or other ¹⁹F nuclei). The magnitude of the J-coupling constants provides valuable structural information about the proximity of atoms.
-
Case Study: Fluorine in Kinase Inhibitors
Many successful kinase inhibitors, particularly in oncology, feature fluorine atoms. The C-F bond often plays a multifaceted role in enhancing potency and optimizing pharmacokinetic properties. For instance, a fluorine atom on a phenyl ring that binds in the ATP pocket can form favorable interactions with the protein backbone, improving affinity. Furthermore, strategic placement of a trifluoromethyl (CF₃) group can block metabolic oxidation of an aromatic ring, significantly extending the drug's duration of action.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. Fluorocarbon [chemeurope.com]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has emerged as a transformative tool, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide offers an in-depth exploration of the multifaceted roles of fluorine in drug design, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its impact on metabolic stability, binding affinity, acidity (pKa), and bioavailability. This document details key experimental protocols for evaluating these parameters and presents quantitative data to illustrate the tangible benefits of fluorination.
The Multifaceted Influence of Fluorine on Drug Properties
The unique physicochemical properties of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond, empower medicinal chemists to fine-tune the characteristics of drug molecules.[1][2]
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of a drug's metabolic stability.[3] The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[4][6] For instance, the introduction of a fluorine atom into risperidone (B510) to create 9-fluororisperidone resulted in a 16-fold increase in metabolic stability, while 4'-fluorocelecoxib is four times more metabolically stable than celecoxib (B62257).[7]
| Compound Pair | Fold Increase in Metabolic Stability | Reference |
| Risperidone vs. 9-Fluororisperidone | 16 | [7] |
| Celecoxib vs. 4'-Fluorocelecoxib | 4 | [7] |
| UT-155 vs. CF3-substituted analog | ~4.35 | [4] |
Table 1: Enhancement of Metabolic Stability by Fluorination. This table illustrates the significant increase in metabolic stability observed upon fluorination of parent compounds. The fold increase is calculated from the reported data.
Modulating Binding Affinity
Fluorine's strong electronegativity can create favorable interactions within the binding pockets of target proteins, such as hydrogen bonds and dipole-dipole interactions, thereby increasing a drug's binding affinity and potency.[8][9] The introduction of a trifluorophenyl group in sitagliptin (B1680988), for example, enhances its binding affinity for the DPP-4 enzyme.[8] Similarly, fluorinated analogs of bicalutamide (B1683754) have demonstrated altered binding affinities for the androgen receptor.[10][11]
| Compound/Analog | Target | Binding Affinity (IC50/Ki) | Reference |
| Bicalutamide (R-isomer) | Androgen Receptor | High | [10][12] |
| Fluorinated Bicalutamide Analogs | Androgen Receptor | Varied (some higher, some lower) | [11] |
| Sitagliptin | DPP-4 | High | [8][13] |
| Fluorinated GLP-1 Analog (F9) | GLP-1R | IC50 5.1 nM (comparable to GLP-1) | [9][14] |
Table 2: Impact of Fluorination on Binding Affinity. This table presents examples of how fluorination can modulate the binding affinity of drugs to their targets.
Altering Acidity (pKa)
The electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups.[3] This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and oral absorption. For instance, fluorination of heteroaryl amines has been shown to decrease their basicity.[14]
| Compound Pair | pKa (acidic) | pKa (basic) | Reference |
| PDE9 Inhibitor 9a | ~9.7 | 8.8 | [15] |
| Fluorinated PDE9 Inhibitor 8a | 8.5 | 6.7 | [15] |
| PDE9 Inhibitor 9e | 9.7 | 8.8 | [15] |
| Fluorinated PDE9 Inhibitor 8e | 8.4 | 5.5 | [15] |
Table 3: Effect of Fluorination on pKa. This table shows the shift in acidic and basic pKa values upon fluorination of a series of PDE9 inhibitors.
Improving Bioavailability
By enhancing metabolic stability and favorably modifying physicochemical properties like lipophilicity and pKa, fluorination can lead to improved oral bioavailability.[3][16] A notable example is the comparison between the antifungal agents fluconazole (B54011) and voriconazole (B182144). Both are triazole antifungals, but the fluorinated voriconazole exhibits high oral bioavailability, similar to fluconazole, which is also fluorinated.[17]
| Drug | Oral Bioavailability (F%) | Reference |
| Fluconazole | ~90% | [17] |
| Voriconazole | ~90% | [17] |
| Fluvoxamine | ~50% | [18] |
Table 4: Oral Bioavailability of Select Fluorinated Drugs. This table highlights the excellent oral bioavailability achieved in several fluorinated pharmaceutical agents.
Key Experimental Protocols
Accurate assessment of the impact of fluorination requires robust experimental methodologies. The following sections detail the protocols for key in vitro assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[4][5]
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and the test compound (e.g., 1 µM).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[19] A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time-Course Incubation: The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for analytical normalization.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[4]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]
Radioligand Binding Assay for Drug-Receptor Affinity
This assay is the gold standard for determining the binding affinity of a ligand to its receptor.[20][21]
Methodology (Competitive Binding):
-
Preparation of Reagents:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Radioligand: A radiolabeled ligand with known affinity for the receptor is used (e.g., [³H]- or [¹²⁵I]-labeled).
-
Test Compound: A series of dilutions of the non-radiolabeled test compound are prepared.
-
-
Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.[7]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Caco-2 Permeability Assay for Bioavailability Assessment
The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[22]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound is added to either the apical (A) side (to measure A-to-B transport, simulating absorption) or the basolateral (B) side (to measure B-to-A transport, assessing efflux).
-
Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment (B for A-to-B, and A for B-to-A).
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein.
The Logical Framework of Fluorine's Influence
The decision to incorporate fluorine into a drug candidate is a multifactorial one, with each modification having the potential to influence several key drug properties simultaneously. The following diagram illustrates the logical relationships between the introduction of fluorine and its downstream effects on the pharmacokinetic and pharmacodynamic profile of a molecule.
Conclusion
Fluorine has firmly established itself as a "magic bullet" in the medicinal chemist's arsenal. Its strategic placement within a molecule can profoundly and often predictably enhance metabolic stability, modulate binding affinity, fine-tune pKa, and ultimately improve bioavailability. The judicious use of fluorination, guided by a thorough understanding of its effects and validated by robust experimental evaluation, will undoubtedly continue to be a key driver in the discovery and development of safer and more effective medicines. This guide provides a foundational framework for researchers and scientists to leverage the power of fluorine in their drug design endeavors.
References
- 1. drugs.com [drugs.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 10. Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of sitagliptin binding proteins by affinity purification mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 19F NMR Spectroscopy for Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has become an indispensable analytical technique in modern organic chemistry and pharmaceutical sciences. Its unique advantages, including the high natural abundance and sensitivity of the 19F nucleus, a wide chemical shift range that minimizes signal overlap, and the absence of endogenous fluorine in biological systems, make it a powerful tool for structural elucidation, quantitative analysis, and studying molecular interactions.[1][2][3] This guide provides an in-depth exploration of the fundamental principles of 19F NMR, detailed experimental protocols, and data interpretation for the analysis of organic compounds, with a particular focus on applications in drug discovery and development.
Core Principles of 19F NMR Spectroscopy
The foundation of 19F NMR lies in the magnetic properties of the fluorine-19 nucleus. With a nuclear spin of 1/2 and a high gyromagnetic ratio, the 19F nucleus is highly receptive to NMR measurements.[4] Furthermore, 19F is the only naturally occurring isotope of fluorine, with 100% natural abundance, which contributes to its high sensitivity, approaching 83% of that of the proton (1H).[3][5]
A key feature of 19F NMR is its exceptionally wide range of chemical shifts, typically spanning over 800 ppm.[4][6] This large dispersion is primarily due to the significant contribution of the paramagnetic term to the nuclear shielding, which is highly sensitive to the local electronic environment of the fluorine atom.[6] Consequently, even subtle changes in molecular structure or conformation can lead to substantial changes in the 19F chemical shift, providing a rich source of structural information.[7]
Chemical Shifts
The chemical shift (δ) in 19F NMR is a measure of the resonance frequency of a fluorine nucleus relative to a standard reference compound. The internationally accepted primary reference for 19F NMR is neat trichlorofluoromethane (B166822) (CFCl₃), which is assigned a chemical shift of 0 ppm.[3][8] However, due to its volatility and environmental concerns, secondary standards are often used, and it is crucial to report the reference compound and solvent used.[9]
Several factors influence the 19F chemical shift:
-
Electronic Effects: The electronegativity of neighboring atoms and the presence of electron-donating or electron-withdrawing groups significantly impact the shielding of the fluorine nucleus. Electron-withdrawing groups cause deshielding and a downfield shift (higher ppm values), while electron-donating groups lead to increased shielding and an upfield shift (lower ppm values).[7]
-
Bonding and Hybridization: The chemical shift of a fluorine atom is dependent on the hybridization of the carbon atom to which it is attached (sp³, sp², or sp).[7]
-
Solvent Effects: The solvent can have a noticeable effect on the 19F chemical shift, with potential variations of ±2 ppm or more.[4]
Table 1: Typical 19F NMR Chemical Shift Ranges for Organic Compounds (Referenced to CFCl₃)
| Functional Group/Compound Class | Chemical Shift Range (ppm) |
| Aliphatic C-F (CH₂F) | -200 to -220[4] |
| Aliphatic C-F (CHF₂) | -120 to -140 |
| Aliphatic C-F (CF₃) | -55 to -90 |
| Fluorine on sp² Carbon (Alkenyl) | -90 to -130 |
| Aromatic C-F (Aryl-F) | -110 to -180 |
| Benzotrifluorides (Ar-CF₃) | -58 to -65 |
| Perfluoroalkanes | -80 to -130 |
| Acyl Fluorides (COF) | +20 to +50 |
Note: These are approximate ranges and can vary depending on the specific molecular structure and solvent.
Spin-Spin Coupling
Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. This interaction leads to the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms in a molecule. In 19F NMR, both homonuclear (19F-19F) and heteronuclear (e.g., 19F-1H, 19F-13C) couplings are observed.[4]
19F-19F coupling constants are generally larger than 1H-1H couplings and can be observed over several bonds (2J, 3J, 4J, and even 5J).[4] The magnitude of the coupling constant depends on the number of intervening bonds, the dihedral angle, and the nature of the substituents.
Table 2: Representative 19F-19F and 19F-1H Coupling Constants
| Coupling Type | Number of Bonds | Typical Coupling Constant (Hz) |
| Homonuclear (¹⁹F-¹⁹F) | ||
| Geminal (²JFF) | 2 | 150 - 350[4] |
| Vicinal (³JFF) | 3 | 0 - 40 |
| Long-range (⁴JFF, ⁵JFF) | 4, 5 | 0 - 20[4] |
| Heteronuclear (¹⁹F-¹H) | ||
| Geminal (²JHF) | 2 | 40 - 80[4] |
| Vicinal (³JHF) | 3 | 2 - 30 |
| Long-range (⁴JHF) | 4 | 0 - 5 |
Relaxation
Nuclear relaxation refers to the processes by which excited nuclear spins return to their equilibrium state. The two primary relaxation mechanisms for 19F are dipole-dipole interactions with nearby protons and chemical shift anisotropy (CSA).[10][11] The rates of these relaxation processes (T1, longitudinal relaxation time; T2, transverse relaxation time) are sensitive to molecular motion and can provide insights into molecular dynamics and binding events.[10]
Experimental Protocols
Standard 1D 19F NMR Spectroscopy
This protocol outlines the basic procedure for acquiring a standard one-dimensional 19F NMR spectrum for structural characterization and purity assessment.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated organic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
For quantitative analysis, accurately weigh the sample and a suitable internal standard. The concentration should typically be in the range of 1-20 mg/mL.[12]
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the 19F channel of the probe.[12]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.[12]
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment. For quantitative measurements, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[12][13]
-
Spectral Width (SW): Set a wide spectral width to encompass all expected 19F signals (e.g., 200-250 ppm).
-
Transmitter Offset (O1p): Center the transmitter frequency in the region of interest.
-
Acquisition Time (AQ): Typically 1-2 seconds.[14]
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of any signal of interest to ensure full relaxation.[13][14]
-
Number of Scans (NS): 16 to 64 scans are generally adequate, depending on the sample concentration.[14]
-
-
Data Processing:
Ligand-Observed 19F NMR for Fragment-Based Screening
This protocol describes a common application of 19F NMR in drug discovery for identifying the binding of fluorinated small molecules (fragments) to a biological target.[1][2]
Methodology:
-
Sample Preparation:
-
Fragment Library: Prepare stock solutions of individual fluorinated fragments or cocktails of 10-20 fragments in a suitable deuterated solvent (e.g., DMSO-d₆). The final concentration of each fragment in the NMR sample is typically in the 10-100 µM range.[2]
-
Target Protein: Prepare a stock solution of the purified target protein in an appropriate NMR buffer (e.g., phosphate (B84403) or Tris buffer in D₂O).
-
Reference Sample: Prepare an NMR sample containing the fluorinated fragment(s) in the NMR buffer without the target protein.
-
Test Sample: Prepare an NMR sample containing the fluorinated fragment(s) and the target protein in the NMR buffer.
-
-
Instrument Setup and Acquisition:
-
Follow the instrument setup procedure as described in Protocol 1.
-
Acquire a 1D 19F NMR spectrum of the reference sample and the test sample using similar acquisition parameters.
-
-
Data Analysis:
-
Compare the spectra of the reference and test samples.
-
A binding event is indicated by changes in the 19F NMR signal of a fragment, such as:
-
Chemical Shift Perturbation: A change in the chemical shift of the fragment's signal.
-
Line Broadening: An increase in the linewidth of the signal.
-
Signal Intensity Decrease: A reduction in the peak intensity.
-
-
Visualizing Core Concepts with Graphviz
Basic 19F NMR Experimental Workflow
Caption: Workflow of a typical 19F NMR experiment.
Factors Influencing 19F Chemical Shift
Caption: Key factors that influence the 19F NMR chemical shift.
Ligand-Observed vs. Protein-Observed 19F NMR
Caption: Comparison of ligand-observed and protein-observed 19F NMR.
Conclusion
19F NMR spectroscopy is a versatile and powerful technique with broad applications in the study of organic compounds, particularly within the pharmaceutical industry. Its high sensitivity, wide chemical shift dispersion, and the ability to serve as a background-free probe in biological systems make it an invaluable tool for structural elucidation, quantitative analysis, and the investigation of molecular interactions. By understanding the core principles and employing robust experimental protocols, researchers can leverage the full potential of 19F NMR to accelerate their research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. benchchem.com [benchchem.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. benchchem.com [benchchem.com]
Whitepaper: The Discovery and Biosynthesis of Naturally Occurring Organofluorine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-fluorine bond is the strongest single bond in organic chemistry, a feature extensively exploited in the pharmaceutical and agrochemical industries to enhance metabolic stability and bioactivity. However, in the vast repository of natural products, organofluorine compounds are exceptionally rare. For decades, the biological mechanism for forging this bond remained a mystery. This technical guide provides a comprehensive overview of the landmark discoveries of naturally occurring organofluorine compounds, delves into the elucidation of their biosynthetic pathways, and presents the experimental protocols that were pivotal to these advancements. The discovery of a unique "fluorinase" enzyme in the bacterium Streptomyces cattleya revolutionized our understanding and opened new avenues for biocatalytic fluorination. This document serves as a resource for researchers in natural product chemistry, enzymology, and drug development, offering detailed methodologies and a structured summary of key data.
Introduction
While thousands of natural products containing chlorine, bromine, and iodine have been cataloged, biologically synthesized organofluorine compounds are a rarity, with only a handful identified to date.[1] This scarcity is surprising given that fluorine is the 13th most abundant element in the Earth's crust.[2] The challenge for nature lies in the high solvation energy of the fluoride (B91410) anion (F⁻), making it a poor nucleophile in aqueous environments.[3]
The most well-known natural organofluorine is the potent toxin fluoroacetate (B1212596), found in various plant species across the globe.[1][4] The discovery of this and other fluorinated metabolites spurred decades of research into the central question: how do living organisms form the formidable carbon-fluorine bond? The breakthrough came with the isolation and characterization of a fluorinase enzyme from Streptomyces cattleya, the first and only known enzyme capable of catalyzing C-F bond formation.[5][6] This discovery not only solved a long-standing biochemical puzzle but also presented new opportunities for chemoenzymatic synthesis of fluorinated molecules for therapeutic applications.
Key Discoveries of Naturally Occurring Organofluorine Compounds
The exploration of natural organofluorines began with toxic plants and later expanded to microbial sources. These discoveries laid the groundwork for understanding fluorine's role in biochemistry.
-
Fluoroacetate (FA): First identified in the South African plant Dichapetalum cymosum ("Gifblaar"), fluoroacetate is the most common natural organofluorine.[1][4] It is a potent metabolic poison and has been identified in over 40 plant species in Australia, Brazil, and Africa.[1] Its toxicity stems from its conversion in vivo to 2-fluorocitrate, which inhibits the enzyme aconitase in the Krebs cycle.[7][8]
-
ω-Fluoro Fatty Acids: Plants such as Dichapetalum toxicarium produce long-chain fatty acids, including fluorooleic acid and fluoropalmitic acid, where fluorine is located at the terminal (ω) carbon.[1][9] These are believed to be biosynthesized via the incorporation of fluoroacetate into fatty acid synthesis pathways.[9]
-
Microbial Metabolites: The bacterium Streptomyces cattleya proved to be a critical organism in this field, as it produces both fluoroacetate and the amino acid 4-fluorothreonine (B18676).[7][8] Another bacterium, Streptomyces calvus, is the source of Nucleocidin, a complex antitrypanosomal agent and the first fluorinated carbohydrate discovered in nature.[1][8][10]
Table 1: Selected Naturally Occurring Organofluorine Compounds
| Compound Name | Chemical Formula | Biological Source(s) | Key Characteristics |
| Fluoroacetate | FCH₂COOH | Dichapetalum cymosum, Acacia species, Mascagnia rigida, Streptomyces cattleya | Most common natural organofluorine; potent metabolic toxin.[1][7][11] |
| 4-Fluorothreonine | C₄H₈FNO₃ | Streptomyces cattleya | Fluorinated amino acid produced by the same bacterium that makes fluoroacetate.[7][8] |
| Fluorooleic Acid | C₁₈H₃₃FO₂ | Dichapetalum toxicarium | ω-fluorinated fatty acid; metabolized to fluoroacetate, conferring toxicity.[1][9] |
| Nucleocidin | C₁₀H₁₃FN₆O₆S | Streptomyces calvus | Complex fluorinated nucleoside antibiotic with antitrypanosomal activity.[1][10] |
| 2-Fluorocitrate | C₆H₇FO₇ | Found in some plants; metabolic product of fluoroacetate in animals | The ultimate toxic agent; inhibitor of the aconitase enzyme in the Krebs cycle.[1][8] |
| 5'-Fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) | C₁₀H₁₂FN₅O₃ | Streptomyces cattleya (biosynthetic intermediate) | The first committed product in the biosynthetic pathway; formed by the fluorinase enzyme.[6][9] |
The Biosynthesis of Organofluorines: The Fluorinase Enzyme
The central mechanism for biological fluorination was elucidated through studies of Streptomyces cattleya. Researchers discovered a unique enzyme, adenosyl-fluoride synthase, commonly known as fluorinase, which catalyzes the nucleophilic substitution of L-methionine from S-adenosyl-L-methionine (SAM) with a fluoride ion.[6][12] This is the only known enzyme capable of forming a C-F bond.[6]
The overall biosynthetic pathway to fluoroacetate and 4-fluorothreonine in S. cattleya proceeds as follows:
-
C-F Bond Formation: The fluorinase enzyme (FlA) catalyzes the reaction between SAM and F⁻ to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[6][13]
-
Phosphorolytic Cleavage: A purine (B94841) nucleoside phosphorylase (PNP) enzyme cleaves the adenine (B156593) base from 5'-FDA, yielding 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP).
-
Isomerization: An isomerase converts FDRP to 5-fluoro-5-deoxyribulose-1-phosphate (FDRuP).
-
Aldol Condensation: An aldolase (B8822740) cleaves FDRuP into dihydroxyacetone phosphate (B84403) (DHAP) and fluoroacetaldehyde.
-
Oxidation/Transamination: Fluoroacetaldehyde serves as a branch point. It can be oxidized by a dehydrogenase to form fluoroacetate or undergo transamination to produce 4-fluorothreonine.[7][9]
Experimental Protocols
The discovery and characterization of natural organofluorines rely on a combination of classic natural product isolation techniques and modern analytical methods.
Isolation and Characterization of Fluoroacetate from Plant Material
This protocol is a generalized procedure based on methods used for isolating sodium fluoroacetate from plants like Mascagnia rigida.[11][14]
-
Extraction:
-
Dry and mill the plant material (e.g., leaves).
-
Perform an aqueous extraction by macerating the milled material in distilled water.
-
Filter the mixture to remove solid debris and collect the aqueous extract.
-
-
Lyophilization:
-
Freeze-dry the aqueous extract to obtain a crude solid powder. This concentrates the non-volatile components, including fluoroacetate salts.
-
-
Chromatographic Purification:
-
Subject the lyophilized powder to successive chromatographic steps to purify the active compound.
-
Planar Chromatography (e.g., TLC): Use this for initial separation and to monitor the progress of purification.
-
Column Chromatography: Employ silica (B1680970) gel or other suitable stationary phases with a gradient of solvents to achieve separation.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., reverse-phase C18) for final purification to achieve high purity of the target compound.[13]
-
-
Structural Characterization:
-
Infrared (IR) Spectroscopy: Analyze the purified compound to identify characteristic functional groups. Fluoroacetate will show strong C=O and C-F bond stretches.[11]
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment.
-
¹³C-NMR: Provides information on the carbon skeleton.
-
¹⁹F-NMR: This is the most definitive technique. A specific chemical shift and coupling pattern will unambiguously confirm the presence of a C-F bond and help elucidate the structure.[13][15]
-
-
Fluorinase Enzyme Activity Assay
The activity of the fluorinase enzyme can be monitored by tracking the conversion of SAM to 5'-FDA.[13]
-
Reaction Mixture: Prepare a buffered solution containing partially purified protein extract (or purified fluorinase), S-adenosyl-L-methionine (SAM), and sodium fluoride.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Time-Point Sampling: Withdraw aliquots from the reaction mixture at various time points.
-
Quenching: Stop the reaction in the aliquots, typically by adding an acid (e.g., trichloroacetic acid).
-
Analysis by HPLC: Analyze the quenched samples using reverse-phase HPLC. Monitor the reaction by observing the decrease in the SAM peak and the corresponding increase in the 5'-FDA peak over time. The identity of the 5'-FDA peak can be confirmed by comparing its retention time to a synthetic standard.
Analysis of Total Organofluorine (TOF)
For environmental and biological samples where the specific fluorinated compounds are unknown, Combustion Ion Chromatography (CIC) is a powerful technique to measure the total amount of organic fluorine.[16][17]
-
Sample Preparation: The goal is to separate inorganic fluoride (F⁻) from organic fluorine.
-
Combustion: The prepared sample (e.g., the solvent extract or the activated carbon) is combusted at high temperatures (900-1000°C) in an oxygen-rich atmosphere. This process mineralizes all organofluorine compounds into hydrogen fluoride (HF) gas.[19]
-
Ion Chromatography (IC): The resulting HF gas is trapped in an aqueous solution, converting it to fluoride ions. This solution is then injected into an ion chromatograph, which separates and quantifies the fluoride ion concentration.
-
Quantification: The result gives a total measure of organic fluorine in the original sample, often reported in µg/L or µg/kg.
Quantitative Data
Precise quantification of biosynthetic and degradation processes is crucial for understanding fluorine metabolism.
Table 2: Microbial Degradation of Sodium Fluoroacetate
The data below is derived from a study on fluoroacetate-degrading bacteria isolated from soil and plants, demonstrating their efficiency in cleaving the C-F bond.[20]
| Bacterial Isolate | Substrate Concentration | Incubation Time | Fluoride Ion Released | Degradation Rate |
| Burkholderia sp. | 20 mmol L⁻¹ | 32 hours | 20 mmol L⁻¹ | ~0.625 mmol L⁻¹ hr⁻¹ |
| Various Isolates | up to 140 mmol L⁻¹ | 32 hours | up to 140 mmol L⁻¹ | Not specified |
These studies show that while the C-F bond is strong, nature has also evolved mechanisms for its cleavage, a process known as defluorination. Bacteria capable of this, such as Burkholderia sp., are of significant interest for bioremediation.[20]
Conclusion and Future Outlook
The discovery of naturally occurring organofluorine compounds and the fluorinase enzyme has fundamentally altered our perspective on the biological chemistry of fluorine. It has demonstrated that nature, despite the energetic hurdles, possesses the machinery to form the C-F bond. The elucidation of the biosynthetic pathway provides a genetic and enzymatic blueprint that can be harnessed by synthetic biologists. The heterologous expression of the fluorinase gene cluster in other microorganisms opens the door to producing novel fluorinated metabolites and engineering biocatalysts for the green synthesis of fluorinated pharmaceuticals.[12][21] As analytical techniques become more sensitive, it is likely that more organofluorine natural products will be discovered, further expanding this small but significant corner of the natural world.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Naturally Occurring Organic Fluorine Compounds : - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | TCI AMERICA [tcichemicals.com]
- 5. Biochemistry: biosynthesis of an organofluorine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinase - Wikipedia [en.wikipedia.org]
- 7. fluorideresearch.org [fluorideresearch.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Naturally Occurring Organic Fluorine Compounds : - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Isolation and characterization of sodium 2-fluoroacetate from Mascagnia rigida using chromatography and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural metabolism of fluorine | News | Chemistry World [chemistryworld.com]
- 13. scispace.com [scispace.com]
- 14. ovid.com [ovid.com]
- 15. Isolation and survey of novel fluoroacetate-degrading bacteria belonging to the phylum Synergistetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Emerging Analytical and Forensics Tools - Eurofins USA [eurofinsus.com]
- 18. montrose-env.com [montrose-env.com]
- 19. alsglobal.com [alsglobal.com]
- 20. Defluorination of Sodium Fluoroacetate by Bacteria from Soil and Plants in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Perfluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of perfluorinated and polyfluoroalkyl substances (PFAS). It is designed to serve as a foundational resource for professionals in research, environmental science, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes and relationships.
Introduction to Perfluorinated Compounds (PFCs)
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain.[1][2] In perfluorinated compounds, all hydrogen atoms on the carbon chain are replaced by fluorine, whereas polyfluorinated compounds contain at least one carbon atom that is not fully fluorinated.[2][3] The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol), granting these compounds extreme chemical and thermal stability.[4][5][6]
These properties have made them invaluable in a vast array of industrial and consumer products, including non-stick cookware, waterproof fabrics, and fire-fighting foams.[6][7][8] However, their resistance to degradation also leads to high persistence in the environment, bioaccumulation, and potential adverse health effects, making a thorough understanding of their properties essential.[8][9] This guide will focus on the two most studied groups: perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs).
Physical Properties of Perfluorinated Compounds
The physical state of PFAS at room temperature varies, with most being solids in crystalline or powder form, while shorter-chain compounds (4 to 6 carbons) tend to be liquids.[10] Their unique amphiphilic structure, consisting of a hydrophobic fluorinated tail and a hydrophilic head group, allows them to act as surfactants.[10]
Data Summary of Key Physical Properties
The following tables summarize key physical property data for several common perfluorinated compounds. It is important to note that many values, particularly for less-studied compounds, are predicted or modeled, and experimental data can vary between sources.[10]
Table 1: General Physical Properties of Selected PFCs
| Property | Perfluorooctanoic Acid (PFOA) | Perfluorooctane Sulfonate (PFOS) | Perfluorobutanoic Acid (PFBA) |
| Molecular Weight ( g/mol ) | 414.07 | 538.22 | 214.04 |
| Physical State (at 20°C) | Solid | Solid | Liquid |
| Melting Point (°C) | 45 to 54[4][11][12] | No data | -17.5[10][13] |
| Boiling Point (°C) | 188 to 192[4][11][12] | 258 to 260[4][11] | 121[13] |
| Density (g/cm³ at 20°C) | 1.8[13] | No data | 1.651[13] |
Table 2: Solubility, Acidity, and Partitioning Coefficients of Selected PFCs
| Property | Perfluorooctanoic Acid (PFOA) | Perfluorooctane Sulfonate (PFOS) | Perfluorobutanoic Acid (PFBA) |
| Water Solubility (mg/L at 25°C) | 9,500[4][11] | 570[4] | >500,000[13] |
| Vapor Pressure (mm Hg at 25°C) | 0.525[11] | 0.002[11] | 0.0316[13] |
| pKa | -0.5 to <1[13][14][15] | Strong Acid | -0.16[13] |
| Log Koc (Organic Carbon/Water) | 1.89 to 2.63[4] | 2.4 to 3.7[4] | 2.17[13] |
Note: There is significant discrepancy in the literature regarding the pKa of PFOA, with reported values ranging from -0.5 to 4.[16] However, more recent estimations based on molecular modeling place the value closer to -0.5 to below 1.[14][15][17]
Chemical Properties and Reactivity
Thermal Stability and Decomposition
The thermal stability of PFCs is a defining characteristic. Generally, PFSAs require much higher temperatures to decompose (≥450 °C) compared to PFCAs, which can begin to break down at temperatures as low as 200 °C.[18][19][20] The thermal stability of PFCAs increases with the length of the perfluorinated carbon chain.[18][19]
Thermal decomposition pathways are complex and depend on the matrix and atmosphere. For PFCAs, a primary initial step is the homolysis of the C-C bond adjacent to the carboxyl group, forming unstable perfluoroalkyl radicals.[18] At temperatures below 600°C, the primary products are often volatile organofluorine species.[18][19] Efficient mineralization to fluoride (B91410) ions typically requires temperatures of 700°C or higher.[18][19]
Chemical and Biological Degradation
Perfluorinated compounds are highly resistant to chemical and biological degradation due to the strength of the C-F bond. However, polyfluorinated substances, which contain C-H bonds, are more susceptible to transformation.[21]
Many polyfluorinated precursors can degrade in the environment or be metabolized in organisms to form the more stable PFCAs and PFSAs.[11][21] For example, fluorotelomer alcohols (FTOHs) can undergo oxidation to ultimately form PFCAs like PFOA.[22]
Below is a generalized diagram illustrating the biotransformation of a polyfluorinated precursor compound.
Caption: Biotransformation of a polyfluorinated precursor to a stable PFCA.
Experimental Protocols and Methodologies
Accurate determination of the physical and chemical properties of PFCs requires specialized analytical techniques. The most common and reliable methods are based on chromatography coupled with mass spectrometry.[23][24]
Protocol for PFAS Analysis in Water Samples via LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the reference method for the analysis of PFAS in environmental samples.[24][25] U.S. EPA Methods 537.1 and 1633 provide standardized procedures for this analysis.[26]
Methodology Overview:
-
Sample Collection: Collect water samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers.[26] Field blanks are critical to rule out contamination from sampling equipment.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
A measured volume of the water sample (typically 250-500 mL) is fortified with isotopically labeled internal standards.
-
The sample is passed through an SPE cartridge (e.g., polystyrene-divinylbenzene). PFAS are adsorbed onto the solid phase.
-
Interfering substances are washed from the cartridge using a weak solvent like HPLC-grade water.
-
The target PFAS analytes are eluted from the cartridge using a small volume of a strong solvent, typically methanol (B129727).
-
The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Instrumental Analysis (LC-MS/MS):
-
An aliquot of the concentrated extract is injected into the LC-MS/MS system.
-
Liquid Chromatography: The analytes are separated on a reverse-phase column (e.g., C18).[24] A gradient elution with a mobile phase (e.g., water and methanol with ammonium (B1175870) acetate) is used to separate the different PFAS based on their chain length and functional group.
-
Mass Spectrometry: The separated compounds are ionized, typically using electrospray ionization (ESI) in negative mode. The tandem mass spectrometer (e.g., a triple quadrupole) is used for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
-
Quantification: The concentration of each PFAS is determined by comparing its response to the response of its corresponding isotopically labeled internal standard.
Below is a workflow diagram for the described analytical protocol.
Caption: Standard laboratory workflow for analyzing PFAS in water via SPE and LC-MS/MS.
Methodologies for Other Physical Properties
-
Melting Point & Enthalpy of Fusion: Determined using Differential Scanning Calorimetry (DSC), which measures the difference in heat flow required to increase the temperature of a sample and a reference.[27]
-
Vapor Pressure: For low-volatility compounds like most PFCs, the Knudsen Effusion Method is used. This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature.[27]
-
pKa: Determined through methods like pH titration and surface tension measurements, although values for highly acidic PFCs are often estimated via molecular modeling.[16][28]
Interactions with Biological Systems
From a drug development perspective, the properties of PFCs provide insights into molecular stability and transport. Their high lipophilicity (due to the fluorinated tail) and protein affinity mean they can bioaccumulate, primarily in the blood serum, kidney, and liver.[8] The introduction of trifluoromethyl (-CF3) groups, a common feature in many modern pharmaceuticals, is used to enhance metabolic stability and hydrophobicity, thereby improving drug efficacy.[29] Understanding the interactions of these fluorinated moieties with biological membranes and proteins is a critical area of research. Studies have shown that even chemically inert PFCs can induce changes in membrane packing and lead to vesicle fusion, highlighting their potential to interact with cellular structures.[30]
References
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ppmco.com [ppmco.com]
- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. The chemicals called PFCs are everywhere, and that's a problem | EDF [edf.org]
- 8. akaction.org [akaction.org]
- 9. oecd.org [oecd.org]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 13. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. turi.org [turi.org]
- 23. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. mdpi.com [mdpi.com]
- 26. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 27. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 30. High Vapor Pressure Perfluorocarbons Cause Vesicle Fusion and Changes in Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Complex Fluorinated Natural Products
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into natural product scaffolds offers a powerful strategy for modulating their physicochemical and pharmacological properties. However, the unique characteristics of the fluorine atom present significant challenges to structural elucidation. This in-depth guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and integrated workflows necessary for the unambiguous structure determination of complex fluorinated natural products.
The Trinity of Analysis: NMR, Mass Spectrometry, and X-ray Crystallography
The structural elucidation of these complex molecules relies on a synergistic interplay of three primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application is often essential for a complete and accurate assignment.
An integrated approach is paramount. Typically, MS provides the initial molecular formula, while a suite of NMR experiments reveals the carbon-hydrogen framework and the local environment of the fluorine atoms. Finally, X-ray crystallography, when applicable, offers the definitive and unambiguous three-dimensional structure.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed C-H Arylation of Fluoroarenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed direct C-H arylation of fluoroarenes, a critical transformation in the synthesis of valuable fluorinated biaryl compounds for the pharmaceutical, agrochemical, and materials science industries. The following sections outline various methodologies, present key data in a comparative format, and offer step-by-step experimental procedures.
Introduction
Direct C-H arylation of fluoroarenes represents a significant advancement in synthetic chemistry, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalization of the arene.[1] This approach allows for the direct formation of a C-C bond between a fluoroarene C-H bond and an aryl coupling partner. Palladium catalysis has been central to the development of these methodologies, with various catalyst systems demonstrating high efficiency and broad functional group tolerance.[2][3] This document summarizes several key protocols, highlighting their specific advantages and applications.
Data Presentation: Comparative Reaction Parameters
The following tables summarize quantitative data from various reported protocols for the palladium-catalyzed C-H arylation of fluoroarenes, allowing for easy comparison of reaction conditions and performance.
Table 1: Arylation with Aryl Halides
| Aryl Halide | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water | 70 | 12 | up to 95 | [4] |
| 2-Chloropyridine (B119429) | Pd₂(dba)₃ | SPhos | PivOK | Isopropyl Acetate (B1210297) | 120 | 24 | up to 90 | [2][5] |
| Aryl Bromide | Pd-G4 / AgBr | PBuAd₂ | K₂CO₃ / NMe₄OC(CF₃)₃ | Toluene (B28343) | 75 | 16 | up to 85 | [6][7] |
| Aryl Bromide | Pd(OAc)₂ | PtBu₂Me·HBF₄ | K₂CO₃ | DMA | 120 | 3-16 | up to 98 | [8] |
Table 2: Arylation with Other Arylating Agents
| Arylating Agent | Catalyst System | Ligand | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic Acid | Pd(OAc)₂ | - | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | up to 84 | [9] |
| Aryl Tosylate/Mesylate | Pd(OAc)₂ | CM-phos | KOAc | Toluene | 90 | 24 | up to 90 | [3] |
| Aryl Pinacol Boronate | Pd(OAc)₂ | - | Ag₂O | DMF | 130 | 24 | up to 98 | [10][11] |
| Organosilicon Reagent | Pd(OAc)₂ | - | TBAF | Toluene | 110 | 24 | Moderate to Good | [12] |
Experimental Protocols
The following are detailed experimental protocols for key palladium-catalyzed C-H arylation reactions of fluoroarenes.
Protocol 1: Direct Arylation with Aryl Iodides in Water
This protocol describes a palladium-catalyzed direct arylation of polyfluoroarenes with aryl iodides in water, notable for its mild conditions and use of an inexpensive ligand.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Polyfluoroarene (e.g., Pentafluorobenzene)
-
Aryl iodide
-
Deionized water
Procedure:
-
To a reaction vessel, add the polyfluoroarene (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Add 3 mL of deionized water to the vessel.
-
Seal the vessel and stir the mixture vigorously at 70 °C for 12 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Direct Arylation with 2-Chloropyridines
This method outlines the C-H arylation of fluoroarenes with 2-chloropyridines using a Pd/SPhos catalytic system in a sustainable solvent.[1][2][5]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium pivalate (B1233124) (PivOK)
-
Fluoroarene (e.g., 1,2,3,4-tetrafluorobenzene)
-
2-Chloropyridine derivative
-
Isopropyl acetate
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 2 mol%), SPhos (0.06 mmol, 8 mol%), and PivOK (1.5 mmol) to a dry Schlenk tube.
-
Add the 2-chloropyridine derivative (0.75 mmol) and the fluoroarene (1.875 mmol, 2.5 equiv.).
-
Add 1.0 mL of isopropyl acetate.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture at 120 °C with stirring for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to yield the 2-(fluorinated aryl)pyridine product.
Protocol 3: Ag/Pd Co-catalyzed Arylation with Aryl Bromides
This protocol details a dual catalytic system for the direct arylation of fluoroarene derivatives, where silver mediates the C-H activation.[6][7][13]
Materials:
-
Pd-G4 catalyst (e.g., [(cinnamyl)PdCl]₂)
-
Silver(I) bromide (AgBr)
-
PBuAd₂ (2-(Di-tert-butylphosphino)adamantyl)
-
Potassium carbonate (K₂CO₃)
-
Tetramethylammonium perfluoro-tert-butoxide (NMe₄OC(CF₃)₃)
-
(Fluoroarene)chromium tricarbonyl complex
-
Aryl bromide
-
Toluene
Procedure:
-
In a flame-dried reaction vial under an inert atmosphere, combine Pd-G4 (0.025 mmol, 5 mol%), AgBr (0.1 mmol, 20 mol%), PBuAd₂ (0.1 mmol, 20 mol%), K₂CO₃ (2.0 mmol), and NMe₄OC(CF₃)₃ (0.75 mmol).
-
Add the (fluoroarene)chromium tricarbonyl complex (0.5 mmol) and the aryl bromide (0.75 mmol).
-
Add 0.5 mL of toluene and stir the mixture at 75 °C for 16 hours, protecting the reaction from light.
-
After cooling, the chromium tricarbonyl group can be removed by exposure to air and light in a suitable solvent (e.g., diethyl ether) followed by filtration through silica gel.
-
The resulting crude product is then purified by column chromatography.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed C-H arylation and a typical experimental workflow.
Caption: Proposed catalytic cycle for C-H arylation.
Caption: A typical experimental workflow.
Mechanistic Considerations
The mechanism of palladium-catalyzed C-H arylation of fluoroarenes is generally believed to proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. A commonly proposed pathway involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the arylating agent (e.g., aryl halide) to form a Pd(II) intermediate.[14]
-
C-H Activation/Cleavage: The fluoroarene coordinates to the Pd(II) center, followed by C-H bond cleavage. This is often the rate-determining step and is typically facilitated by a base. A concerted metalation-deprotonation (CMD) mechanism is frequently invoked.[10]
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.[14]
In some cases, particularly with silver co-catalysts, the C-H activation step may be performed by the silver species, which then transmetalates the aryl group to the palladium center.[6][7][13] For reactions involving diaryliodonium salts, a Pd(II)/Pd(IV) cycle is often proposed.[14] The choice of ligands is crucial as they can influence the reactivity and selectivity by modulating the steric and electronic properties of the palladium center.[15] The acidity of the fluoroarene C-H bond also plays a significant role, with more electron-deficient arenes exhibiting higher reactivity.[8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Palladium-catalyzed direct arylation of polyfluoroarenes with aryl tosylates and mesylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Oxidative C-H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uni-ulm.de [uni-ulm.de]
- 12. Palladium‐Catalyzed Direct Arylation of Polyfluoroarenes with Organosilicon Reagents | Zendy [zendy.io]
- 13. Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)-H Arylation of Weinreb Amides. | Semantic Scholar [semanticscholar.org]
Application Notes: Fluorane Derivatives as Versatile Fluorescent Probes for Cellular Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. FRET Imaging of Calcium Signaling in Live Cells under Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring calcium signaling using genetically targetable fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Applications of Fluorinated Compounds in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the use of fluorinated compounds in various fields, particularly in medicinal chemistry and materials science. This document provides an overview of key applications, detailed experimental protocols for common reactions, and quantitative data to guide synthetic strategies.
I. Key Applications of Fluorinated Compounds
Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart desirable characteristics to organic molecules. These include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state at physiological pH.
-
Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, which can be crucial for binding to biological targets.
Common Classes of Fluorinated Compounds and Their Roles:
-
Fluorinating Reagents: Used to introduce fluorine atoms into organic molecules.
-
Trifluoromethylating Reagents: Introduce the trifluoromethyl (CF3) group, a common motif in pharmaceuticals.
-
Fluorinated Solvents: Offer unique properties for certain reactions, such as increased solubility of reagents and improved reaction rates.
-
Fluorinated Building Blocks: Pre-fluorinated molecules that can be incorporated into larger structures.
II. Experimental Protocols
A. Deoxyfluorination of an Alcohol using Diethylaminosulfur Trifluoride (DAST)
This protocol describes the conversion of an alcohol to an alkyl fluoride, a common transformation in medicinal chemistry.
Workflow for Deoxyfluorination:
Caption: Workflow for the deoxyfluorination of an alcohol using DAST.
Materials:
-
Alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST, 1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water (H2O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the alcohol (1.0 equiv) and dissolve it in anhydrous CH2Cl2.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 - 1.5 equiv) dropwise to the stirred solution via syringe. Caution: DAST is toxic and corrosive; handle with care in a fume hood.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 16 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with H2O and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
B. Radical Trifluoromethylation of an Arene using Togni's Reagent
This protocol outlines a method for the direct trifluoromethylation of an aromatic compound.
Reaction Mechanism Overview:
Application Notes and Protocols for the Synthesis of Fluorinated BODIPY Dames
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fluorinated BODIPY (boron-dipyrromethene) dyes. The inclusion of fluorine atoms or fluorine-containing moieties into the BODIPY core is a powerful strategy to modulate their photophysical properties, such as enhancing photostability and tuning emission wavelengths, which is highly beneficial for applications in bioimaging, sensing, and drug development.[1][2]
Protocol 1: Synthesis of a BODIPY Dye with a Fluorinated meso-Aryl Group
This protocol describes the synthesis of a BODIPY dye featuring a 3,5-bis(trifluoromethyl)phenyl group at the meso-position. This type of modification is known to enhance photostability.[1][3]
Experimental Protocol
Step 1: Condensation of Aldehyde with Pyrrole (B145914)
-
In a suitable flask, dissolve the 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) and 2,4-dimethylpyrrole (B27635) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the aldehyde is consumed (monitor by TLC).
Step 2: Oxidation of the Dipyrromethane Intermediate
-
To the reaction mixture from Step 1, add a solution of an oxidizing agent, such as p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in CH₂Cl₂.[1][]
-
Continue stirring at room temperature for a specified period, allowing the dipyrromethane to oxidize to the corresponding dipyrromethene.
Step 3: Complexation with Boron Trifluoride
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂).[1]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired fluorinated BODIPY dye.
Synthesis Workflow
Protocol 2: Synthesis of Core-Fluorinated BODIPY-3,5-Diamides
This protocol outlines a modular synthesis for a family of core-fluorinated BODIPYs, starting from β-fluoro-β-nitrostyrenes. This method allows for the introduction of fluorine directly onto the pyrrole rings of the BODIPY core.[5][6]
Experimental Protocol
Step 1: Synthesis of Monofluorinated Pyrrole-2-amides (Barton-Zard Reaction)
-
React a β-fluoro-β-nitrostyrene derivative with a 2-isocyanoacetamide in the presence of a suitable base to synthesize the corresponding monofluorinated pyrrole-2-amides.[5][6]
Step 2: Synthesis of Dipyrromethanes
-
Condense the monofluorinated pyrrole-2-amide from Step 1 with an aromatic aldehyde (e.g., 2,4,5-trimethylbenzaldehyde) in the presence of triflic acid. This reaction typically proceeds to high yields.[6]
Step 3: Oxidation and Complexation
-
Subject the resulting dipyrromethane to oxidation with DDQ.
-
Follow this with complexation with BF₃·OEt₂. These steps can be efficiently carried out using microwave irradiation at a constant temperature of 60 °C to afford the 1,7-difluoro-BODIPY-3,5-diamides.[6]
-
Purify the final product using standard chromatographic techniques.
Synthesis Workflow
Protocol 3: Synthesis of π-Extended Fluorinated BODIPY Dyes via Knoevenagel Condensation
This protocol describes the extension of the π-conjugation of a BODIPY core through a Knoevenagel-type condensation with a fluorine-containing benzaldehyde (B42025). This modification is used to shift the absorption and emission wavelengths to the near-infrared (NIR) region.[1][7]
Experimental Protocol
-
Dissolve the parent BODIPY dye (e.g., one with methyl groups at the 3 and 5 positions) and a fluorine-containing benzaldehyde derivative in a suitable solvent mixture (e.g., dichloromethane and dimethylformamide).[1]
-
Add a catalytic amount of piperidinium (B107235) acetate.[1][7]
-
Include activated molecular sieves to adsorb the water produced during the reaction.[1]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture, filter off the molecular sieves, and remove the solvent under reduced pressure.
-
Purify the resulting π-extended fluorinated BODIPY dye by column chromatography.
Synthesis Workflow
Quantitative Data Summary
The following table summarizes the photophysical properties of representative fluorinated BODIPY dyes. The introduction of fluorine and the extension of the π-system significantly influence the absorption (λabs) and emission (λem) maxima, as well as the fluorescence quantum yield (ΦF).
| Compound Type | Substitution Pattern | λabs (nm) | λem (nm) | ΦF | Yield (%) | Reference |
| Unsubstituted BODIPY | - | ~503 | ~512 | ~0.9-1.0 | - | [][8] |
| meso-Aryl BODIPY | 3,5-bis(trifluoromethyl)phenyl | - | - | Unity | - | [1][3] |
| π-Extended NIR BODIPY | (Dimethylamino)styryl extensions | >750 | - | - | - | [1] |
| Core-Fluorinated BODIPY | 1,7-difluoro-3,5-diamides | - | - | - | up to 90 | [6] |
| Boron-Substituted | Trifluoroacetoxy groups | 502–532 | - | - | 22–37 | [7] |
Note: The specific photophysical properties can vary depending on the solvent and the exact substitution pattern on the BODIPY core. The yields are also dependent on the specific reaction conditions and substrates used.
References
- 1. Fluorinated Boron-Dipyrromethene (BODIPY) Dyes: Bright and Versatile Probes for Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Fluorane-Based Chemosensors in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fluorane-based chemosensors for the sensitive and selective detection of various metal ions. The protocols detailed below, derived from established research, offer step-by-step instructions for the synthesis of common this compound-based probes and their application in metal ion quantification.
Introduction
This compound-based chemosensors have emerged as powerful tools in analytical chemistry, environmental monitoring, and biological imaging due to their excellent photophysical properties. Many of these sensors operate on a "turn-on" fluorescence mechanism, where the non-fluorescent, colorless spirolactam ring of the this compound structure undergoes a ring-opening reaction upon binding to a specific metal ion. This structural change results in a highly fluorescent and colored compound, allowing for both fluorometric and colorimetric detection.[1][2] Rhodamine and fluorescein (B123965) are prominent examples of this compound dyes extensively used for developing these chemosensors.[3][2] Their high quantum yield, photostability, and tunable structures make them ideal candidates for creating probes with high sensitivity and selectivity for a range of metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, Al³⁺, and Pb²⁺.[4][5][6][7][8]
Signaling Pathway and Experimental Workflow
The general mechanism for many this compound-based chemosensors involves the metal ion-induced ring-opening of a spirolactam. This process is illustrated below, along with a typical experimental workflow for metal ion detection.
Caption: General signaling pathway and experimental workflow for metal ion detection.
Quantitative Data Summary
The performance of various this compound-based chemosensors for the detection of different metal ions is summarized in the tables below.
Table 1: Performance of Rhodamine-Based Chemosensors
| Chemosensor | Target Ion | Limit of Detection (LOD) | Linear Range | Response Time | pH Range | Binding Stoichiometry (Sensor:Ion) | Reference(s) |
| Rhodamine B-DCT | Fe³⁺ | 0.0521 µM | Not specified | < 1 minute | 4-13 | 1:1 | [2][9] |
| RBMAB | Fe³⁺ | 0.021 µM | Not specified | 2 hours | ~7.2 | 1:1 | [6] |
| Rhodamine 6G-based R1 | Cu²⁺ | 1.23 µM | Not specified | Not specified | ~7.0 | 1:2 | [2][10] |
| Rhodamine B hydrazide-based | Hg²⁺ | 48 nM | 0.08 - 20 µM | < 1 minute | 4-10 | 1:1 | [11] |
| Rhodamine 6G-based H3L1-H3L4 | Al³⁺ | Not specified | Not specified | Not specified | Not specified | 1:1 | [12] |
| Rhodamine-based RdN | Pb²⁺ | 0.112 µM | Not specified | Not specified | > 5 | 2:1 | [4] |
Table 2: Performance of Fluorescein-Based Chemosensors
| Chemosensor | Target Ion | Limit of Detection (LOD) | Linear Range | Response Time | pH Range | Binding Stoichiometry (Sensor:Ion) | Reference(s) |
| Fluorescein hydrazide (FH) | Hg²⁺ | 1.24 µM | Not specified | Not specified | ~7.2 | 1:1 | [13][14] |
| FNSB | Cu²⁺ | 1.25 µM (fluorometric) | Not specified | Not specified | ~7.4 | 1:1 | [7] |
| Fluorescein-based L1/L2 | Ag⁺ | 4 nM (L1), 30 nM (L2) | Not specified | Not specified | Not specified | 1:2 | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of Rhodamine B Hydrazide
This protocol describes the synthesis of a common precursor for many rhodamine-based chemosensors.
Materials:
-
Rhodamine B
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve Rhodamine B (e.g., 0.96 g, 2 mmol) in methanol (e.g., 30 ml) in a round-bottom flask.[14]
-
Add hydrazine hydrate in excess (e.g., 1 ml, ~20 mmol) dropwise to the solution while stirring.[14]
-
Heat the mixture to reflux and continue stirring for approximately 3-4 hours, or until the characteristic pink color of Rhodamine B disappears and the solution becomes clear or pale pink.[14][17]
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it three times with distilled water.[14]
-
If no precipitate forms, evaporate the solvent under reduced pressure. Wash the resulting solid with distilled water to remove excess hydrazine hydrate.
-
Dry the resulting pale pink solid product under vacuum.
Caption: Workflow for the synthesis of Rhodamine B Hydrazide.
Protocol 2: Synthesis of a Rhodamine B-based Sensor for Fe³⁺ (RhB-EDA)
This protocol details the synthesis of a specific rhodamine-based sensor for iron detection.[5][18]
Materials:
-
Rhodamine B
-
Ethylenediamine (B42938) (EDA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve Rhodamine B in ethanol in a round-bottom flask.
-
Add an excess of ethylenediamine to the solution.
-
Reflux the mixture until the solution loses its red color.[12]
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
Extract the resulting solid with dichloromethane (B109758) and wash it several times with water.
-
Dry the purified product.
Protocol 3: General Procedure for Metal Ion Detection
This protocol provides a general framework for using a this compound-based chemosensor for the detection of a target metal ion.
Materials:
-
Stock solution of the this compound-based chemosensor (e.g., 1 mM in a suitable solvent like ethanol or acetonitrile).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., PBS or HEPES) to maintain a constant pH.
-
Solvent for dilution (e.g., ethanol/water mixture).
-
Quartz cuvettes for spectroscopy.
-
UV-Vis spectrophotometer and a spectrofluorometer.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a dilute working solution of the chemosensor (e.g., 10-20 µM) in the desired solvent system (e.g., ethanol:water, 3:2, v/v) containing a buffer to maintain the pH (e.g., pH 7.2).[6]
-
Prepare a series of standard solutions of the target metal ion at different concentrations by diluting the stock solution.
-
-
Spectroscopic Measurements:
-
Place the chemosensor working solution in a quartz cuvette and record its initial absorbance and fluorescence spectra.
-
Sequentially add small aliquots of the metal ion standard solutions to the cuvette, mix well, and record the absorbance and fluorescence spectra after each addition. Allow for a short incubation time (e.g., 2-5 minutes) if the reaction is not instantaneous.[6]
-
-
Selectivity Test:
-
To test for selectivity, add solutions of other potentially interfering metal ions at the same concentration as the target metal ion to separate cuvettes containing the chemosensor solution and record the spectral changes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity at the maximum wavelength against the concentration of the metal ion to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.[10]
-
Caption: Workflow for metal ion detection using a this compound-based chemosensor.
Concluding Remarks
The protocols and data presented herein demonstrate the utility of this compound-based chemosensors as highly effective tools for metal ion detection. Their operational simplicity, coupled with high sensitivity and selectivity, makes them suitable for a wide range of applications, from environmental analysis to biological research. The "turn-on" fluorescence response provides a clear and robust signal, enabling straightforward quantification of target metal ions. For professionals in drug development, these sensors can be valuable for studying metalloenzymes and the roles of metal ions in biological systems. Further research and development in this area are expected to yield even more sophisticated and versatile this compound-based chemosensors for a broader array of analytes.
References
- 1. A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Fluorescent Chemosensor Based on Rhodamine Schiff Base: Synthesis, Photophysical, Computational and Bioimaging Application in Live Cells [mdpi.com]
- 5. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Preparation and performance study of rhodamine B naphthylamide, a fluorescent probe, for the detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection | MDPI [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescein-based chemosensor for “turn-on” detection of Hg2+ and the resultant complex as a fluorescent sensor for S2− in semi-aqueous medium with cell-imaging application: experimental and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Regioselective Fluorination of Allenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a novel, highly regioselective method for the fluorination of unactivated allenes. The described methodology, utilizing I(I)/I(III) catalysis, offers a direct and operationally simple route to synthesize valuable secondary and tertiary propargylic fluorides, which are significant motifs in medicinal chemistry.[1][2][3] This approach is notable for its use of an inexpensive hydrogen fluoride (B91410) (HF) source that functions as both a nucleophile and a Brønsted acid activator.[1][2][3]
Introduction
The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to modulate their physicochemical and pharmacological properties.[3] Propargylic fluorides, in particular, are important structural motifs.[1][2][3] This document details a recently developed organocatalytic method that converts readily available allenes, often derived from propargylic alcohols, into propargylic fluorides with high regioselectivity.[1][2] The reaction is enabled by a catalytic cycle involving iodine(I) and iodine(III) species.
Methodology Overview
The core of this method is the use of a diaryliodonium salt catalyst in the presence of an amine•HF complex and an oxidant, such as Selectfluor®. This system facilitates the electrophilic activation of the allene (B1206475), followed by a nucleophilic attack of fluoride to yield the desired propargylic fluoride.
A proposed catalytic cycle for this transformation is depicted below.
Caption: Proposed I(I)/I(III) catalytic cycle for allene fluorination.
Experimental Protocols
General Protocol for the Regioselective Fluorination of Allenes
This protocol is based on the standard reaction conditions reported for the I(I)/I(III)-catalyzed fluorination of unactivated allenes.[2]
Materials:
-
Allene substrate
-
Iodide catalyst (e.g., 4,4'-difluoro-diphenyliodonium hexafluorophosphate) (30 mol%)
-
Amine•HF complex (e.g., NEt₃·3HF)
-
Selectfluor® (2.0 equivalents)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl fluoroacetate (B1212596) (for NMR yield determination)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the allene substrate (0.1 mmol, 1.0 equiv).
-
Addition of Reagents: Add the iodide catalyst (0.03 mmol, 30 mol%), followed by dichloromethane (0.25 mL).
-
Add the amine•HF complex (0.25 mL).
-
Finally, add Selectfluor® (0.20 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR. Reaction times may vary (e.g., up to 48 hours for some substrates).[2]
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired propargylic fluoride.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be determined by ¹⁹F NMR of the crude reaction mixture.[2]
Quantitative Data Summary
The following tables summarize the performance of the I(I)/I(III)-catalyzed regioselective fluorination across a range of allene substrates. Yields are for the isolated product unless otherwise noted. Regioselectivity was determined by ¹⁹F NMR analysis of the crude reaction mixture.[2]
Table 1: Fluorination of 1,3-Disubstituted Allenes
| Entry | Allene Substrate (R¹, R²) | Product | Yield (%) | Regioselectivity |
| 1 | Phenyl, Methyl | Propargylic Fluoride | 85 | >20:1 |
| 2 | 4-Tolyl, Methyl | Propargylic Fluoride | 82 | >20:1 |
| 3 | 4-Methoxyphenyl, Methyl | Propargylic Fluoride | 75 | >20:1 |
| 4 | 4-Chlorophenyl, Methyl | Propargylic Fluoride | 88 | >20:1 |
| 5 | Naphthyl, Methyl | Propargylic Fluoride | 79 | >20:1 |
| 6 | Cyclohexyl, Methyl | Propargylic Fluoride | 65 | >20:1 |
Reaction conditions: Allene (0.1 mmol), catalyst (30 mol%), amine•HF (0.25 mL), DCM (0.25 mL), and Selectfluor® (0.2 mmol). Isolated yields reported.[2]
Table 2: Fluorination of 1,1-Disubstituted Allenes
| Entry | Allene Substrate (R¹, R²) | Product | Yield (%) | Regioselectivity |
| 1 | H, Cyclohexyl | Propargylic Fluoride | 71 | >20:1 |
| 2 | H, Benzyl | Propargylic Fluoride | 68 | >20:1 |
| 3 | H, Phenyl | Propargylic Fluoride | 75 | >20:1 |
Reaction conditions: Allene (0.1 mmol), catalyst (30 mol%), amine•HF (0.25 mL), DCM (0.25 mL), and Selectfluor® (0.2 mmol). Isolated yields reported.[2]
Logical Workflow for Method Development
The development of this catalytic system followed a logical progression of optimization and substrate scope exploration.
Caption: Logical workflow for the development of the fluorination method.
This novel I(I)/I(III)-catalyzed fluorination of allenes provides an efficient and highly regioselective method for the synthesis of valuable propargylic fluorides.[1][2][3] The operational simplicity and use of an inexpensive HF source make it an attractive strategy for applications in medicinal chemistry and molecular design.[1][2]
References
Application of Fluorinated Polymers in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of fluorinated polymers in materials science, with a focus on their unique properties and practical implementation. It includes detailed application notes, experimental protocols, and quantitative data to support researchers in their work.
Fluorinated polymers, a unique class of materials, are distinguished by their exceptional properties stemming from the strong carbon-fluorine bond. These properties include remarkable chemical inertness, thermal stability, low coefficient of friction, and high hydrophobicity, making them indispensable in a wide array of advanced applications.[1][2] From biomedical devices and drug delivery systems to high-performance coatings and electronics, fluoropolymers are at the forefront of materials innovation.[3][4][5]
Key Properties and Applications
Fluoropolymers such as Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy Alkane (PFA) offer a versatile range of properties that can be tailored for specific applications.[6][7] Their high purity and biocompatibility have led to their widespread use in the medical field for implants, catheter tubing, and microporous membranes.[8][9] In the electronics industry, their excellent dielectric properties are crucial for insulating wires and cables.[10] Furthermore, their low surface energy is exploited in the creation of non-stick and water-repellent coatings.[11][12]
Quantitative Data of Common Fluoropolymers
The following tables summarize key quantitative data for several common fluoropolymers, facilitating comparison and material selection.
Table 1: Physical and Mechanical Properties of Selected Fluoropolymers
| Property | ASTM Test Method | PTFE | PFA | FEP | ETFE | PVDF |
| Specific Gravity | D792 | 2.13 - 2.22 | 2.12 - 2.17 | 2.12 - 2.17 | 1.70 - 1.76 | 1.78 |
| Water Absorption (%) (24 hrs) | D570 | <0.01 | <0.03 | <0.01 | <0.1 | <0.04 |
| Contact Angle (degrees) | - | 110 | 115 | 115 | 96 | 7.2 |
| Tensile Strength (psi) | D638 | 3,500 | 4,000 | 3,500 | 6,500 | 5,000 |
| Elongation (%) | D638 | 300 | 300 | 300 | 200 | 50 |
| Static Coefficient of Friction | - | 0.05 - 0.10 | 0.20 | 0.50 | 0.60 | - |
| Dynamic Coefficient of Friction | - | 0.04 - 0.08 | - | - | - | - |
Data sourced from multiple references.[1][3][7][13]
Table 2: Thermal and Electrical Properties of Selected Fluoropolymers
| Property | ASTM Test Method | PTFE | PFA | FEP | ETFE | PVDF |
| Melting Point (°C) | - | 327 | 302 - 310 | 270 | 260 | 177 |
| Max. Continuous Use Temp. (°C) | - | 260 | 260 | 200 | 150 | 150 |
| Dielectric Constant (1 MHz) | D150 | 2.1 | 2.1 | 2.1 | 2.6 | 8.5 |
| Dielectric Strength (V/mil) | D149 | >1,400 | 2,000 | 2,000 | 2,000 | >500 |
| Volume Resistivity (ohm-cm) | D257 | >10¹⁸ | >10¹⁸ | >10¹⁸ | >10¹⁷ | >10¹⁴ |
Data sourced from multiple references.[3][14][13][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, modification, and characterization of fluorinated polymers.
Protocol 1: Synthesis of Polyvinylidene Fluoride (PVDF) Membranes via Non-solvent Induced Phase Separation (NIPS)
This protocol describes the preparation of porous PVDF membranes, commonly used in filtration and biomedical applications.[17]
Materials:
-
Polyvinylidene Fluoride (PVDF) powder
-
N,N-dimethylacetamide (DMAc) (solvent)
-
Polyethylene glycol (PEG, 6000 Da) (pore-forming agent)
-
Deionized water (non-solvent)
Equipment:
-
Stirring hotplate
-
Glass beaker
-
Casting knife or film applicator
-
Glass plate
-
Immersion bath
Procedure:
-
Dope (B7801613) Solution Preparation:
-
Dissolve a specific amount of PEG into DMAc in a glass beaker with stirring.
-
Gradually add the PVDF powder to the solution while stirring continuously.
-
Heat the mixture to 70°C and continue stirring until a homogeneous, transparent solution is obtained.
-
Maintain the solution at 70°C for at least 12 hours to eliminate any air bubbles.[17]
-
-
Membrane Casting:
-
Pour the prepared dope solution onto a clean, dry glass plate.
-
Use a casting knife or film applicator to spread the solution to a uniform thickness. The thickness can be adjusted to control membrane properties.
-
-
Phase Inversion:
-
Immediately immerse the glass plate with the cast film into a coagulation bath containing deionized water at room temperature.
-
The exchange between the solvent (DMAc) and non-solvent (water) will induce the phase separation of the polymer, forming a porous membrane structure.[17]
-
-
Post-treatment:
-
Keep the membrane in the water bath for at least 24 hours to ensure complete removal of the solvent and pore-forming agent.
-
Carefully peel the membrane from the glass plate.
-
Store the membrane in deionized water until further use.
-
Protocol 2: Surface Modification of Polytetrafluoroethylene (PTFE) using Plasma Treatment
This protocol details a method for increasing the hydrophilicity and adhesive properties of PTFE surfaces, which are inherently inert and hydrophobic.[9][18]
Materials:
-
PTFE sheet or film
-
Argon (Ar) gas (carrier gas)
-
Nitrogen (N₂) gas (active gas)
Equipment:
-
Vacuum plasma treatment system with a radio frequency (RF) power source
-
Sample holder
-
Gas flow controllers
Procedure:
-
Sample Preparation:
-
Clean the PTFE sample with a suitable solvent (e.g., isopropanol) to remove any surface contaminants and dry it thoroughly.
-
-
Plasma Treatment:
-
Place the cleaned PTFE sample on the sample holder inside the plasma chamber.
-
Evacuate the chamber to a base pressure typically in the range of 10⁻² to 10⁻³ mbar.[9]
-
Introduce the carrier gas (Argon) at a controlled flow rate (e.g., 4.5 L/min).[18]
-
Introduce the active gas (Nitrogen) at a controlled flow rate (e.g., 20 mL/min).[18]
-
Apply RF power (e.g., 150 W) to generate the plasma.[18]
-
Maintain the plasma exposure for a specific duration (e.g., 2 minutes). The duration is a critical parameter affecting the degree of surface modification.[18]
-
The distance between the plasma source and the sample should be optimized (e.g., 3 mm).[18]
-
-
Post-treatment and Characterization:
-
After the treatment, vent the chamber and remove the sample.
-
The modified surface can be characterized for changes in wettability using contact angle measurements and for chemical composition changes using X-ray Photoelectron Spectroscopy (XPS).
-
Protocol 3: Measurement of Static and Kinetic Coefficient of Friction of Fluoropolymer Coatings (ASTM D1894)
This protocol outlines the standard method for determining the frictional characteristics of plastic films and coatings.[1][19][20]
Materials:
-
Fluoropolymer-coated substrate
-
Uncoated substrate of the same material (for self-testing) or another specified material
-
Sled of a specified weight
Equipment:
-
Tensile testing machine or a dedicated coefficient of friction tester
-
Force transducer
-
Horizontal test plane
Procedure:
-
Sample Preparation:
-
Test Execution:
-
Place the larger specimen on the horizontal test plane and secure it.
-
Place the sled with the smaller specimen on top of the larger specimen.
-
Attach the sled to the force transducer of the testing machine.
-
Move the sled at a constant speed (e.g., 150 mm/minute).[20]
-
-
Data Acquisition and Calculation:
-
Static Coefficient of Friction (μs): Record the initial peak force required to start the sled's motion. Calculate μs by dividing this initial force by the weight of the sled.[19][20]
-
Kinetic Coefficient of Friction (μk): Record the average force required to maintain the sled's uniform motion over a specified distance. Calculate μk by dividing this average force by the weight of the sled.[19][20]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the application of fluorinated polymers.
References
- 1. machiningptfe.com [machiningptfe.com]
- 2. What Is The Coefficient Of Friction For Ptfe? Mastering Low-Friction Material Selection - Kintek [kintek-solution.com]
- 3. Fluoropolymer Spec Chart [interplastinc.com]
- 4. scribd.com [scribd.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. plastic-products.com [plastic-products.com]
- 7. professionalplastics.com [professionalplastics.com]
- 8. Enhanced Wettability and Adhesive Property of PTFE through Surface Modification with Fluorinated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. piescientific.com [piescientific.com]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. biolinscientific.com [biolinscientific.com]
- 12. en.pfluon.com [en.pfluon.com]
- 13. air-techniques.fr [air-techniques.fr]
- 14. Typical Properties of Fluoropolymers - PTFE Machinery [ptfe-machinery.com]
- 15. fire.tc.faa.gov [fire.tc.faa.gov]
- 16. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 17. Preparation of Polyvinylidene Fluoride (PVDF) Hollow Fiber Hemodialysis Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. zwickroell.com [zwickroell.com]
- 20. Coefficient of Friction ASTM D1894 [intertek.com]
Application Notes and Protocols for the Deoxyfluorination of Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The substitution of a hydroxyl group with fluorine, known as deoxyfluorination, is a pivotal transformation in organic synthesis. The introduction of fluorine can significantly modulate the pharmacological properties of a molecule, including its metabolic stability, bioavailability, and binding affinity.[1][2] This document provides detailed protocols and comparative data for several common deoxyfluorinating reagents, offering a practical guide for laboratory application.
The general principle of deoxyfluorination involves the activation of the alcohol's hydroxyl group to create a good leaving group, which is then displaced by a fluoride (B91410) ion via a nucleophilic substitution reaction.[1] The choice of reagent is critical and depends on the substrate's structure, functional group tolerance, and desired stereochemical outcome.[1]
Comparative Performance of Deoxyfluorinating Reagents
The efficacy of deoxyfluorination is highly dependent on the substrate and the chosen reagent. The following tables summarize typical yields for the fluorination of various alcohols with common reagents.
Table 1: Deoxyfluorination of Primary Alcohols
| Reagent | Substrate Example | Solvent | Temperature | Time (h) | Yield (%) | Reference(s) |
| DAST | 4-Nitrobenzyl alcohol | CH₂Cl₂ | Room Temp | 1 | High | [3] |
| DAST | General Primary Alcohols | CH₂Cl₂ | -78°C to RT | 1-16 | 60-90 | [1] |
| Deoxo-Fluor | General Primary Alcohols | CH₂Cl₂ | 0°C to RT | Overnight | 70-95 | [1][4] |
| PyFluor/DBU | General Primary Alcohols | Toluene/Ethers | Room Temp | N/A | 80-99 | [1][5] |
| AlkylFluor | Various Primary Alcohols | Dioxane | N/A | N/A | High | [6] |
| Fluolead | p-Bromobenzyl alcohol | CH₂Cl₂ | 0°C | N/A | 80 | [7] |
Table 2: Deoxyfluorination of Secondary Alcohols
| Reagent | Substrate Example | Solvent | Temperature | Time (h) | Yield (%) | Reference(s) |
| DAST | General Secondary Alcohols | CH₂Cl₂ | -78°C to RT | 1-16 | Low to moderate | [1] |
| Deoxo-Fluor | General Secondary Alcohols | CH₂Cl₂ | 0°C to RT | Overnight | 60-90 | [1][4] |
| PyFluor/DBU | General Secondary Alcohols | Toluene/Ethers | Room Temp | N/A | 75-95 | [1][5] |
| AlkylFluor | Various Secondary Alcohols | Dioxane | N/A | N/A | High | [6] |
| XtalFluor-E/HF·amine | General Secondary Alcohols | N/A | N/A | N/A | High | [8][9] |
Table 3: Deoxyfluorination of Tertiary Alcohols
| Reagent | Substrate Example | Solvent | Temperature | Time (h) | Yield (%) | Reference(s) |
| AlkylFluor | Testosterone | Dioxane | N/A | N/A | up to 79 | [6] |
| DAST | General Tertiary Alcohols | CH₂Cl₂ | -78°C to RT | 1-16 | Variable | [3] |
Experimental Protocols
General Workflow for Deoxyfluorination
The following diagram illustrates a typical workflow for a deoxyfluorination reaction.
Protocol 1: Deoxyfluorination using DAST (Diethylaminosulfur Trifluoride)
Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating.[3] It generates toxic HF upon contact with water.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[11]
-
Nitrogen or Argon atmosphere
Procedure:
-
In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (2.8 mL) in an oven-dried flask equipped with a magnetic stir bar.[3]
-
Establish an inert atmosphere by purging with nitrogen or argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[10]
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.[3][12]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.[11]
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).[3][11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3][11]
-
Purify the crude product by silica (B1680970) gel column chromatography.[3]
Protocol 2: Deoxyfluorination using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Safety Note: Deoxo-Fluor is more thermally stable than DAST but still reacts violently with water to produce corrosive HF gas.[3][4] Handle in a dry atmosphere with appropriate PPE.[4]
Materials:
-
Alcohol (1.0 equiv)
-
Deoxo-Fluor (1.5-3.0 equiv)[4]
-
Anhydrous dichloromethane (CH₂Cl₂)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]
-
Anhydrous sodium sulfate (Na₂SO₄)[4]
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol (1 eq.) in anhydrous CH₂Cl₂ (20 Vol) under a nitrogen atmosphere, cool the mixture to 0 °C.[4]
-
Add Deoxo-Fluor (3 eq.) dropwise.[4]
-
Allow the reaction to stir at room temperature overnight.[4]
-
Monitor the reaction by TLC.[4]
-
Once complete, quench the reaction with a saturated solution of NaHCO₃.[4]
-
Extract the mixture with CH₂Cl₂ twice.
-
Combine the organic layers and wash successively with water (10 Vol x 2) and brine solution (5 Vol).[4]
-
Dry the organic layer over sodium sulphate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[4]
Protocol 3: Deoxyfluorination using PyFluor (2-Pyridinesulfonyl Fluoride)
Safety Note: PyFluor is a crystalline solid that is not explosive and is less sensitive to air and moisture compared to DAST and Deoxo-Fluor, offering a better safety profile.[3][5]
Materials:
-
Alcohol (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 equiv)[1][13]
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.[1]
-
Add PyFluor in one portion, and stir the reaction mixture at room temperature or heat as required.[1]
-
The reaction progress can be monitored by TLC or GC-MS.[1]
-
Upon completion, the reaction is typically worked up by quenching with water or a saturated aqueous solution, followed by extraction, drying, and purification.
Reaction Mechanisms
The mechanism of deoxyfluorination varies depending on the reagent used.
Mechanism of Deoxyfluorination with DAST
The reaction of alcohols with DAST is generally believed to proceed through an SN2 pathway, resulting in an inversion of stereochemistry.[1]
The key steps are the activation of the alcohol by DAST to form an alkoxyaminosulfur difluoride intermediate, followed by nucleophilic attack by a fluoride ion.[1]
Mechanism of Deoxyfluorination with PyFluor
PyFluor, in the presence of a base, activates the alcohol by forming a pyridinesulfonate intermediate. This is subsequently displaced by a fluoride ion in an SN2 reaction.[3]
This pathway also results in an inversion of configuration at the carbon center.[3]
Reagent Selection and Safety Considerations
-
DAST: A versatile and widely used reagent, but it is thermally unstable and can detonate with heating.[3] It is also sensitive to moisture.[3]
-
Deoxo-Fluor: A more thermally stable alternative to DAST, making it more suitable for larger-scale reactions.[3] However, it still reacts violently with water.[3]
-
PyFluor: A safer, crystalline solid that is not explosive and less sensitive to air and moisture.[3] It often shows greater chemoselectivity and minimizes elimination side reactions.[3][5]
-
XtalFluor-E and XtalFluor-M: Crystalline reagents that are more stable and easier to handle than DAST and Deoxo-Fluor.[9][14] They do not generate corrosive HF and can be used in standard glassware.[9]
-
Fluolead: An air-stable and thermally stable alternative to DAST with high resistance to aqueous hydrolysis.[7][15]
-
AlkylFluor: A bench-stable reagent that is easy to handle and can be stored in air and water without decomposition, offering high yields for a broad range of substrates.[6]
The choice of reagent should be guided by the substrate's sensitivity, the required reaction conditions, and, importantly, safety considerations. For many applications, modern, more stable reagents like PyFluor, XtalFluor, and Fluolead offer significant advantages over the traditional, more hazardous DAST.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 6. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 7. aspirasci.com [aspirasci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Simpler fluorine chemistry [soci.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tandem C-H Fluorination and Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) of pyridines and diazines. This powerful methodology allows for the direct diversification of heteroaromatic compounds, which is of significant interest in medicinal chemistry and drug development for the late-stage functionalization of complex molecules.[1][2][3]
Application Notes
The tandem C-H fluorination and SNAr sequence offers a streamlined approach to introduce a wide variety of functional groups at the position alpha to a nitrogen atom in pyridines and diazines.[1][2] This two-step process leverages the site-selective fluorination of a C-H bond, followed by the displacement of the newly installed fluoride (B91410) with a diverse range of nucleophiles.[1][4] This strategy is particularly advantageous for the synthesis of analogs of known drugs or lead compounds, as it circumvents the need for de novo synthesis of substituted heterocycles.[1][2]
Key Advantages:
-
Late-Stage Functionalization: This methodology is ideally suited for modifying complex molecules at a late stage of a synthetic sequence, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies.[1][2][3]
-
High Site Selectivity: The C-H fluorination with silver(II) fluoride (AgF2) exhibits excellent regioselectivity for the position adjacent to the nitrogen atom in pyridines and diazines.[1][4][5][6]
-
Broad Substrate Scope: The reaction tolerates a wide array of functional groups, making it applicable to a diverse range of substituted heterocycles.[1][6]
-
Diverse Nucleophiles: A broad spectrum of nucleophiles, including alcohols, phenols, amines, amides, N-heterocycles, thiols, and cyanide, can be employed in the SNAr step.[1][7]
-
Mild Reaction Conditions: The SNAr reactions of the intermediate 2-fluoroheteroarenes can often be conducted under mild conditions, which is crucial for preserving the integrity of complex molecules.[1][4][6]
Applications in Drug Discovery:
This tandem strategy has been successfully applied to the late-stage functionalization of several medicinally important compounds. For example, derivatives of (Boc-protected) betahistine, a histamine (B1213489) agonist, and etoricoxib, a COX-2 inhibitor, have been synthesized using this method.[1][2] The ability to introduce various substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
Reaction Mechanisms and Workflow
The overall transformation consists of two distinct reaction steps: C-H fluorination and nucleophilic aromatic substitution.
1. C-H Fluorination with AgF2:
The proposed mechanism for the fluorination of pyridines with AgF2 is initiated by the coordination of the basic nitrogen atom to the silver center.[1][5] This is followed by the addition of a fluoride ion to the π-system of the heterocycle. The final step is a formal oxidation of the heterocycle through hydrogen-atom abstraction, which regenerates the aromatic system and produces the 2-fluoroheteroaromatic product.[8]
2. Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction of the resulting 2-fluoropyridine (B1216828) proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the fluoride ion, which is a good leaving group in this context.[9]
Below are diagrams illustrating the experimental workflow and the logical relationship of the key mechanistic steps.
Caption: Experimental workflow for the tandem C-H fluorination and SNAr.
Caption: Logical relationship of key mechanistic steps.
Data Presentation
The following tables summarize the scope of the tandem C-H fluorination and SNAr process with various pyridine substrates and nucleophiles. Yields are for isolated products starting from the heteroarene.
Table 1: Tandem C-H Fluorination and SNAr of Pyridines with O- and N-Nucleophiles [1]
| Entry | Pyridine Substrate | Nucleophile (NuH) | Product | Yield of Fluorination (%) | Overall Yield (%) |
| 1 | 2-Phenylpyridine (B120327) | n-Butanol | 2-Butoxy-6-phenylpyridine | 88 | 75 |
| 2 | 2-Phenylpyridine | Phenol | 2-Phenoxy-6-phenylpyridine | 88 | 81 |
| 3 | 2-Phenylpyridine | Morpholine (B109124) | 2-(Morpholin-4-yl)-6-phenylpyridine | 88 | 93 |
| 4 | 2-Phenylpyridine | Indole | 2-(Indol-1-yl)-6-phenylpyridine | 88 | 80 |
| 5 | 3-Chloropyridine | n-Butanol | 2-Butoxy-3-chloropyridine | 91 | 79 |
| 6 | 3-Chloropyridine | Morpholine | 2-(Morpholin-4-yl)-3-chloropyridine | 91 | 85 |
| 7 | 3,5-Dichloropyridine | n-Butanol | 2-Butoxy-3,5-dichloropyridine | 85 | 70 |
| 8 | 3,5-Dichloropyridine | Morpholine | 2-(Morpholin-4-yl)-3,5-dichloropyridine | 85 | 88 |
Table 2: Tandem C-H Fluorination and SNAr with S- and C-Nucleophiles [1]
| Entry | Pyridine Substrate | Nucleophile | Product | Yield of Fluorination (%) | Overall Yield (%) |
| 1 | 2-Phenylpyridine | Thiophenol | 2-(Phenylthio)-6-phenylpyridine | 88 | 82 |
| 2 | 2-Phenylpyridine | KCN | 2-Cyano-6-phenylpyridine | 88 | 70 |
| 3 | 3-Chloropyridine | Thiophenol | 3-Chloro-2-(phenylthio)pyridine | 91 | 75 |
| 4 | 3-Chloropyridine | KCN | 3-Chloro-2-cyanopyridine | 91 | 65 |
Experimental Protocols
Materials and General Considerations:
-
Silver(II) fluoride (AgF2) is a moisture-sensitive and corrosive solid. It should be handled quickly in the air and stored in a desiccator.[6] Discard if the black solid shows significant discoloration to yellow/brown.[6]
-
Acetonitrile (MeCN) should be anhydrous for the fluorination step.
-
SNAr reactions involving strong bases should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
All glassware should be oven-dried before use.
Detailed Protocol for Tandem C-H Fluorination of 2-Phenylpyridine and Subsequent SNAr with Morpholine:
Step 1: C-H Fluorination of 2-Phenylpyridine [6]
-
To a 20 mL scintillation vial equipped with a magnetic stir bar is added 2-phenylpyridine (155 mg, 1.0 mmol, 1.0 equiv).
-
The vial is transferred to a glovebox, and AgF2 (322 mg, 2.2 mmol, 2.2 equiv) is added.
-
Anhydrous MeCN (5.0 mL) is added, and the vial is sealed with a cap containing a PTFE septum.
-
The reaction mixture is stirred vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with additional MeCN or ethyl acetate (B1210297).
-
The filtrate is concentrated under reduced pressure to afford the crude 2-fluoro-6-phenylpyridine (B70266). This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with Morpholine [1]
-
To a vial containing the crude 2-fluoro-6-phenylpyridine (from the previous step, assuming 1.0 mmol) is added morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
tert-Amyl alcohol (5.0 mL) is added as the solvent.
-
The vial is sealed, and the reaction mixture is heated to 110 °C in a preheated oil bath.
-
The reaction is stirred at this temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
The reaction mixture is then cooled to room temperature and diluted with ethyl acetate (20 mL) and water (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)-6-phenylpyridine.
General Protocol for SNAr with Alcohol Nucleophiles: [1]
-
To a vial containing the 2-fluoroheteroarene (1.0 equiv) and the alcohol (1.5 equiv) is added a suitable solvent (e.g., dioxane, DMF).
-
A base such as potassium tert-butoxide (KOtBu, 1.5 equiv) is added portion-wise at room temperature.
-
The reaction is stirred at a specified temperature (e.g., 80-120 °C) until completion.
-
Workup consists of quenching with water, extraction with an organic solvent, and purification by chromatography.
General Protocol for SNAr with Amine Nucleophiles: [1]
-
To a vial containing the 2-fluoroheteroarene (1.0 equiv) and the amine (1.2-2.0 equiv) is added a suitable solvent (e.g., tert-amyl alcohol, DMSO).
-
The reaction is heated to a specified temperature (e.g., 110-150 °C) until completion.
-
Workup involves dilution with an organic solvent and water, extraction, and purification by chromatography.
Note: Reaction conditions, including solvent, temperature, and base, may need to be optimized for specific substrates and nucleophiles. The provided protocols serve as a general guideline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorinated Scaffolds via Oxirane Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The ring-opening of oxiranes (epoxides) with fluoride (B91410) nucleophiles represents a versatile and stereocontrolled method for the synthesis of valuable β-fluoroalcohols, which are key precursors to a wide array of complex fluorinated molecules.
These application notes provide an overview of common methodologies and detailed protocols for the synthesis of fluorinated scaffolds through the ring-opening of oxiranes, utilizing various fluorinating agents. The included data and protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Key Methodologies and Fluorinating Agents
The regioselectivity and stereoselectivity of the oxirane ring-opening are highly dependent on the substrate, the nature of the fluorinating agent, and the reaction conditions. The reaction generally proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the attacked carbon center. However, under acidic conditions or with substrates that can stabilize a carbocation intermediate, an S(_N)1-type mechanism may be observed.
Commonly employed fluorinating agents for this transformation include:
-
Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride): A versatile and thermally more stable alternative to DAST, effective for converting alcohols to fluorides and epoxides to fluorohydrins.[1]
-
XtalFluor-E® and XtalFluor-M®: Crystalline, air-stable reagents that offer improved safety and handling compared to traditional sulfur trifluoride-based reagents.[2]
-
Pyridine-HF (Olah's Reagent): A widely used, highly reactive source of fluoride, though its corrosiveness requires careful handling.
-
Triethylamine (B128534) Trihydrofluoride (Et(_3)N·3HF): A liquid fluorinating agent that is easier to handle than pyridine-HF and is effective for a range of substrates.[3][4]
-
Boron Trifluoride Etherate (BF(_3)·OEt(_2)): Can act as both a Lewis acid activator for the epoxide and a fluoride source, although the mechanism can be complex.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments, showcasing the yields and selectivities achieved with different substrates and fluorinating agents.
Table 1: Ring-Opening of Functionalized Cyclohexene Oxides
| Entry | Epoxide Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | (±)-Ethyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate | XtalFluor-E / Et(_3)N·3HF | Dioxane | Reflux | 24 | (±)-Ethyl 3-fluoro-4-hydroxycyclohexane-1-carboxylate | 51 | [5] |
| 2 | (±)-Benzyl (7-oxabicyclo[4.1.0]heptan-3-yl)carbamate | Deoxofluor | Toluene (B28343) | 20 | 24 | (±)-Benzyl (3,4-difluorocyclohexyl)carbamate | 65 | [6] |
Table 2: Ring-Opening of Functionalized Cyclopentene and Cyclohexene β-Amino Esters
| Entry | Epoxide Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | (±)-trans-Epoxy amino ester | Deoxofluor | CH(2)Cl(_2) | Reflux | 24 | Difluorinated amino ester | 71 | |
| 2 | (±)-trans-Epoxy amino ester | XtalFluor-E | Dioxane | Reflux | 5 | Oxazine derivative | modest | [7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis of fluorinated scaffolds from alkenes and the mechanistic pathways of the oxirane ring-opening.
General workflow for the synthesis of fluorinated scaffolds.
Mechanisms of oxirane ring-opening by fluoride.
Detailed Experimental Protocols
Protocol 1: Fluorination of (±)-Ethyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate with XtalFluor-E
This protocol describes the ring-opening of a cyclohexene-derived epoxide using XtalFluor-E in the presence of triethylamine trihydrofluoride.
Materials:
-
(±)-Ethyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate (1.0 equiv)
-
XtalFluor-E (1.0 equiv)
-
Triethylamine trihydrofluoride (Et(_3)N·3HF) (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
-
Silica (B1680970) gel for column chromatography
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (±)-ethyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate (0.50–0.75 mmol) in 1,4-dioxane (10 mL) under an argon atmosphere, add Et(_3)N·3HF (2.0 equiv).
-
Add XtalFluor-E (1.0 equiv) to the reaction mixture.
-
Reflux the reaction mixture for the time specified in the data table (e.g., 24 hours).
-
After cooling to room temperature, dilute the solution with CH(_2)Cl(_2) (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO(_3) solution (2 x 20 mL).
-
Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (±)-ethyl 3-fluoro-4-hydroxycyclohexane-1-carboxylate.[5]
Protocol 2: Difluorination of (±)-Benzyl (7-oxabicyclo[4.1.0]heptan-3-yl)carbamate with Deoxofluor
This protocol details the synthesis of a difluorinated cyclohexane (B81311) derivative from an N-protected amino epoxide using Deoxofluor.
Materials:
-
(±)-Benzyl (7-oxabicyclo[4.1.0]heptan-3-yl)carbamate (1.0 equiv)
-
Deoxofluor (50% in toluene) (4.0 equiv)
-
Ethanol (catalytic amount)
-
Toluene (anhydrous)
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (±)-benzyl (7-oxabicyclo[4.1.0]heptan-3-yl)carbamate (0.50–0.75 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add one drop of ethanol.
-
Add 50% Deoxofluor in toluene (4.0 equiv) to the solution.
-
Stir the solution at 20 °C for the time indicated in the data table (e.g., 24 hours).
-
Dilute the reaction mixture with CH(_2)Cl(_2) (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO(_3) solution (2 x 20 mL).
-
Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (±)-benzyl (3,4-difluorocyclohexyl)carbamate.[5]
Safety Precautions
-
Fluorinating agents such as Deoxofluor, XtalFluor-E, and especially pyridine-HF and Et(_3)N·3HF are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions involving these reagents should be quenched carefully.
-
Anhydrous conditions are often necessary for these reactions. Ensure all glassware is properly dried and solvents are anhydrous.
Conclusion
The ring-opening of oxiranes with fluoride is a robust and highly valuable transformation for the synthesis of fluorinated scaffolds. The choice of fluorinating agent and reaction conditions allows for a degree of control over the regio- and stereochemical outcome of the reaction. The protocols and data presented herein provide a foundation for researchers to apply this methodology in the development of novel fluorinated molecules for pharmaceutical and other applications.
References
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 2. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. Fluorohydrin synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Fluorination of Heterocycles Using Selectfluor™
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and drug development. Fluorine's unique properties, such as high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a premier reagent for electrophilic fluorination.[1] Its user-friendly nature as a stable, non-volatile solid, combined with its broad reactivity and often high regioselectivity, makes it a superior alternative to hazardous fluorinating agents like molecular fluorine. This document provides detailed application notes and experimental protocols for the electrophilic fluorination of various key heterocycles using Selectfluor™.
The mechanism of fluorination with Selectfluor™ can be complex and substrate-dependent, potentially proceeding through either a polar, two-electron pathway (SN2-type attack) or a single-electron transfer (SET) process.[2] For electron-rich heterocycles, the reaction typically follows an electrophilic aromatic substitution-type mechanism.
Safety and Handling
Selectfluor™ is a stable solid but should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is an oxidizing agent and may be harmful if it comes into contact with skin or eyes, or is inhaled. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent in a cool, dry place away from incompatible materials.
General Experimental Workflow
The following diagram outlines a typical workflow for the electrophilic fluorination of a heterocyclic substrate using Selectfluor™.
References
Metal-Free Synthesis of Fluorenes via C-H Insertion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-free synthesis of fluorenes, a critical scaffold in medicinal chemistry and materials science. The focus is on the intramolecular carbenoid C-H insertion of biaryldiazoacetates, a method that offers an environmentally benign and cost-effective alternative to traditional metal-catalyzed approaches.[1] This strategy allows for the construction of fluorenes with quaternary carbon centers, which are important for enhancing the stability and bioactivity of pharmaceutical compounds.[1]
Introduction
Fluorene (B118485) and its derivatives are privileged structures in drug development and organic electronics. Traditional synthetic routes often rely on transition-metal catalysts, which can introduce challenges related to cost, toxicity, and product purification.[2] A significant advancement in this area is the development of metal-free synthetic methods, particularly those involving intramolecular C-H insertion.
This protocol details a versatile and efficient metal-free approach for the synthesis of a wide range of fluorene structures. The key transformation involves the generation of a carbene intermediate from a biaryldiazoacetate precursor, which then undergoes an intramolecular C-H insertion to form the fluorene core. This method is notable for its operational simplicity, broad functional group tolerance, and amenability to scale-up.[3] Furthermore, a photochemical variation using blue light offers a mild and highly efficient alternative to thermal conditions.[4]
Signaling Pathways and Logical Relationships
The synthesis of fluorenes via metal-free C-H insertion from biaryldiazoacetates can be initiated either thermally or photochemically. The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product.
Caption: Logical workflow for fluorene synthesis.
Experimental Workflows
The general experimental workflow for the metal-free synthesis of fluorenes is straightforward and can be adapted for both thermal and photochemical conditions. The key steps are outlined in the diagram below.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Thermally-Induced Metal-Free Synthesis of Fluorenes
This protocol is adapted from the work of Wu, Huang, Zhou, and colleagues for the synthesis of fluorenes with quaternary carbon centers.[3]
Materials:
-
Appropriate biaryldiazoacetate precursor (1.0 equiv)
-
Potassium bicarbonate (KHCO3) (1.0 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN) (to make a 0.5 M solution)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add the biaryldiazoacetate (1.0 equiv) and potassium bicarbonate (1.0 equiv).
-
Add anhydrous acetonitrile to achieve a 0.5 M concentration of the starting material.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorene derivative.
Protocol 2: Blue Light-Promoted Metal-Free Synthesis of Fluorenes
This protocol is based on the visible-light-induced synthesis of fluorenes from α-biaryldiazoacetates.[4]
Materials:
-
α-Biaryldiazoacetate precursor (1.0 equiv)
-
Anhydrous acetonitrile (MeCN) (to make a 0.05 M solution)
-
Schlenk tube or similar reaction vessel transparent to blue light
-
Blue LED light source (e.g., 455 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Add the α-biaryldiazoacetate (1.0 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile to achieve a 0.05 M concentration.
-
Stir the solution at room temperature.
-
Position the reaction vessel in front of a blue LED light source and begin irradiation.
-
Continue stirring and irradiating at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the pure fluorene product.
Data Presentation
The following tables summarize the substrate scope and yields for the synthesis of various fluorene derivatives using the blue light-promoted metal-free C-H insertion method.
Table 1: Substrate Scope of Biaryldiazoacetates for Blue Light-Promoted Fluorene Synthesis [4]
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | 2a | 99 |
| 2 | Me | H | H | H | 2b | 98 |
| 3 | OMe | H | H | H | 2c | 99 |
| 4 | F | H | H | H | 2d | 95 |
| 5 | Cl | H | H | H | 2e | 97 |
| 6 | Br | H | H | H | 2f | 96 |
| 7 | H | Me | H | H | 2g | 99 |
| 8 | H | OMe | H | H | 2h | 99 |
| 9 | H | F | H | H | 2i | 94 |
| 10 | H | Cl | H | H | 2j | 99 |
| 11 | H | H | Me | H | 2k | 97 |
| 12 | H | H | OMe | H | 2l | 95 |
| 13 | H | H | F | H | 2m | 85 |
| 14 | H | H | Cl | H | 2n | 92 |
| 15 | H | H | H | OMe | 2o | 99 |
Reaction conditions: Substrate (1.0 equiv) in MeCN (0.05 M) irradiated with blue LED at room temperature for 2 hours. Yields are for the isolated product.
Reaction Mechanism
The proposed mechanism for the blue light-induced metal-free synthesis of fluorenes proceeds through the formation of a carbene intermediate.
Caption: Proposed reaction mechanism.
Upon absorption of blue light, the biaryldiazoacetate is promoted to an excited state, followed by the extrusion of dinitrogen to generate a highly reactive singlet carbene intermediate. This intermediate then undergoes a rapid intramolecular C-H insertion into a proximate C-H bond of the adjacent aryl ring, followed by a[1][3]-hydride shift to afford the final fluorene product. Theoretical calculations and kinetic isotope effect studies support this intramolecular carbene C-H insertion pathway.[3]
References
Streamlined Synthesis of Fluoroalkenyl Arenes Using the Wittig Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a streamlined, two-step synthesis of monofluoroalkenyl arenes with high E-isomeric selectivity, commencing from commercially available aromatic aldehydes. The methodology also allows for the efficient isolation of the intermediate gem-difluoroalkenyl arenes. This "pipeline" strategy is characterized by its operational simplicity, use of mild reaction conditions, and broad substrate scope, making it a valuable tool for the synthesis of organofluorine compounds for pharmaceutical and materials science applications.[1][2][3] A key feature of this protocol is the use of inexpensive Merrifield peptide resin as a scavenger to simplify the purification process by removing phosphine (B1218219) byproducts.[1][2]
I. Quantitative Data Summary
The following tables summarize the yields and stereoselectivity for the synthesis of gem-difluoroalkenyl arenes and their subsequent conversion to E-monofluoroalkenyl arenes.
Table 1: Synthesis of gem-Difluoroalkenyl Arenes
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 2-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-2-methoxybenzene | 85 |
| 2 | 3-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-3-methoxybenzene | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 91 |
| 4 | 3,4-Dimethoxybenzaldehyde | 4-(2,2-Difluorovinyl)-1,2-dimethoxybenzene | 88 |
| 5 | 2,4-Dimethoxybenzaldehyde | 1-(2,2-Difluorovinyl)-2,4-dimethoxybenzene | 86 |
| 6 | 4-(Benzyloxy)benzaldehyde | 1-(Benzyloxy)-4-(2,2-difluorovinyl)benzene | 75 |
| 7 | 4-Ethoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-ethoxybenzene | 68 |
| 8 | Piperonal | 5-(2,2-Difluorovinyl)benzo[d][1][4]dioxole | 80 |
| 9 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 89 |
| 10 | 6-Methoxy-2-naphthaldehyde | 2-(2,2-Difluorovinyl)-6-methoxynaphthalene | 85 |
| 11 | [1,1'-Biphenyl]-4-carbaldehyde | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 83 |
| 12 | 4-Phenylbenzaldehyde (gram scale) | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 84 |
Yields reported are for isolated products.[1]
Table 2: Synthesis of E-Monofluoroalkenyl Arenes
| Entry | gem-Difluoroalkenyl Arene Substrate | Product | Yield (%) | E/Z Ratio |
| 1 | 1-(2,2-Difluorovinyl)-2-methoxybenzene | (E)-1-(2-Fluorovinyl)-2-methoxybenzene | 85 | 95:5 |
| 2 | 1-(2,2-Difluorovinyl)-3-methoxybenzene | (E)-1-(2-Fluorovinyl)-3-methoxybenzene | 82 | 96:4 |
| 3 | 1-(2,2-Difluorovinyl)-4-methoxybenzene | (E)-1-(2-Fluorovinyl)-4-methoxybenzene | 92 | 98:2 |
| 4 | 4-(2,2-Difluorovinyl)-1,2-dimethoxybenzene | (E)-4-(2-Fluorovinyl)-1,2-dimethoxybenzene | 90 | 97:3 |
| 5 | 1-(2,2-Difluorovinyl)-2,4-dimethoxybenzene | (E)-1-(2-Fluorovinyl)-2,4-dimethoxybenzene | 88 | 95:5 |
| 6 | 1-(Benzyloxy)-4-(2,2-difluorovinyl)benzene | (E)-1-(Benzyloxy)-4-(2-fluorovinyl)benzene | 80 | 96:4 |
| 7 | 1-(2,2-Difluorovinyl)-4-ethoxybenzene | (E)-1-(2-Fluorovinyl)-4-ethoxybenzene | 78 | 97:3 |
| 8 | 5-(2,2-Difluorovinyl)benzo[d][1][4]dioxole | (E)-5-(2-Fluorovinyl)benzo[d][1][4]dioxole | 85 | 98:2 |
| 9 | 2-(2,2-Difluorovinyl)naphthalene | (E)-2-(2-Fluorovinyl)naphthalene | 89 | 96:4 |
| 10 | 2-(2,2-Difluorovinyl)-6-methoxynaphthalene | (E)-2-(2-Fluorovinyl)-6-methoxynaphthalene | 86 | 95:5 |
| 11 | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | (E)-4-(2-Fluorovinyl)-1,1'-biphenyl | 91 | 96:4 |
| 12 | 4-(2,2-Difluorovinyl)-1,1'-biphenyl (gram scale) | (E)-4-(2-Fluorovinyl)-1,1'-biphenyl | 89 | 96:4 |
Yields reported are for isolated products. The E/Z selectivity was determined by 19F NMR.[1]
II. Experimental Protocols
Protocol A: Synthesis of gem-Difluoroalkenyl Arenes
This procedure details the Wittig olefination of an aromatic aldehyde to yield the corresponding gem-difluoroalkenyl arene.[1][2]
Materials:
-
Aromatic aldehyde (1 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (1.2 equiv)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (1.5 equiv)
-
Dry Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 equiv) and triphenylphosphine (1.2 equiv).
-
Add dry DMF to dissolve the solids (at a concentration of 0.5 mol/L with respect to the aldehyde).
-
In a separate flask, prepare a solution of sodium chlorodifluoroacetate (1.5 equiv) in dry DMF (2 mol/L).
-
Heat the aldehyde and PPh₃ mixture to 100 °C.
-
Add the sodium chlorodifluoroacetate solution dropwise to the reaction mixture over 30 minutes. Caution: Vigorous CO₂ gas evolution will cause an increase in internal pressure.[2]
-
After the addition is complete, heat the resulting mixture at 100 °C under reflux for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica-gel column chromatography to obtain the pure gem-difluoroalkenyl arene.
Protocol B: Synthesis of E-Monofluoroalkenyl Arenes
This procedure describes the selective reduction of a gem-difluoroalkenyl arene to the corresponding E-monofluoroalkenyl arene.[1]
Materials:
-
gem-Difluoroalkenyl arene (1 equiv)
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, 60% w/w in toluene)
-
Dry Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the gem-difluoroalkene (1 equiv) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
At room temperature, add Red-Al (0.9 mL for a reaction scale starting with 1 equivalent of the difluoroalkene) dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude E-monofluoroalkenyl arene.
-
If necessary, the product can be further purified by silica-gel column chromatography.
III. Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the Wittig reaction mechanism for the formation of gem-difluoroalkenyl arenes, the overall experimental workflow, and the logical relationship of the two-step synthesis pipeline.
Caption: Wittig reaction mechanism for gem-difluoroalkene synthesis.
References
Application of Elemental Fluorine in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Elemental fluorine (F₂), the most electronegative element, has long been regarded as a highly reactive and challenging reagent in organic synthesis. However, modern advancements in reaction technology and a deeper understanding of its reactivity have transformed it into a powerful tool for the selective introduction of fluorine into organic molecules. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a crucial element in the design of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of elemental fluorine in contemporary organic synthesis.
Direct Electrophilic Fluorination of Aromatic Compounds
Direct C-H fluorination of aromatic systems is a highly sought-after transformation as it offers a direct route to valuable fluoroaromatic compounds, bypassing multi-step sequences like the Balz-Schiemann reaction. Elemental fluorine can act as an electrophile, particularly when the reaction is conducted in polar solvents or strong acids, which polarize the F-F bond and suppress radical pathways.
Application Notes:
The direct fluorination of aromatic compounds with elemental fluorine is particularly effective for substrates that are either deactivated or contain both electron-donating and electron-withdrawing groups. The use of microreactor technology has significantly improved the safety and selectivity of these reactions by enabling precise control over reaction parameters and ensuring efficient mixing of the gas and liquid phases. Solvents like acetonitrile, formic acid, and sulfuric acid are commonly employed to promote the electrophilic pathway.
Quantitative Data:
The following table summarizes representative examples of the direct fluorination of substituted aromatic compounds using elemental fluorine, highlighting the reaction conditions and yields.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrotoluene (B166481) | 10% F₂ in N₂ | HCOOH | 0 | 75 | |
| 4-Fluorobenzoic Acid | 10% F₂ in N₂ | H₂SO₄ | 20 | High | |
| 1,3-Dinitrobenzene | 10% F₂ in N₂ | MeCN | 10 | 25 (single pass) | |
| 4-Chloro-N-acetyl-aniline | 10% F₂ in N₂ | HCOOH | 0 | 85 |
Experimental Protocols:
Protocol 1: Direct Fluorination of 4-Nitrotoluene in a Microreactor
Materials:
-
4-Nitrotoluene
-
Formic acid (98%)
-
Elemental fluorine (10% mixture in nitrogen)
-
Nitrogen gas (for purging)
-
Soda lime (for scrubbing)
-
Microreactor system (e.g., Durham multichannel modular microreactor)
-
Syringe pump
-
Cryostat
Procedure:
-
System Preparation: Ensure the microreactor system is clean, dry, and has been leak-tested. Purge the entire system, including all lines, with dry nitrogen gas. The equipment must be free of grease and oil.
-
Reagent Preparation: Prepare a solution of 4-nitrotoluene in formic acid (concentration typically 0.1-0.5 M).
-
Reaction Setup: Cool the microreactor to 0 °C using a cryostat.
-
Reaction Execution:
-
Pump the solution of 4-nitrotoluene through the microreactor at a defined flow rate using a syringe pump.
-
Simultaneously, introduce the 10% fluorine in nitrogen gas stream into the microreactor at a controlled flow rate.
-
The reaction mixture is passed through the reactor, allowing for efficient mixing and reaction.
-
-
Work-up:
-
The output from the reactor is passed through a scrubber containing soda lime to neutralize excess fluorine and acidic byproducts.
-
The liquid product is collected.
-
The crude reaction mixture is then carefully quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired monofluorinated product.
Synthesis of Electrophilic N-F Reagents
Elemental fluorine is the ultimate source for the synthesis of a wide range of electrophilic fluorinating reagents, often referred to as "N-F reagents." These reagents are generally safer and easier to handle than elemental fluorine itself and have become indispensable in modern organic synthesis. A prominent example is the synthesis of Selectfluor®.
Application Notes:
The synthesis of Selectfluor® (F-TEDA-BF₄) involves the direct fluorination of the corresponding diamine salt. This process transforms the highly reactive elemental fluorine into a stable, crystalline solid that can be used as a benchtop reagent for a variety of electrophilic fluorination reactions.
Logical Relationship: Synthesis of Selectfluor®
Caption: Synthesis pathway of Selectfluor® from DABCO and elemental fluorine.
Experimental Protocols:
Protocol 2: Synthesis of Selectfluor®
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane
-
Sodium tetrafluoroborate
-
Elemental fluorine (typically a 10% mixture in nitrogen)
-
Acetonitrile
Procedure:
-
N-alkylation: React DABCO with dichloromethane in a suitable solvent to form the N-chloromethylated DABCO chloride salt via a Menshutkin reaction.
-
Ion Exchange: Treat the resulting chloride salt with sodium tetrafluoroborate in an appropriate solvent (e.g., acetonitrile) to exchange the chloride counter-ion for tetrafluoroborate.
-
Direct Fluorination:
-
The tetrafluoroborate salt is then dissolved or suspended in an inert solvent (e.g., acetonitrile).
-
Elemental fluorine (diluted with nitrogen) is bubbled through the solution at a controlled rate and low temperature. Sodium tetrafluoroborate is also present during this step.
-
-
Isolation: The product, Selectfluor®, precipitates from the reaction mixture and can be isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Fluorination of Carbonyl Compounds
The direct α-fluorination of carbonyl compounds is a valuable method for synthesizing α-fluoroketones, which are important building blocks in medicinal chemistry. Elemental fluorine can be used for this transformation, often proceeding through the enol or enolate intermediate.
Application Notes:
The direct fluorination of 1,3-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, with elemental fluorine is highly efficient, especially when conducted in a microreactor. These substrates have a significant enol content, which readily reacts with electrophilic fluorine. The reaction provides high conversions and yields of the monofluorinated products.
Quantitative Data:
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl malonate | 10% F₂ in N₂ | MeCN/H₂O | 10 | 85 | (conceptual) |
| Acetylacetone (B45752) | 10% F₂ in N₂ | MeCN | 10 | 90 | |
| Ethyl acetoacetate | 10% F₂ in N₂ | MeCN | 10 | 88 | |
| 2-Acetylcyclohexanone | 10% F₂ in N₂ | MeCN | 10 | 85 |
Experimental Protocols:
Protocol 3: Direct Fluorination of Acetylacetone in a Microreactor
Materials:
-
Acetylacetone
-
Acetonitrile
-
Elemental fluorine (10% mixture in nitrogen)
-
Microreactor system
-
Syringe pump
-
Cryostat
Procedure:
-
System Preparation: As described in Protocol 1.
-
Reagent Preparation: Prepare a solution of acetylacetone in acetonitrile.
-
Reaction Setup: Cool the microreactor to 10 °C.
-
Reaction Execution:
-
Introduce the acetylacetone solution and the fluorine/nitrogen gas mixture into the microreactor at controlled flow rates.
-
-
Work-up:
-
The product stream is collected after passing through a scrubber.
-
The solvent is carefully removed under reduced pressure.
-
-
Purification: The resulting 3-fluoro-2,4-pentanedione is often of high purity and may not require further purification. If necessary, it can be purified by distillation or chromatography.
Synthesis of Fluoropolymers
Elemental fluorine is used in the synthesis of perfluorinated polymers. This process, known as direct fluorination, involves replacing all C-H bonds with C-F bonds. This method is particularly useful for producing highly inert and robust materials.
Application Notes:
Direct fluorination can be applied to a variety of hydrocarbon polymers, such as polyethylene (B3416737) and polyesters, to produce their perfluorinated analogues (e.g., perfluoropolyethers). This surface modification or bulk fluorination imparts properties such as high thermal stability, chemical inertness, and low surface energy.
Experimental Workflow: Direct Fluorination of a Hydrocarbon Polymer
Caption: General workflow for the direct fluorination of a hydrocarbon polymer.
Experimental Protocols:
Protocol 4: General Procedure for Direct Fluorination of a Polymer
Materials:
-
Hydrocarbon polymer (e.g., powdered polyethylene)
-
Elemental fluorine (diluted with an inert gas like nitrogen or helium)
-
Inert gas (for purging)
-
A suitable reactor (e.g., a fluidized bed reactor or a stirred slurry reactor with an inert solvent like perfluorocarbon)
Procedure:
-
Reactor Preparation: The polymer is placed in the reactor. The system must be scrupulously dried and purged with an inert gas to remove oxygen and moisture.
-
Fluorination:
-
A low concentration of fluorine in an inert gas is introduced into the reactor at a low temperature.
-
The concentration of fluorine and the temperature are gradually increased over time. This controlled introduction is crucial to manage the high exothermicity of the reaction and prevent combustion of the polymer.
-
-
Completion and Purging: Once the fluorination is complete (as determined by monitoring HF evolution or by analysis of polymer samples), the fluorine flow is stopped. The reactor is then purged with an inert gas to remove any unreacted fluorine and the byproduct, hydrogen fluoride (B91410) (HF).
-
Product Isolation: The resulting perfluorinated polymer is removed from the reactor.
Safety Protocols for Handling Elemental Fluorine
Elemental fluorine is a highly toxic and corrosive gas that reacts violently with most organic materials and water. Strict adherence to safety protocols is mandatory.
Key Safety Considerations:
-
Training: Only highly trained personnel should handle elemental fluorine. A thorough understanding of the hazards and emergency procedures is essential.
-
Engineering Controls:
-
Work must be conducted in a well-ventilated fume hood or a dedicated gas cabinet.
-
The gas handling system must be constructed from fluorine-compatible materials (e.g., stainless steel, Monel, nickel) and must be passivated before use.
-
The system must be meticulously leak-checked before introducing fluorine.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical-resistant gloves (neoprene is often recommended), and tightly sealed safety goggles. A face shield is also recommended.
-
-
Emergency Preparedness:
-
An emergency response plan must be in place.
-
A safety shower and eyewash station must be readily accessible.
-
Calcium gluconate gel (2.5%) must be available for immediate use in case of skin contact with hydrofluoric acid (HF), which is formed upon contact of fluorine with moisture.
-
Never work alone when handling elemental fluorine.
-
Logical Diagram: Electrophilic Fluorination Mechanisms
Caption: Two proposed mechanisms for electrophilic fluorination.
The information presented here provides a foundational understanding of the application of elemental fluorine in modern organic synthesis. Researchers should always consult detailed literature and safety data sheets before attempting any of the described procedures. The continued development of technologies like flow chemistry will undoubtedly expand the safe and efficient use of this powerful reagent in the creation of novel and valuable molecules.
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields of Fluorinated Pharmaceutical Intermediates
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This resource is designed to provide targeted solutions for improving the yield of fluorinated pharmaceutical intermediates. Fluorine's unique properties can significantly enhance the efficacy, stability, and bioavailability of pharmaceuticals, making efficient fluorination reactions crucial in drug discovery and manufacturing.[1][2][3][4][5][6]
This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of these vital compounds.
Troubleshooting Guide
Problem 1: Low Yield in Nucleophilic Fluorination Reactions
Low product yield is a frequent issue in nucleophilic fluorination, often attributed to the fluoride (B91410) source's reactivity, leaving group ability, or reaction conditions.
| Potential Cause | Recommended Solution(s) |
| Inactive Fluoride Source | The fluorinating agent (e.g., TBAF, KF) may have absorbed moisture, which significantly reduces its nucleophilicity. Anhydrous TBAF is highly hygroscopic.[7] Ensure the use of a freshly dried or anhydrous fluoride source. Consider using less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄.[8] For SNAr reactions, cesium fluoride (CsF) can be more effective than potassium fluoride (KF).[8] |
| Poor Leaving Group | The substrate's leaving group may not be sufficiently reactive. For example, chloride is a poorer leaving group than iodide.[7] If possible, modify the substrate to incorporate a better leaving group, such as a tosylate or mesylate.[9] |
| Steric Hindrance | The reaction site on the substrate may be too sterically hindered for an SN2 attack by the fluoride ion.[7] Consider alternative fluorination strategies for highly hindered substrates, such as electrophilic fluorination or using smaller, more reactive fluorinating agents. |
| Sub-optimal Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate, or conversely, high temperatures could lead to decomposition.[7][8] Gradually increase the reaction temperature to find the optimal point. For sensitive substrates, lowering the temperature may prevent byproduct formation.[8] |
| Inappropriate Solvent | The choice of solvent is critical for enhancing the nucleophilicity of the fluoride ion. Aprotic polar solvents like DMF, DMSO, or sulfolane (B150427) are generally preferred for SNAr reactions.[8] Ensure the solvent is anhydrous and compatible with the fluorinating agent. |
Problem 2: Low Yield and Poor Regioselectivity in Electrophilic Fluorination
Electrophilic fluorination can suffer from low yields and the formation of multiple isomers, particularly with electron-rich or complex substrates.
| Potential Cause | Recommended Solution(s) |
| Low Reactivity of Substrate | Electron-deficient substrates may react sluggishly with common electrophilic fluorinating agents like Selectfluor®. Consider using a more reactive fluorinating agent or employing a catalyst to activate the substrate or the fluorinating agent.[10][11] |
| Formation of Multiple Products | Heterocycles and aromatic compounds often have multiple reactive C-H bonds, leading to a mixture of isomers.[8] Exploit the directing effects of existing functional groups to improve regioselectivity. The choice of catalyst and directing group is crucial for C-H activation strategies.[8] For some substrates, a specific solvent, like nitromethane, can activate the electrophilic fluorinating reagent and improve regioselectivity.[12] |
| Decomposition of Starting Material or Product | Sensitive substrates, such as indoles, can be prone to oxidation or polymerization under harsh conditions.[8] Employ milder reaction conditions. Neutral fluorination methods and the use of a base like Li₂CO₃ at low temperatures can be effective in preventing byproduct formation.[8] |
| Incompatible Solvent | Some electrophilic reagents can react exothermically with certain solvents (e.g., Selectfluor with DMF, DMSO).[8] Screen a range of anhydrous, non-nucleophilic solvents like acetonitrile (B52724).[8] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my fluorination reaction by optimizing reaction conditions?
A1: Optimizing reaction conditions is a key strategy.[1] Key parameters to consider include:
-
Temperature: Finding the optimal temperature is crucial. Higher temperatures can increase reaction rates but may also promote side reactions.[1]
-
Solvent: The choice of solvent significantly impacts reaction outcomes. For instance, in photoredox-catalyzed deoxyfluorination, a mixture of acetone/H₂O can improve yields.[13] For SNAr reactions, aprotic polar solvents are often best.[8]
-
Catalyst: The right catalyst can dramatically increase reaction rate and selectivity by lowering the activation energy.[1] The choice depends on the specific reaction type (e.g., metal catalysts, organic catalysts).[1]
-
Fluorinating Agent: The choice and quality of the fluorinating agent are paramount. Ensure it is pure and stored correctly to prevent degradation.[8]
Q2: What role does the quality of raw materials play in the yield of fluorinated intermediates?
A2: The quality of raw materials is a fundamental factor. Impurities can act as catalysts for side reactions or interfere with the main reaction, leading to lower yields.[1] It is essential to use high-purity starting materials and fluorinating agents.
Q3: Are there modern techniques that can improve fluorination yields and safety?
A3: Yes, several modern approaches can enhance yield and safety:
-
Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or hazardous fluorination reactions.[4][14][15][16][17] This technology can overcome mass transfer limitations in gas-liquid reactions and improve safety by minimizing the volume of hazardous reagents at any given time.[4][14]
-
Photoredox Catalysis: This technique uses visible light to mediate C-F bond formation under mild conditions. It has proven effective for the deoxyfluorination of alcohols and the fluorination of arenes, often providing good to excellent yields where other methods fail.[13][18][19][20][21]
-
Enzymatic Fluorination: Biocatalysis offers a green and highly selective alternative for fluorination. Enzymes like fluorinases can catalyze the formation of C-F bonds with high precision and enantioselectivity under mild conditions.[3][22][23][24]
Q4: I am struggling with the purification of my polar fluorinated intermediate. What can I do?
A4: Purification of polar fluorinated compounds can be challenging. Common issues include poor peak shape and co-elution with impurities.[25] Strategies to overcome these include:
-
Optimize Chromatography: Switch the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase) or the mobile phase organic modifier (e.g., acetonitrile to methanol) to alter selectivity.[25]
-
Adjust Mobile Phase: For reversed-phase chromatography, adding modifiers like trifluoroacetic acid (TFA) or using a deactivated (end-capped) column can improve peak shape by minimizing interactions with residual silanols.[25]
-
Dry Loading: For flash chromatography, if your compound has poor solubility in the eluent, dry loading onto silica (B1680970) gel or celite is recommended.[25]
Q5: How can I accurately determine the purity and yield of my fluorinated product?
A5: Accurate determination of purity and yield is crucial.
-
Quantitative ¹⁹F NMR (qNMR): This is a highly specific and accurate method for determining the absolute purity of fluorinated compounds without needing a reference standard of the analyte itself.[26]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are standard techniques for assessing purity. If degradation on the column is an issue, especially with GC, consider using a more inert column or derivatizing the analyte.[26]
-
Ion-Selective Electrode (ISE): This method is useful for determining trace levels of fluoride ions in biological and environmental samples.[27]
Experimental Protocols
General Protocol for Photoredox-Catalyzed Deoxyfluorination of Alcohols
This protocol is a general guideline based on literature procedures for the deoxyfluorination of secondary alcohols using an iridium photocatalyst and Selectfluor®.[13]
Materials:
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%)
-
Selectfluor® (2.25 equiv.)
-
Alcohol-derived oxalate (B1200264) (1.0 equiv.)
-
NaH₂PO₄ (2.0 equiv.)
-
Acetone/H₂O solvent mixture
-
Blue LED lamp (e.g., 34 W)
Procedure:
-
In a reaction vessel, combine the photocatalyst (1 mol%), Selectfluor® (2.25 equiv.), the alcohol-derived oxalate (1.0 equiv.), and NaH₂PO₄ (2.0 equiv.).
-
Add the acetone/H₂O solvent mixture.
-
Seal the vessel and place it under irradiation with a blue LED lamp.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, ¹⁹F NMR).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to isolate the desired fluorinated compound.
-
Determine the yield by ¹⁹F NMR analysis using an internal standard.[13]
Visualizations
Caption: A simplified workflow of a photoredox catalytic cycle for deoxyfluorination.
Caption: A logical workflow for troubleshooting low yields in fluorination reactions.
References
- 1. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 4. pharmtech.com [pharmtech.com]
- 5. mt.com [mt.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sravathi.com [sravathi.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Broad Signals in 19F NMR Spectroscopy
This guide provides solutions and answers to frequently asked questions regarding broad signal observation in 19F NMR spectroscopy. It is intended for researchers, scientists, and drug development professionals who encounter line broadening issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing broad peaks in a 19F NMR spectrum?
Broad peaks in NMR spectra can arise from several factors related to the instrument, the sample, or the molecule's intrinsic properties.[1] The most common causes include poor magnetic field homogeneity (shimming), chemical exchange processes, high sample viscosity, the presence of paramagnetic impurities, and intermolecular interactions at high concentrations.[2] For 19F NMR specifically, chemical shift anisotropy (CSA) can also be a significant contributor to line broadening, especially at higher magnetic field strengths.[3][4]
Q2: How does chemical exchange affect 19F NMR signals?
Chemical exchange occurs when a fluorine nucleus moves between two or more different magnetic environments.[1][2] This can be due to conformational changes, rotamer exchange, or ligand binding and dissociation.[5][6] If the rate of this exchange is on the same timescale as the NMR frequency difference between the states, it leads to significant line broadening.[2] At low temperatures, the exchange slows down, resulting in separate, sharp peaks for each state.[2] At high temperatures, the exchange becomes very fast, leading to a single, sharp peak at an averaged chemical shift. The broadest signal is observed at the coalescence temperature, where the individual signals merge.[7]
Q3: Can the sample preparation process itself lead to broad signals?
Absolutely. Several aspects of sample preparation can introduce line broadening:
-
High Concentration: Overly concentrated samples can lead to aggregation or increased viscosity, both of which slow molecular tumbling and cause broader lines.[2][8]
-
Viscosity: High solvent viscosity or high solute concentration can increase the viscosity of the sample, which restricts molecular motion and leads to shorter T2 relaxation times, resulting in broader peaks.[2][9][10]
-
Particulates: Undissolved solids in the NMR tube can disrupt the magnetic field homogeneity, making it impossible to achieve good shimming and resulting in broad, distorted lineshapes.[8][11]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause significant line broadening due to efficient relaxation enhancement.[10][12]
Q4: Why are my signals broad even after careful shimming?
If shimming does not resolve the broad signals, the issue is likely inherent to the sample or the molecule itself. The primary suspects would be an intermediate-rate chemical exchange process or high sample viscosity.[2][7] You may also be observing the effects of scalar coupling to a quadrupolar nucleus (a nucleus with spin I > 1/2), which can cause broadening.[13][14] Additionally, for large molecules, the slow tumbling rate can lead to broad lines due to efficient T2 relaxation.[3][15]
Troubleshooting Guides
Issue 1: Signals are broad and potentially asymmetric across the spectrum.
This is a classic symptom of poor magnetic field homogeneity.
Troubleshooting Workflow: Magnetic Field Inhomogeneity
Caption: Troubleshooting workflow for broad signals caused by poor shimming.
Recommended Action: Carefully shim the spectrometer. For modern instruments, an automated gradient shimming routine is often sufficient.[7] If this fails, perform a manual shim, paying close attention to the Z1 and Z2 shims which have the largest effect on lineshape.[7] Ensure the lock signal is stable and the sample is prepared correctly (correct volume, no air bubbles or solids).
Issue 2: A single peak appears broad, or expected multiplets have coalesced into a broad hump.
This pattern is characteristic of a dynamic chemical exchange process.
Troubleshooting Workflow: Chemical Exchange
References
- 1. tutorchase.com [tutorchase.com]
- 2. youtube.com [youtube.com]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of ¹⁹F NMR methods to probe conformational heterogeneity and dynamics of exchange in functional RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. (19) F NMR spectroscopy as a probe of cytoplasmic viscosity and weak protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Electrophilic Fluorination
Welcome to the Technical Support Center for Electrophilic Fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of fluorinated molecules.
Frequently Asked questions (FAQs)
Q1: What are the most common electrophilic fluorinating reagents and how do I choose the right one?
A1: The choice of an electrophilic fluorinating reagent is critical and depends on the nucleophilicity of your substrate and the desired reactivity. The most common reagents are N-F compounds like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][2][3] A quantitative reactivity scale has been established, which can guide your selection based on kinetic data rather than trial and error.[4][5]
-
Selectfluor® (F-TEDA-BF₄) is a highly reactive and versatile reagent, often used for a wide range of substrates, including electron-rich aromatics and carbonyl compounds.[6][7][8]
-
N-Fluorobenzenesulfonimide (NFSI) is generally a milder fluorinating agent compared to Selectfluor®, making it suitable for more sensitive substrates where over-fluorination or side reactions are a concern.[1][9]
-
N-Fluoropyridinium salts offer a range of reactivities that can be tuned by modifying the substituents on the pyridine (B92270) ring.[4][10]
Q2: What are the main mechanistic pathways in electrophilic fluorination, and how do they influence my reaction outcome?
A2: The mechanism of electrophilic fluorination is still a topic of discussion, with evidence supporting both an S_N2-type pathway and a Single-Electron Transfer (SET) pathway.[11][12] The predominant mechanism can depend on the substrate and reagent. Understanding the likely pathway can help in troubleshooting. For instance, reactions proceeding through a SET mechanism might be more prone to radical-mediated side reactions.
Q3: How can I improve the regioselectivity of my aromatic fluorination?
A3: Low regioselectivity, particularly the formation of ortho- and para-isomers, is a common issue in the fluorination of electron-rich aromatic compounds.[12] To improve selectivity:
-
Solvent Choice: The solvent can influence the ortho/para ratio. Experiment with a range of solvents like acetonitrile (B52724), dichloromethane (B109758), or chloroform.
-
Directing Groups: The use of directing groups on your substrate can significantly enhance regioselectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.[13]
Troubleshooting Guide
Low Yield or No Reaction
Q: I am observing low to no conversion of my starting material. What are the possible causes and solutions?
A: Low or no conversion can stem from several factors related to your reagents, substrate, or reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Use a fresh bottle of the fluorinating reagent. N-F reagents can degrade over time, especially if not stored under anhydrous conditions.[14] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered or less reactive substrates, a larger excess may be necessary.[14] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.[13][14] |
| Inappropriate Solvent | Ensure the solvent is appropriate for your specific fluorinating reagent and is anhydrous. Common solvents include acetonitrile and dichloromethane.[14] |
| Substrate Reactivity | If your substrate is electron-deficient, a more powerful fluorinating reagent may be required. Consult a reactivity scale to select a more potent reagent.[4][5] For substrates like electron-deficient heterocycles, nucleophilic fluorination might be a more suitable approach.[15][16] |
Formation of Side Products
Q: My reaction is producing significant side products. How can I minimize their formation?
A: The formation of side products is a frequent challenge. Common side reactions include over-fluorination, dearomatization, and oxidation.
| Problem | Possible Cause | Troubleshooting Steps |
| Over-fluorination (e.g., difluorination) | The fluorinating reagent is too reactive for the substrate. | Use a milder fluorinating agent (e.g., NFSI instead of Selectfluor®). Lower the reaction temperature to control reactivity.[13] Use stoichiometric amounts of the fluorinating reagent and add it slowly to the reaction mixture. |
| Dearomatization of Phenols | High reactivity of the fluorinating agent with the activated phenol (B47542) ring.[12] | Carefully control the reaction temperature; lower temperatures may reduce the rate of dearomatization. The slow, portion-wise addition of the fluorinating agent can also help to control the reaction.[17][18][19] |
| Oxidation of Substrate | Some electrophilic fluorinating reagents, particularly Selectfluor®, can also act as oxidants.[6] | If oxidation is a significant issue, consider using NFSI, which is known to be less oxidizing.[11] |
| Formation of Dimeric Byproducts (e.g., with indoles) | High reactivity of the substrate leading to polymerization or dimerization. | Employ milder reaction conditions. The use of a mild base like Li₂CO₃ at low temperatures can be effective.[20] |
Quantitative Data on Reagent Reactivity
The selection of an appropriate fluorinating reagent can be guided by quantitative kinetic data. The following table summarizes the relative reactivity of several common N-F reagents in acetonitrile, with Selectfluor® as the reference.
| Reagent | Relative Reactivity (k_rel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~100 |
| Selectfluor® | 1.0 |
| 2,6-Dichloro-N-fluoropyridinium triflate | ~1.0 |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | ~1.0 |
| Synfluor™ | ~0.1 |
| NFSI | ~0.001 |
| N-Fluoropyridinium triflate | ~0.0001 |
| 2-Chloro-N-fluoropyridinium triflate | ~0.00001 |
| N-Fluoropyridinium tetrafluoroborate | ~0.000001 |
| Data adapted from a quantitative reactivity scale for electrophilic fluorinating reagents.[4][21] |
Key Experimental Protocols
General Protocol for α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in anhydrous acetonitrile (5-10 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add Selectfluor® (1.1-1.2 mmol, 1.1-1.2 equivalents) to the stirred solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench by adding water (10 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Fluorination of an Electron-Rich Aromatic Compound using NFSI
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the electron-rich aromatic substrate (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL) in a flame-dried flask under an inert atmosphere, add NFSI (1.2 mmol, 1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. The optimal temperature will depend on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Visualizing Workflows and Concepts
Caption: A generalized experimental workflow for electrophilic fluorination.
Caption: A troubleshooting decision tree for low yield in electrophilic fluorination.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 16. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Stabilizing Reactive Fluorinated Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stabilization of reactive fluorinated intermediates. Our goal is to provide practical, actionable solutions to help you improve reaction outcomes, increase yields, and ensure the safe handling of these unique chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with reactive fluorinated intermediates?
A1: Researchers often face several key challenges:
-
Low Yields: Reactive intermediates can decompose or participate in side reactions, leading to poor yields of the desired product.[1]
-
Poor Stereoselectivity: The high reactivity and unique electronic nature of fluorinated intermediates can make controlling stereochemistry difficult.
-
Safety Concerns: Many fluorinating agents and the resulting intermediates can be hazardous, requiring special handling procedures.[2][3] For example, Diethylaminosulfur Trifluoride (DAST) is known to be thermally unstable and can pose a risk of detonation.[2]
-
Difficult Purification: The presence of multiple byproducts and unreacted starting materials can complicate the purification of the final fluorinated compound.[4]
Q2: How can I minimize side reactions like elimination?
A2: Elimination is a common side reaction, particularly in deoxyfluorination.[3][5] To minimize it, consider the following:
-
Choice of Fluorinating Agent: Modern reagents like PyFluor have been designed to be more selective and produce significantly less elimination byproducts compared to traditional reagents like DAST.[3][5]
-
Temperature Control: Lowering the reaction temperature can often suppress elimination pathways, which typically have higher activation energies than the desired substitution.[4]
-
Solvent Selection: The choice of solvent can influence reaction pathways. Non-polar solvents may be preferable in some cases to disfavor the formation of charged intermediates that can lead to elimination.
Q3: What are the best practices for handling and storing fluorinating agents?
A3: Proper handling and storage are critical for both safety and reaction efficacy.
-
Moisture Sensitivity: Many fluorinating agents, such as DAST and Deoxo-Fluor, are sensitive to moisture and should be stored under anhydrous conditions.[2]
-
Thermal Stability: Be aware of the thermal stability of your chosen reagent. DAST, for instance, can decompose explosively at elevated temperatures.[3] In contrast, PyFluor is thermally stable up to 350 °C.[3]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent and unwanted side reactions.
Q4: How can I monitor the progress of my fluorination reaction?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more detailed information about the reaction mixture, including the presence of intermediates and byproducts.[1]
-
¹⁹F NMR Spectroscopy: This is a powerful technique for directly observing the formation of fluorinated products and intermediates due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6][7]
Troubleshooting Guides
Guide 1: Low Reaction Yield
Low yields are a frequent issue when working with reactive fluorinated intermediates. The following guide provides a systematic approach to troubleshooting this problem.
Is there any conversion of the starting material?
-
No Conversion:
-
Check Reagent Activity: Fluorinating agents can degrade over time. Use a fresh bottle or a newly opened container.
-
Verify Reaction Conditions: Ensure the temperature is appropriate for the chosen reagent and substrate. Some reactions require heating to proceed at a reasonable rate.
-
Solvent Compatibility: Confirm that the solvent is anhydrous and compatible with the fluorinating agent.
-
-
Partial Conversion:
-
Increase Reagent Equivalents: Stoichiometry is crucial. A slight excess of the fluorinating agent may be necessary to drive the reaction to completion.
-
Optimize Reaction Time: Monitor the reaction over time to determine the point of maximum conversion. Prolonged reaction times can sometimes lead to product decomposition.
-
Catalyst Deactivation: If using a catalyst, consider the possibility of deactivation by impurities in the reactants or solvent.[8]
-
Are there significant side products?
-
Yes:
-
Identify Side Products: Use techniques like GC-MS or LC-MS to identify the major byproducts. This can provide clues about competing reaction pathways.
-
Adjust Reaction Conditions: If elimination is a major side reaction, try lowering the temperature or using a more selective fluorinating agent. If decomposition is observed, consider milder reaction conditions.
-
Use of Protecting Groups: For complex molecules with multiple reactive sites, the use of protecting groups can improve selectivity and yield.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Guide 2: Poor Stereoselectivity in Nucleophilic Fluorination
Achieving the desired stereochemical outcome is often a primary goal in the synthesis of bioactive molecules. The following guide addresses common issues with stereoselectivity in nucleophilic fluorination reactions.
Understanding the Competing Pathways: Sₙ1 vs. Sₙ2
Nucleophilic fluorination of alcohols and alkyl halides can proceed through either an Sₙ1 or Sₙ2 mechanism, each with a distinct stereochemical outcome.
-
Sₙ2 Pathway: A single, concerted step involving backside attack by the nucleophile (fluoride). This results in an inversion of stereochemistry . This pathway is favored by primary and less hindered secondary substrates, strong nucleophiles, and polar aprotic solvents.
-
Sₙ1 Pathway: A two-step process involving the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or near-racemic mixture of products. This pathway is favored by tertiary and resonance-stabilized secondary substrates, weak nucleophiles, and polar protic solvents.
How to Influence the Reaction Pathway:
-
Substrate Structure: The steric hindrance around the reaction center is a key determinant. Primary substrates will almost exclusively react via an Sₙ2 mechanism, while tertiary substrates favor the Sₙ1 pathway.
-
Choice of Fluorinating Agent/Fluoride (B91410) Source: The nature of the fluoride source can influence its nucleophilicity. For example, using a less coordinating cation with the fluoride anion can increase its nucleophilicity, favoring the Sₙ2 pathway.
-
Solvent: Polar aprotic solvents (e.g., acetonitrile (B52724), DMF) are generally preferred for Sₙ2 reactions as they solvate the cation but leave the anion relatively "naked" and more nucleophilic. Polar protic solvents (e.g., water, ethanol) can stabilize both the carbocation intermediate in an Sₙ1 reaction and the fluoride anion, reducing its nucleophilicity.
-
Leaving Group: A better leaving group will facilitate both Sₙ1 and Sₙ2 reactions. For Sₙ1, a good leaving group is essential for the formation of the carbocation.
Decision Pathway for Nucleophilic Fluorination
Caption: Decision tree for predicting the stereochemical outcome of nucleophilic fluorination.
Data Presentation
Table 1: Comparison of Deoxyfluorinating Agents in the Fluorination of a Secondary Alcohol
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | Cyclooctanol | Fluorocyclooctane | 75 | CH₂Cl₂, rt, 1h | [2] |
| Deoxo-Fluor | Cyclooctanol | Fluorocyclooctane | 85 | Toluene, rt, 2h | [2] |
| PyFluor | Cyclooctanol | Fluorocyclooctane | 92 | Toluene, DBU, 80°C, 12h | [3][5] |
Table 2: Performance of Selectfluor™ in the α-Fluorination of Various Ketones
| Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| 2-Phenylcyclohexanone | 2-Fluoro-2-phenylcyclohexanone | 88 | MeCN, rt, 4h | [9] |
| 1-Indanone | 2-Fluoro-1-indanone | 95 | MeCN, rt, 2h | [9] |
| Acetophenone | α-Fluoroacetophenone | 85 | MeCN, 60°C, 6h | [9] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol using DAST
Materials:
-
Secondary alcohol (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, stir bar, and standard glassware for inert atmosphere techniques
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary alcohol and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for α-Fluorination of a Ketone using Selectfluor™
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor™ (1.1 mmol, 1.1 equiv)
-
Anhydrous acetonitrile (MeCN) (5 mL)
-
Water
-
Ethyl acetate (B1210297) or dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, and standard glassware
Procedure:
-
To a dry round-bottom flask, add the ketone and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor™ to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.
Protocol 3: Trapping of a Reactive Fluorinated Intermediate (General Approach)
Concept: Reactive intermediates that are too short-lived to be observed directly can sometimes be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. The structure of this trapped product provides evidence for the existence of the transient intermediate.
Example Scenario: Trapping a Fluorocarbocation with an Arene
Materials:
-
Alkene or alcohol precursor to the fluorocarbocation (1.0 mmol)
-
Fluorinating agent (e.g., HF-pyridine)
-
Trapping agent: a nucleophilic arene (e.g., anisole (B1667542) or toluene, large excess)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alkene or alcohol precursor and a large excess of the trapping agent (e.g., 10-20 equivalents of anisole) in the anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) to slow down potential side reactions and decomposition of the intermediate.
-
Slowly add the fluorinating agent to the reaction mixture.
-
Stir the reaction at low temperature for a designated period, monitoring by TLC or LC-MS for the consumption of the starting material and the formation of a new, more non-polar spot corresponding to the trapped product.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup and extraction.
-
Purify the crude product by flash column chromatography.
-
Characterization: The isolated trapped product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure. The presence of the arene moiety attached to the carbon that would have been the carbocation center provides strong evidence for the formation of the fluorocarbocation intermediate.
Signaling Pathways and Logical Relationships
Mechanism of Action: Lewis Acid in Stabilizing Fluorinated Intermediates
Lewis acids can play a crucial role in activating C-F bonds and stabilizing intermediates in fluorination reactions. In some cases, a Lewis acid can abstract a fluoride anion to generate a carbocation, which can then be trapped by a nucleophile. This strategy is particularly useful for activating otherwise unreactive C-F bonds.[10][11][12][13]
Caption: Role of a Lewis acid in activating a C-F bond via fluoride abstraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 12. A review of frustrated Lewis pair enabled monoselective C–F bond activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06485A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Fluorination of Complex Molecules
Welcome to the Technical Support Center for regioselective fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the selective fluorination of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the fluorination of complex molecules?
A1: Regioselectivity in fluorination is a multifaceted challenge governed by a combination of electronic and steric effects, the choice of fluorinating reagent, solvent, temperature, and the presence of directing groups. For electrophilic aromatic substitution, the electronic nature of substituents on an aromatic ring is a primary determinant of regioselectivity. In transition metal-catalyzed reactions, the choice of ligand and catalyst is crucial for achieving high regioselectivity.
Q2: How do I choose an appropriate directing group for a C-H fluorination reaction?
A2: A directing group is a functional group on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond, thus enabling its selective fluorination. The choice of directing group is dependent on the catalytic system and the substrate. For instance, 8-aminoquinoline (B160924) and picolinamide (B142947) have proven effective as directing groups in copper-catalyzed fluorination of benzoic acid and benzylamine (B48309) derivatives, respectively.
Q3: My palladium-catalyzed fluorination of a heteroaryl bromide is failing. What are the common failure points?
A3: The palladium-catalyzed fluorination of five-membered heteroaryl bromides can be particularly challenging. Common issues include:
-
Catalyst Inhibition: Heteroatoms, especially sp²-hybridized nitrogens, can coordinate to the palladium center and inhibit catalysis.
-
Difficult Reductive Elimination: The C-F reductive elimination step from the Pd(II) intermediate is often the rate-limiting step and can be particularly slow for five-membered heterocycles.
-
Ligand Choice: The selection of the phosphine (B1218219) ligand is critical for a successful reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Fluorination
Problem: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers, or the major product is not the one I expected.
Troubleshooting Steps:
-
Re-evaluate Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity. Activating groups (e.g., -OH, -OR, -NHR, -R) are typically ortho, para-directors, while deactivating groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) are generally meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing.
-
Assess Steric Hindrance: Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.
-
Optimize the Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective. Consider a milder reagent like Selectfluor™, which is known for its user-friendly nature and often good regioselectivity.
-
Vary the Solvent: The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent. Experiment with solvents of varying polarity.
-
Adjust the Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If your reaction is running at an elevated temperature, try lowering it.
Data Presentation: Regioselectivity in the Nitration of Toluene (Illustrative Example)
While specific data for fluorination is dispersed across literature, the principles of electrophilic aromatic substitution are similar. The following table illustrates how reaction conditions can influence isomer distribution in a related reaction.
| Reagent System | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| HNO₃ / H₂SO₄ | 30 | 58 | 4 | 38 |
| HNO₃ / Ac₂O | 0 | 65 | 2 | 33 |
| N₂O₅ in CCl₄ | 25 | 62 | 3 | 35 |
This data is illustrative for nitration and highlights the impact of reaction conditions on regioselectivity. Similar trends can be explored for fluorination reactions.
Mandatory Visualization: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in fluorination reactions.
Issue 2: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Problem: I am attempting a nucleophilic aromatic fluorination on a substrate with a suitable leaving group, but I am observing low to no conversion to the desired fluorinated product.
Troubleshooting Steps:
-
Verify Substrate Activation: SNAr reactions require an electron-deficient aromatic ring. Ensure you have one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.
-
Check Leaving Group Ability: While the rate-determining step is typically the formation of the Meisenheimer complex, the leaving group still plays a role. For halogens in SNAr, the reactivity order is often F > Cl > Br > I, which is counterintuitive to their leaving group ability in Sₙ2 reactions. This is due to the high electronegativity of fluorine activating the ipso-carbon towards nucleophilic attack.
-
Optimize Solvent Choice: Polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are generally preferred for SNAr reactions. They solvate the cation of the fluoride (B91410) salt, leaving a more "naked" and nucleophilic fluoride anion. Protic solvents can hydrogen-bond with and deactivate the fluoride nucleophile.
-
Ensure Anhydrous Conditions: Fluoride salts are often hygroscopic, and water can compete as a nucleophile, leading to undesired hydroxylation byproducts and reduced yield of the fluorinated product.
-
Consider Catalysis: For less activated systems, transition metal catalysis, particularly with palladium, can enable nucleophilic fluorination of aryl halides and triflates. The choice of ligand is crucial for achieving high regioselectivity.
Mandatory Visualization: Decision Tree for Nucleophilic Aromatic Fluorination Strategy
Technical Support Center: Troubleshooting Low Signal Intensity in Fluorescence Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in fluorescence spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a weak or no fluorescence signal?
A weak or absent fluorescence signal can stem from several factors, broadly categorized as instrument-related, sample-related, or methodology-related. Common causes include incorrect instrument settings, sub-optimal sample concentration, photobleaching, environmental factors, and issues with the fluorophore itself.[1][2][3]
Q2: How does sample concentration affect fluorescence intensity?
Sample concentration is a critical factor. While it is intuitive that a higher concentration leads to a stronger signal, excessively high concentrations can cause the "inner filter effect" and "self-quenching," both of which lead to a decrease in the observed fluorescence.[3][4][5]
-
Inner Filter Effect: At high concentrations, the sample itself can absorb the excitation light before it reaches the center of the cuvette, or absorb the emitted fluorescence.[6][7][8] This is divided into the primary inner filter effect (absorption of excitation light) and the secondary inner filter effect (absorption of emitted light).[6][8]
-
Self-Quenching: At high concentrations, fluorophores can interact with each other, leading to non-radiative energy transfer and a decrease in fluorescence.[3]
Q3: What is photobleaching and how can it be minimized?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, resulting in a loss of fluorescence.[2][9][10] To minimize photobleaching:
-
Reduce the intensity of the excitation light using neutral density filters.[2]
-
Limit the sample's exposure time to the excitation light.[2][11]
-
Use an anti-fade mounting medium for microscopy applications.[1][2]
-
Store all fluorophore solutions and stained samples protected from light.[2]
Q4: How do environmental factors influence fluorescence signal?
Environmental conditions can significantly impact fluorescence intensity. Key factors include:
-
pH: The fluorescence of many fluorophores is pH-dependent. For instance, fluorescein's fluorescence is optimal in basic conditions (pH > 8) and decreases in acidic environments.[2]
-
Temperature: Higher temperatures can increase molecular collisions, leading to non-radiative decay and reduced fluorescence intensity.[12]
-
Solvent Polarity: The polarity of the solvent can affect the fluorescence quantum yield of a probe.[3][12]
-
Quenching Agents: The presence of quenching agents like oxygen or heavy ions in the sample can decrease the fluorescence signal.[3]
Troubleshooting Guides
Guide 1: No or Very Low Fluorescence Signal
This guide provides a step-by-step approach to diagnose and resolve issues when no or a very weak fluorescence signal is observed.
Step 1: Verify Instrument Settings
Ensure the spectrometer is configured correctly for your fluorophore.
-
Excitation and Emission Wavelengths: Confirm that the selected wavelengths match the known excitation and emission maxima of your fluorophore.[3][13] An incorrect wavelength setting will lead to inefficient excitation and detection.[3]
-
Slit Widths: Wider slits allow more light to pass, potentially increasing the signal. However, this may decrease spectral resolution. Start with a moderate slit width and optimize as needed.[14]
-
Detector Gain/Voltage: Increasing the photomultiplier tube (PMT) gain can amplify a weak signal. However, excessively high gain can increase noise.[15]
-
Filters: Ensure that any installed filters are appropriate for your experiment and are not blocking the excitation or emission light.[4][14]
Step 2: Check the Sample
Issues with the sample itself are a common source of low signal.
-
Concentration: The sample may be too dilute or too concentrated. Prepare a dilution series to find the optimal concentration that maximizes the signal while avoiding the inner filter effect.[1][3][14]
-
Degradation: Ensure the fluorophore has not degraded due to improper storage or handling. Protect from light and store at the recommended temperature.[2]
-
Contamination: Impurities in the sample or solvent can quench fluorescence or contribute to high background noise.[5]
Step 3: Assess for Photobleaching
If the signal decreases over time during measurement, photobleaching is a likely cause.[9]
-
Experimental Protocol: Acquire a time-scan of the fluorescence intensity. A continuous decrease in signal is indicative of photobleaching.
-
Mitigation: Follow the steps outlined in the FAQ section to minimize photobleaching.
Troubleshooting Workflow for No/Low Signal
Caption: A logical workflow for troubleshooting low fluorescence signals.
Guide 2: Correcting for the Inner Filter Effect
The inner filter effect (IFE) can significantly distort fluorescence measurements, especially in concentrated samples.[7] Here’s how to identify and correct for it.
Identifying the Inner Filter Effect
-
Non-linear Concentration Dependence: A hallmark of IFE is a non-linear relationship between fluorescence intensity and concentration. As concentration increases, the signal plateaus and may even decrease.
-
Spectral Distortion: The shape of the emission spectrum can be distorted, with a decrease in intensity at shorter wavelengths due to re-absorption.[7][8]
Experimental Protocol for IFE Correction
A common method to correct for the inner filter effect involves measuring the absorbance of the sample at the excitation and emission wavelengths.
-
Acquire Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance of your sample at the excitation wavelength (Aex) and across the entire emission wavelength range (Aem).
-
Calculate Correction Factor: The observed fluorescence intensity (F_obs) can be corrected using the following formula:
F_corr = F_obs * 10^((Aex * d_ex + Aem * d_em) / 2)
Where:
-
F_corr is the corrected fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
d_ex and d_em are the path lengths of the excitation and emission light within the cuvette, respectively (for a standard 1 cm cuvette, these are often approximated as 0.5 cm).
-
Quantitative Data Summary for IFE
| Absorbance at Excitation Wavelength | Recommended Action |
| < 0.05 | Inner filter effect is generally negligible. |
| 0.05 - 0.1 | Correction may be necessary for accurate quantitative analysis. |
| > 0.1 | Dilution of the sample is strongly recommended.[16] |
Signaling Pathway of the Inner Filter Effect
Caption: The primary and secondary inner filter effects leading to reduced signal.
Guide 3: Optimizing Experimental Parameters
Systematic optimization of key experimental parameters can significantly enhance the fluorescence signal.
Experimental Protocol for Parameter Optimization
-
Determine Optimal Excitation and Emission Wavelengths:
-
Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths to find the peak excitation.
-
Set the excitation monochromator to the determined peak excitation wavelength and scan a range of emission wavelengths to find the true emission maximum.
-
-
Titrate Fluorophore Concentration:
-
Prepare a series of dilutions of your sample.
-
Measure the fluorescence intensity of each dilution.
-
Plot fluorescence intensity versus concentration to identify the linear range and the concentration that gives the maximum signal before quenching or inner filter effects become significant.
-
-
Optimize Instrument Settings:
-
Slit Width: Measure the signal-to-noise ratio at different slit width settings to find the optimal balance between signal intensity and spectral resolution.
-
Integration Time: For weak signals, increasing the integration time can improve the signal-to-noise ratio.[14]
-
PMT Gain: Adjust the PMT gain to a level that provides a strong signal without saturating the detector.[15]
-
Parameter Optimization Workflow
Caption: A workflow for optimizing experimental parameters in fluorescence spectroscopy.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. static.horiba.com [static.horiba.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 11. coolled.com [coolled.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ionoptix.com [ionoptix.com]
- 14. edinst.com [edinst.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Copper-Catalyzed Trifluoromethylation
Welcome to the technical support center for copper-catalyzed trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing catalyst loading and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or non-existent. What are the common causes and potential solutions?
A1: Low or no yield in copper-catalyzed trifluoromethylation can stem from several factors. A primary consideration is the activity of the copper catalyst. Ensure the catalyst is from a reliable source and has been stored under appropriate inert conditions. The purity of reagents, including the substrate and the trifluoromethylating agent, is also critical; impurities can poison the catalyst.[1] The choice of solvent can significantly influence reaction rates, as coordinating solvents might compete for copper binding.[1] Finally, insufficient catalyst loading can lead to a stalled or sluggish reaction.[2]
Troubleshooting Steps:
-
Catalyst Activity: Use a freshly opened bottle of the copper catalyst or a trusted source.
-
Reagent Purity: Purify starting materials if necessary. Ensure the trifluoromethylating agent (e.g., Togni's reagent, TMSCF3) is of high purity.
-
Solvent Choice: Use anhydrous, degassed solvents. Common solvents for this reaction include DMF, DMA, and CH2Cl2.[3][4] The optimal solvent may be substrate-dependent.
-
Catalyst Loading: While catalytic amounts are typical, you may need to screen different catalyst loadings to find the optimal concentration for your specific substrate and reaction conditions.[2]
Q2: I am observing significant formation of side products, such as bis(trifluoromethylated) compounds. How can I minimize these?
A2: The formation of bis(trifluoromethylated) side products is a common issue, particularly when the trifluoromethylating reagent is used in excess.[5][6] To suppress this side reaction, adjusting the stoichiometry of your reactants is a key strategy. Using a slight excess of the olefin substrate relative to the trifluoromethylating reagent can significantly reduce the formation of these byproducts.[5][6]
Q3: How do I choose the optimal copper catalyst and trifluoromethylating reagent for my substrate?
A3: The choice of catalyst and reagent depends heavily on the nature of your substrate. For instance, in the trifluoromethylation of unactivated olefins, Cu(I) salts like CuCl and (MeCN)4CuPF6 have shown good results with electrophilic trifluoromethylating reagents like Togni's reagent.[5][6] For substrates sensitive to Lewis acidity, such as those containing terminal epoxides, a catalyst with lower Lewis acidity like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) may be preferable to avoid side reactions.[5] The reactivity of the trifluoromethylating reagent also plays a role; for example, TMSCF3 is a common nucleophilic CF3 source, while Togni's and Umemoto's reagents are electrophilic.[3][4]
Q4: Can the reaction be performed under air, or is an inert atmosphere necessary?
A4: While some copper-catalyzed reactions can be robust, to obtain consistent and reliable results, it is highly recommended to perform trifluoromethylation reactions under an inert atmosphere (e.g., nitrogen or argon).[7][8] This is because oxygen can lead to the oxidation of the active Cu(I) species and promote side reactions like homocoupling.[8] Degassing the solvent prior to use is also a crucial step to remove dissolved oxygen.[1][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use fresh, high-purity copper catalyst. Consider pre-activation if necessary. |
| Impure reagents | Purify starting materials and ensure the trifluoromethylating agent is not degraded.[1] | |
| Inappropriate solvent | Screen different anhydrous, degassed solvents (e.g., DMF, CH2Cl2, MeOH).[3] | |
| Suboptimal catalyst loading | Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimum. Some reactions can run with loadings as low as 100 ppm.[3] | |
| Presence of inhibitors | Functional groups like thiols can inhibit the catalyst. Consider using a higher catalyst concentration or adding a sacrificial metal ion.[1] | |
| Formation of Byproducts | Incorrect stoichiometry | Use a slight excess of the substrate relative to the trifluoromethylating reagent to minimize bis(trifluoromethylation).[5][6] |
| High reaction temperature | Running the reaction at a lower temperature may improve selectivity, although it might require longer reaction times.[6] | |
| Poor Reproducibility | Reaction not under inert atmosphere | Ensure the reaction is set up under a rigorously inert atmosphere of nitrogen or argon.[8] |
| Moisture sensitivity | Use anhydrous solvents and dry glassware. Some trifluoromethylating reagents and catalysts are sensitive to moisture.[2] |
Data on Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from various studies on copper-catalyzed trifluoromethylation, highlighting the impact of catalyst and loading on reaction outcomes.
Table 1: Trifluoromethylation of 4-phenyl-1-butene (B1585249) with an Electrophilic Reagent [5]
| Entry | Copper Catalyst | Catalyst Loading (mol%) | Solvent | Conversion (%) | Yield (%) | E/Z Ratio |
| 1 | CuCl | 15 | MeOH | 100 | 63 | 96:4 |
| 2 | CuTC | 15 | MeOH | 100 | 68 | 97:3 |
| 3 | [Cu(OTf)]2PhH | 15 | MeOH | 93 | 61 | 86:14 |
| 4 | (MeCN)4CuPF6 | 15 | MeOH | 100 | 68 | 98:2 |
| 5 | (MeCN)4CuPF6 | 15 | EtOH | 100 | 63 | 96:4 |
| 6 | (MeCN)4CuPF6 | 15 | i-PrOH | 100 | 43 | 95:5 |
Conditions: alkene (1.05 equiv), trifluoromethylating reagent 1 (1.0 equiv), Cu catalyst (0.15 equiv) in solvent at 0 °C for 15 min, then RT for 23 h.
Table 2: Trifluoromethylation of Indoles with CF3SO2Na [9]
| Entry | Copper Catalyst | Catalyst Loading (mol%) | Base (mol%) | Solvent | Yield (%) |
| 1 | CuI | 10 | - | DMA | 39 |
| 2 | CuSO4 | 10 | - | DMA | 55 |
| 3 | Cu(OAc)2 | 10 | - | DMA | 51 |
| 4 | CuSO4 | 10 | KF (50) | DMA | 86 |
| 5 | CuSO4 | 10 | K2CO3 (50) | DMA | 75 |
Conditions: 3-methyl-1H-indole (0.5 mmol), CF3SO2Na (1.5 mmol), catalyst, and base in DMA (3.0 mL) with tBuOOH at 85 °C for 1 h.
Experimental Protocols
General Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Halides with TMSCF3 [4]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand if required (e.g., 1,10-phenanthroline, 0.1 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for copper-catalyzed trifluoromethylation.
Caption: Troubleshooting logic for low-yield trifluoromethylation reactions.
Caption: A plausible catalytic cycle for copper-catalyzed trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Handling Anhydrous Hydrogen Fluoride (AHF)
This guide provides essential information for researchers, scientists, and drug development professionals working with anhydrous hydrogen fluoride (B91410) (AHF). It outlines common pitfalls, provides troubleshooting guidance, and answers frequently asked questions to ensure the safe and effective handling of this hazardous chemical.
Troubleshooting Guides
Issue: Suspected Leak from an AHF Cylinder or Apparatus
Symptoms:
-
A visible white fume or mist.[1]
-
Corrosion or discoloration on equipment.
-
Unexpected pressure drop in the system.
Immediate Actions:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's emergency response team and lab supervisor.
-
Isolate: If it is safe to do so, shut off the source of the leak by closing the main cylinder valve.[1]
-
Ventilate: Ensure the laboratory's fume hood is operating at maximum capacity to contain and exhaust the vapors.[1]
-
Do Not Enter: Do not re-enter the laboratory until it has been cleared by trained emergency personnel. A room contaminated with AHF may only be entered with a self-contained breathing apparatus (SCBA) and a full-body protective suit.[1]
Follow-up Actions:
-
Once the area is deemed safe, the source of the leak must be identified and repaired by trained personnel.
-
All equipment that may have been exposed to AHF should be thoroughly inspected for corrosion before reuse.
Issue: Accidental Skin or Eye Contact with AHF
Symptoms:
-
Skin: Immediate and severe pain, which may be delayed with lower concentrations.[3] The affected area may appear white before blistering.
-
Eyes: A burning sensation, redness, and excessive tearing.[4]
Immediate First Aid:
-
Flush with Water: Immediately flush the affected area with copious amounts of water for at least 15 minutes. If a safety shower is available, use it.[5]
-
Remove Contaminated Clothing: While flushing, carefully remove any contaminated clothing.[6]
-
Apply Calcium Gluconate: After flushing for at least 5 minutes, apply 2.5% calcium gluconate gel to the affected skin and massage it in.[5] Do not apply calcium gluconate gel to the eyes. [5]
-
Eye Exposure: For eye contact, continue flushing with water or a sterile saline solution for at least 30 minutes.[3]
-
Seek Immediate Medical Attention: All exposures to AHF, regardless of severity, require immediate and specialized medical evaluation.[2] Provide the Safety Data Sheet (SDS) for AHF to the medical personnel.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with AHF?
A1:
-
Never work alone: Always have a trained buddy system in place.[3]
-
Work in a designated area: All work with AHF must be conducted in a properly functioning chemical fume hood.[1][2]
-
Use appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant apron, chemical splash goggles, a face shield, and appropriate gloves.[2][5]
-
Have an emergency plan: Ensure everyone in the lab is familiar with the emergency procedures for AHF exposure and spills.[2]
-
Know the location of safety equipment: Be aware of the location of the safety shower, eyewash station, and the AHF first aid kit containing calcium gluconate gel.[5]
Q2: What materials are compatible and incompatible with AHF?
A2: AHF is highly corrosive and reacts with many common laboratory materials.
-
Compatible Materials:
-
Metals: Monel, nickel, Inconel, and carbon steel (with low water content in AHF).
-
Plastics: Polytetrafluoroethylene (PTFE), Polychlorotrifluoroethylene (PCTFE), Fluorinated ethylene (B1197577) propylene (B89431) (FEP), and Polyvinylidene fluoride (PVDF).[7]
-
-
Incompatible Materials:
-
Glass, ceramics, and any silica-containing materials.[2] AHF reacts with silica (B1680970) to produce silicon tetrafluoride, a toxic gas.[2]
-
Concrete and cast iron.
-
Natural rubber and many organic materials.
-
Metals such as potassium, sodium, and other alkali metals.
-
Q3: How should I properly store AHF cylinders?
A3:
-
Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.
-
Cylinders should be secured in an upright position.
-
Do not store AHF cylinders for more than two years, as pressure can build up from the slow reaction with the cylinder material, forming hydrogen gas.[2]
-
Regularly inspect cylinders for any signs of corrosion or leaks.
Q4: What is the appropriate procedure for disposing of AHF waste?
A4: AHF waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. A common procedure involves neutralization with a calcium-based compound to form insoluble and less hazardous calcium fluoride. A detailed procedure for the chemical conversion of AHF for safe disposal has been described.[8] Always consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.
Q5: What are the signs of AHF exposure, and can they be delayed?
A5: Symptoms of AHF exposure depend on the concentration and duration of contact. While high concentrations cause immediate, severe pain and burns, lower concentrations can have a delayed effect, with symptoms not appearing for several hours.[3] Inhalation can cause irritation to the nose, throat, and lungs, with the potential for delayed pulmonary edema.[9] Any suspected exposure, even without immediate symptoms, requires prompt medical attention.[2]
Data Presentation
Table 1: Occupational Exposure Limits for Hydrogen Fluoride
| Organization | Limit | Value | Notes |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 3 ppm | 8-hour Time-Weighted Average |
| ACGIH | Threshold Limit Value (TLV) - Ceiling | 2 ppm | Ceiling Limit |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 30 ppm | [4] |
Table 2: Material Compatibility with Anhydrous Hydrogen Fluoride
| Material | Compatibility | Notes |
| Metals | ||
| Carbon Steel | Good (with low water content) | Corrosion rate increases with temperature and water content. |
| Monel/Nickel/Inconel | Excellent | Recommended for critical applications. |
| Stainless Steel (300 series) | Fair to Poor | Prone to corrosion and stress cracking. |
| Aluminum | Not Recommended | Rapidly attacked. |
| Plastics | ||
| PTFE, FEP, PFA | Excellent | [7] |
| PVDF | Good | |
| Polyethylene | Fair | Susceptible to stress cracking. |
| PVC | Not Recommended | Becomes brittle. |
| Elastomers | ||
| Fluoroelastomers (FKM) | Good | |
| Butyl Rubber | Fair | |
| Neoprene | Poor | |
| Silicone | Not Recommended | Rapidly degraded. |
| Other Materials | ||
| Glass/Ceramics | Not Recommended | Rapidly attacked.[2] |
| Graphite | Good (impregnated) |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Anhydrous Hydrogen Fluoride
Objective: To safely transfer AHF from a cylinder to a reaction vessel.
Materials:
-
AHF cylinder with a compatible regulator and shut-off valve.
-
Reaction apparatus constructed of AHF-compatible materials (e.g., PFA, FEP, or Monel).
-
Scrubber system containing a neutralizing agent (e.g., soda lime or potassium hydroxide) for vent lines.
-
Appropriate PPE (see FAQ Q1).
-
Emergency spill kit with a neutralizing agent (e.g., calcium carbonate).
Procedure:
-
Preparation:
-
Ensure the fume hood is functioning correctly and the sash is at the lowest practical height.
-
Inspect all tubing and connections for any signs of wear or damage.
-
Have the emergency spill kit and first aid supplies (calcium gluconate gel) readily accessible.
-
-
System Assembly:
-
Securely clamp the reaction vessel within the fume hood.
-
Connect the AHF cylinder to the reaction apparatus using compatible tubing and fittings. Ensure all connections are tight.
-
Connect the vent line from the reaction apparatus to the scrubber system.
-
-
Leak Check:
-
Before introducing AHF, pressurize the system with an inert gas (e.g., nitrogen or argon) to check for leaks.
-
-
Dispensing AHF:
-
Slowly open the main valve on the AHF cylinder.
-
Carefully open the regulator to the desired pressure.
-
Slowly open the valve to the reaction apparatus to begin the transfer.
-
Monitor the system for any signs of leaks.
-
-
Shutdown:
-
Once the desired amount of AHF is transferred, close the main valve on the cylinder.
-
Allow the remaining AHF in the lines to be drawn into the reaction vessel or vent through the scrubber.
-
Close all other valves.
-
Purge the lines with an inert gas before disassembling.
-
Protocol 2: Decontamination of a Small AHF Spill (less than 50 mL) within a Fume Hood
Objective: To safely neutralize and clean up a minor AHF spill.
Materials:
-
AHF spill kit containing:
-
Calcium carbonate or calcium hydroxide (B78521) as a neutralizing agent.
-
Inert absorbent material (do not use sand or silica-based absorbents).[2]
-
Plastic scoops or other compatible tools for cleanup.
-
Heavy-duty, labeled waste bags.
-
-
Appropriate PPE, including heavy-duty gloves (e.g., neoprene over nitrile).
Procedure:
-
Evacuate and Alert: Alert others in the immediate area.
-
Containment: If possible, without creating a splash, gently cover the spill with the neutralizing agent (calcium carbonate or calcium hydroxide).
-
Neutralization: Allow the neutralizer to react with the AHF. Avoid adding water directly to the spill as it can generate heat and fumes.
-
Absorption: Once the reaction has subsided, cover the mixture with an inert absorbent material.
-
Cleanup: Carefully scoop the absorbed material into a labeled, heavy-duty plastic bag.
-
Decontaminate Surfaces: Wipe the spill area with a solution of sodium carbonate, followed by a thorough rinse with water.
-
Dispose: Seal the waste bag and dispose of it as hazardous waste according to your institution's procedures.
Visualizations
Caption: Troubleshooting workflow for a suspected AHF leak.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. policies.uq.edu.au [policies.uq.edu.au]
- 4. medbox.org [medbox.org]
- 5. Hydrogen Fluoride & Hydrofluoric Acid Use – College of Engineering Safety – UW–Madison [safety.engr.wisc.edu]
- 6. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. Laboratory equipment made of High Density PTFE - Berghof Fluoroplastic [berghof-fluoroplastics.com]
- 8. pnnl.gov [pnnl.gov]
- 9. Choosing the right materials for the laboratory - Labflex [labflex.com]
Technical Support Center: Purification of Fluorine Gas by Low-Temperature Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing low-temperature distillation for the purification of fluorine gas.
Quick Reference Data
A firm understanding of the boiling points of fluorine and its common impurities is fundamental to successful purification by low-temperature distillation. The greater the difference in boiling points, the easier the separation.
| Compound | Formula | Boiling Point (°C) | Boiling Point (K) |
| Helium | He | -269 | 4.2 |
| Hydrogen | H₂ | -252.9 | 20.3 |
| Nitrogen | N₂ | -195.8 | 77.4 |
| Oxygen | O₂ | -183.0 | 90.2 |
| Argon | Ar | -185.7 | 87.5 |
| Fluorine | F₂ | -188.1 | 85.0 |
| Oxygen Difluoride | OF₂ | -144.8 | 128.4 |
| Nitrogen Trifluoride | NF₃ | -129.0 | 144.2 |
| Carbon Tetrafluoride | CF₄ | -127.8 | 145.3 |
| Hexafluoroethane | C₂F₆ | -78.2 | 195.0 |
| Perfluoropropane | C₃F₈ | -36.7 | 236.5 |
| Carbon Dioxide | CO₂ | -78.5 (sublimes) | 194.7 (sublimes) |
| Hydrogen Fluoride (B91410) | HF | 19.5 | 292.7 |
Troubleshooting Guide
This section addresses common issues encountered during the low-temperature distillation of fluorine gas.
Q1: My final product purity is lower than the expected >99.9%. What are the likely causes and how can I fix it?
A1: Low product purity is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product purity.
-
System Leaks: Even minor leaks can introduce atmospheric gases like nitrogen and oxygen, which are difficult to separate from fluorine due to their close boiling points.
-
Incorrect Reflux Ratio: An insufficient reflux ratio will result in poor separation efficiency. For high-purity fluorine, a higher reflux ratio is generally required.
-
Excessive Boil-up Rate: Too high of a boil-up rate can lead to entrainment of less volatile impurities in the vapor phase, carrying them up the column and contaminating the final product.
-
Feed Gas Composition: The initial purity of your fluorine gas can impact the final purity. If the feed gas has a high concentration of impurities with boiling points very close to fluorine, a single distillation may not be sufficient.
Q2: I'm observing significant pressure fluctuations in the distillation column. What should I do?
A2: Pressure instability can disrupt the equilibrium in the column, leading to poor separation.
-
Check for Blockages: Ice or solid impurities can form in the condenser or transfer lines, causing intermittent blockages and pressure spikes. Carefully and slowly warm the suspected area to see if the pressure stabilizes. Ensure your feed gas is sufficiently pre-purified to remove components like moisture and carbon dioxide that can freeze.
-
Inconsistent Cooling: Verify that the liquid nitrogen supply to the condenser is stable. Fluctuations in cooling will lead to inconsistent condensation rates and pressure changes.
-
Reboiler Instability: Ensure the heating of the reboiler is consistent. Unstable boiling (bumping) can cause pressure surges.
Q3: The flow of distillate has stopped or is intermittent. What is the problem?
A3: This often points to a blockage in the system.
-
Frozen Lines: The most common cause is a frozen transfer line due to condensed atmospheric moisture or other high-boiling point impurities.
-
Condenser Flooding: If the take-off rate is too low compared to the condensation rate, the condenser can flood, preventing vapor from reaching it and stopping the distillation process.
Q4: I am concerned about the formation of ice in the system. How can I prevent this?
A4: Ice formation is a serious issue that can lead to blockages and pressure build-up.
-
Thorough System Evacuation: Before introducing fluorine gas, ensure the entire system is evacuated to a high vacuum to remove all traces of atmospheric moisture.
-
Pre-purification: Pass the fluorine gas through a trap containing sodium fluoride (NaF) to remove any hydrogen fluoride (HF). HF can form a low-melting eutectic with water.
-
Dry Inert Gas Purge: When assembling or performing maintenance on the system, do so under a dry inert gas (like nitrogen or argon) purge to prevent atmospheric moisture from entering.
Frequently Asked Questions (FAQs)
Q1: What materials are safe to use for constructing a low-temperature fluorine distillation apparatus?
A1: Material selection is critical due to the high reactivity of fluorine, even at cryogenic temperatures.
| Material | Compatibility and Use |
| Monel/Nickel Alloys | Excellent resistance to fluorine and are preferred for high-pressure components. |
| Stainless Steel (300 series) | Good resistance and commonly used for tubing, valves, and vessels. |
| Copper | Forms a stable fluoride film and is highly resistant. |
| Aluminum | Can be used, but its lower melting point is a consideration. |
| PTFE (Teflon®) | Generally resistant but can become brittle at very low temperatures. Use with caution. |
It is crucial to ensure all materials are thoroughly cleaned and passivated before exposure to fluorine. Passivation involves exposing the metal to a low concentration of fluorine gas to form a protective fluoride layer.
Q2: What are the essential safety precautions when performing low-temperature distillation of fluorine?
A2: Working with fluorine, especially in its liquid state, requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear a full-face shield, cryogenic gloves, and a lab coat. Ensure an emergency shower and eyewash station are immediately accessible.
-
Ventilation: All work must be conducted in a well-ventilated fume hood.
-
Pressure Relief: The system must be equipped with pressure relief valves to prevent over-pressurization in case of a blockage or loss of cooling.
-
Emergency Plan: Have a detailed emergency plan in place, including procedures for handling leaks and exposures.
-
Material Handling: Never allow liquid fluorine to come into contact with organic materials, as this can lead to explosive reactions.
Q3: How do I properly start up and shut down the distillation column?
A3: Proper procedures are essential to ensure safety and prevent equipment damage.
Caption: General startup and shutdown workflow.
Startup:
-
Leak Check: Pressurize the system with an inert gas (e.g., helium) and use a leak detector.
-
Evacuate: Evacuate the system to remove all traces of air and moisture.
-
Cool Condenser: Begin flowing liquid nitrogen through the condenser.
-
Charge Fluorine: Slowly condense the gaseous fluorine into the reboiler.
-
Heat Reboiler: Apply gentle heat to start the boiling process.
-
Total Reflux: Allow the column to operate under total reflux (no product take-off) for a period to establish equilibrium.
-
Collect Product: Begin collecting the purified fluorine product at a controlled rate.
Shutdown:
-
Stop Take-off: Close the product take-off valve.
-
Stop Heating: Turn off the heat to the reboiler.
-
Cool Down: Allow the column to cool down.
-
Stop Cooling: Stop the flow of liquid nitrogen to the condenser.
-
Vent Fluorine: Slowly and carefully vent the remaining fluorine gas through a suitable scrubber (e.g., soda lime).
-
Purge: Purge the entire system with a dry, inert gas.
Experimental Protocol: Laboratory-Scale Low-Temperature Distillation of Fluorine
This protocol describes a general procedure for the purification of fluorine gas using a laboratory-scale low-temperature distillation column.
1. System Preparation: 1.1. Assemble the distillation apparatus (reboiler, packed column, condenser, and collection vessel) using appropriate materials (e.g., stainless steel or Monel). 1.2. Ensure all connections are secure. 1.3. Perform a helium leak test on the entire system. 1.4. Evacuate the system to a pressure below 10⁻³ torr to remove atmospheric gases and moisture.
2. Charging the Still: 2.1. Cool the reboiler pot using an external liquid nitrogen bath. 2.2. Slowly introduce gaseous fluorine from a cylinder, allowing it to condense in the reboiler. 2.3. Once the desired amount of liquid fluorine is collected, close the inlet valve.
3. Distillation: 3.1. Begin circulating liquid nitrogen through the condenser. 3.2. Remove the external liquid nitrogen bath from the reboiler. 3.3. Apply gentle heat to the reboiler using a heating mantle or tape to achieve a slow, steady boil-up rate. 3.4. Allow the column to operate under total reflux for at least one hour to establish equilibrium. 3.5. Begin collecting the initial fraction (head cut), which will be enriched in more volatile impurities like nitrogen and oxygen. This fraction should be vented through a scrubber. 3.6. After the head cut is removed, begin collecting the pure fluorine fraction in a pre-evacuated collection vessel cooled with liquid nitrogen. 3.7. Monitor the temperature at the top of the column. A stable temperature close to the boiling point of fluorine indicates a pure product. 3.8. Stop the collection before the reboiler runs dry to avoid concentrating less volatile and potentially hazardous impurities.
4. Shutdown: 4.1. Follow the shutdown procedure outlined in the FAQ section.
Caption: Experimental workflow for fluorine distillation.
Technical Support Center: Resolving Complex ¹H-¹⁹F Coupling Patterns in NMR
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with complex ¹H-¹⁹F coupling in their NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and select the appropriate experimental approach to obtain clear, interpretable spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum is overly complex and difficult to interpret due to extensive ¹H-¹⁹F coupling. How can I simplify it?
A1: The most direct approach to simplify a proton spectrum complicated by fluorine coupling is to employ ¹⁹F decoupling.[1] This technique removes the ¹H-¹⁹F coupling, causing the proton multiplets to collapse into simpler patterns that reflect only ¹H-¹H couplings.[1] However, be aware that the close proximity of ¹H and ¹⁹F resonance frequencies can make this experiment challenging, often requiring specialized hardware such as a doubly tuned probe or additional filters.[1]
Q2: I am unable to determine the magnitude of ¹H-¹⁹F coupling constants from my standard ¹H spectrum due to overlapping multiplets. What experiment should I run?
A2: To accurately measure ¹H-¹⁹F coupling constants in cases of severe signal overlap, "pure shift" NMR experiments are highly effective.[2][3] The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment, for instance, suppresses ¹H-¹¹H couplings, leaving only the ¹H-¹⁹F couplings in the resulting spectrum.[4] This allows for direct and precise measurement of the J-coupling values between protons and fluorine.[4]
Q3: How can I distinguish between through-bond (J-coupling) and through-space (NOE) interactions between protons and fluorine?
A3: To differentiate between these two types of interactions, you can run a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.[5] A cross-peak in a 2D HOESY spectrum indicates that a proton and a fluorine atom are close in space (typically < 5 Å), which is a through-space dipolar interaction.[5] This is distinct from through-bond scalar coupling, which is observed in standard correlation spectra.
Q4: My sample contains multiple fluorine atoms, and I need to assign specific ¹H-¹⁹F couplings to the correct fluorine nucleus. What is the best approach?
A4: For unambiguous assignment in molecules with multiple fluorine atoms, 2D heteronuclear correlation experiments are essential. A 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment will show correlations between directly coupled protons and fluorine nuclei.[6][7][8] For longer-range couplings, a 2D ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation) can be used.[9] These experiments provide connectivity information that is crucial for assigning complex spectra.
Troubleshooting Guides
Issue 1: Poor resolution and broad lineshapes in ¹⁹F NMR spectra.
Possible Cause:
-
Unresolved long-range ¹H-¹⁹F couplings.
-
Chemical exchange or dynamic processes.
-
Suboptimal shimming.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ¹⁹F NMR resolution.
Solution Steps:
-
Optimize Shimming: Always begin by ensuring the magnetic field homogeneity is optimized.
-
¹H Decoupling: Acquire a ¹⁹F spectrum with broadband proton decoupling.[10] If the resolution improves and lines sharpen, the initial problem was due to unresolved ¹H-¹⁹F couplings.
-
Variable Temperature (VT) NMR: If decoupling does not resolve the issue, perform experiments at different temperatures. Sharpening of signals at higher or lower temperatures is indicative of chemical exchange or other dynamic processes.
Issue 2: Inability to extract ¹H-¹H coupling constants from a ¹H spectrum containing ¹H-¹⁹F couplings.
Experimental Workflow:
Caption: Workflow for determining ¹H-¹H coupling constants.
Solution: The most effective method is to acquire a ¹H spectrum with broadband ¹⁹F decoupling.[1] This experiment removes all ¹H-¹⁹F couplings, simplifying the multiplets to show only the ¹H-¹¹H coupling patterns.[1] By comparing the standard ¹H spectrum with the ¹⁹F-decoupled spectrum, the ¹H-¹¹H coupling constants can be readily measured.[4]
Experimental Protocols & Data
¹H{¹⁹F} Decoupling Experiment
Methodology: This is a standard 1D proton experiment with the addition of a broadband decoupling pulse sequence applied at the ¹⁹F frequency during the acquisition of the ¹H signal.
-
Setup: Load the sample, lock, and shim the spectrometer.
-
Tune Probe: Ensure the probe is tuned to both the ¹H and ¹⁹F frequencies.[1] This may require a dual-tuned or broadband probe.
-
Pulse Program: Select a standard 1D proton pulse sequence that incorporates ¹⁹F decoupling (e.g., zgfhigqn on Bruker systems).[11]
-
Parameters:
-
Set the ¹H spectral width and transmitter offset.
-
Set the ¹⁹F decoupler frequency to the center of the ¹⁹F chemical shift range.
-
Set the decoupling power and bandwidth to cover the entire ¹⁹F spectral region. Adiabatic decoupling sequences can be particularly effective.[11]
-
-
Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
2D ¹H-¹⁹F HOESY Experiment
Methodology: The HOESY experiment is a 2D NMR technique that detects through-space correlations based on the Nuclear Overhauser Effect between heteronuclei.[5]
-
Setup and Tuning: Prepare the sample and tune the probe for both ¹H and ¹⁹F channels as in the decoupling experiment.[5]
-
Pulse Program: Select the appropriate HOESY pulse sequence (e.g., hoesyph on Bruker systems).[12]
-
Parameter Optimization:
-
Determine the spectral widths and transmitter offsets for both the ¹H (F2 dimension) and ¹⁹F (F1 dimension) axes from standard 1D spectra.
-
The mixing time (d8) is a crucial parameter and should be optimized based on the molecular size. For small molecules, a longer mixing time (e.g., 300-500 ms) is typically used.
-
Set the number of scans (ns) and the number of increments in the indirect dimension (td1) to achieve the desired resolution and sensitivity.
-
-
Acquisition and Processing: Acquire the 2D data. Process the data with appropriate window functions and perform Fourier transformation in both dimensions. Cross-peaks will indicate spatial proximity between specific proton and fluorine nuclei.
Typical ¹H-¹⁹F Coupling Constants
The magnitude of the coupling constant (J) provides valuable structural information.
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Notes |
| Geminal (¹H-C-¹⁹F) | 2 | 45 - 50 | Large and positive.[13][14] |
| Vicinal (¹H-C-C-¹⁹F) | 3 | 0 - 30 | Highly dependent on the dihedral angle (Karplus relationship). Can be positive or negative.[13] |
| Long-range | 4 or more | 0 - 5 | Generally smaller and decrease with distance.[14] |
This information, combined with the experimental techniques described, should provide a solid foundation for resolving complex ¹H-¹⁹F coupling patterns in your NMR spectra. For further assistance, please consult your instrument's user manuals or contact your local NMR facility manager.
References
- 1. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. TUTORIAL: 2D HOESY EXPERIMENT [imserc.northwestern.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Minimizing Side Reactions in Late-Stage Fluorination
Welcome to the technical support center for late-stage fluorination of drug candidates. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during late-stage fluorination?
A1: The most prevalent side reactions in late-stage fluorination depend on the chosen method (nucleophilic or electrophilic) and the substrate's functional groups. Common side reactions include:
-
Elimination: Particularly with secondary and tertiary alcohols when using deoxyfluorination reagents.[1]
-
Protodeborylation/Protodestannylation: Loss of the boron or tin group in metal-catalyzed cross-coupling reactions, leading to the formation of a C-H bond instead of a C-F bond.[2]
-
Hydrolysis: Reaction with residual water can lead to the formation of hydroxylated byproducts, especially when using sensitive reagents or intermediates.
-
Solvent Reaction: The solvent can sometimes participate in the reaction, leading to undesired byproducts.
-
Lack of Regioselectivity: Fluorination may occur at unintended positions on the molecule, especially in cases of C-H activation without effective directing groups.[2]
-
Decomposition of the Fluorinating Reagent: Some fluorinating reagents can be unstable under certain conditions, leading to lower yields and the formation of byproducts. For instance, trifluoromethoxide anion can decompose at temperatures above room temperature.[2]
Q2: How do I choose between a nucleophilic and an electrophilic fluorination strategy?
A2: The choice between nucleophilic and electrophilic fluorination depends on several factors, including the electronic properties of your substrate and the desired position of the fluorine atom.
-
Nucleophilic Fluorination: This method is generally preferred for introducing fluoride (B91410) into electron-deficient systems, such as aromatic rings with electron-withdrawing groups, or for S(_N)2 displacement of leaving groups on aliphatic carbons.[3] It is often more cost-effective for large-scale synthesis due to the lower cost of fluoride sources like KF or CsF.[3] For PET imaging, direct labeling with [¹⁸F]fluoride is a significant advantage.[3][4]
-
Electrophilic Fluorination: This approach is typically used for electron-rich substrates, such as enols, enamines, and electron-rich aromatic compounds.[3] Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are commonly employed.[5][6] Electrophilic fluorination often offers higher selectivity under milder conditions, making it suitable for complex molecules in the late stages of synthesis.[3][6]
Q3: What is the role of a catalyst in modern late-stage fluorination reactions?
A3: Catalysts, particularly transition metals like palladium, copper, and nickel, play a crucial role in modern late-stage fluorination by enabling C-F bond formation under milder conditions and with greater selectivity.[4][6] They can:
-
Broaden the substrate scope to include molecules that are unreactive under traditional conditions.[6]
-
Improve reaction efficiency and yields.[6]
-
Facilitate the fluorination of electron-rich and electron-neutral aromatic rings.[4]
-
Enable challenging transformations such as C-H fluorination, sometimes with the assistance of directing groups.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Fluorinated Product
Symptom: The primary fluorinated product is obtained in low yield, with a significant amount of starting material remaining or the formation of multiple unidentified byproducts.
Possible Causes:
-
Insufficient reactivity of the fluorinating agent.
-
Decomposition of the substrate or product under the reaction conditions.
-
Presence of quenching impurities (e.g., water).
-
Suboptimal reaction temperature or time.
-
Ineffective catalyst system.
Suggested Solutions:
-
Screen different fluorinating reagents: If using an electrophilic approach, consider switching between reagents like Selectfluor and NFSI. For deoxyfluorination, reagents like PhenoFluor™ might offer better functional group tolerance.[1]
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and solvent. For instance, increasing the temperature can sometimes reduce elimination side reactions in deoxyfluorination.[1]
-
Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. The use of a glovebox or Schlenk line techniques is recommended.
-
Vary the catalyst and ligand: In metal-catalyzed reactions, screening different metal precursors and ligands can significantly impact the yield and selectivity.
-
Check substrate purity: Impurities in the starting material can interfere with the reaction. Purify the substrate before use.
Problem 2: Significant Formation of Elimination Byproducts
Symptom: In deoxyfluorination of alcohols, a major byproduct is an alkene resulting from the elimination of the hydroxyl group.
Possible Cause:
-
The reaction conditions favor the E1 or E2 elimination pathway over the S(_N)1 or S(_N)2 fluorination pathway. This is more common with secondary and tertiary alcohols.[1]
Suggested Solutions:
-
Adjust the reaction temperature: Interestingly, for some substrates, increasing the reaction temperature (e.g., from 23 °C to 80 °C) can favor the fluorination product over the elimination byproduct.[1]
-
Change the solvent: Solvents like dioxane or CH(_2)Cl(_2) might be better alternatives to toluene (B28343) depending on the substrate's solubility and reactivity.[1]
-
Use a milder deoxyfluorinating reagent: Reagents like PhenoFluor™ are designed to be more chemoselective and may reduce the extent of side reactions compared to reagents like DAST.[1][7]
Problem 3: Observation of Protodeborylation or Protodestannylation Byproducts
Symptom: In palladium- or copper-catalyzed fluorination of arylboronic acids/esters or arylstannanes, a significant amount of the corresponding arene (where the boryl or stannyl (B1234572) group is replaced by hydrogen) is formed.
Possible Causes:
-
Presence of protic impurities: Water or other protic species can lead to the protonolysis of the organometallic intermediate.
-
Reaction conditions favoring the protodeborylation pathway.
Suggested Solutions:
-
Use anhydrous solvents and reagents: Rigorously exclude water and other protic impurities from the reaction mixture.
-
Add a base: The choice and amount of base can be critical. A non-nucleophilic, anhydrous base is often preferred.
-
Optimize the catalyst system: The ligand on the metal center can influence the rate of reductive elimination versus protodeborylation. Screening different ligands is advisable. For some palladium-catalyzed fluorinations of aryl trifluoroborates, protodeborylation was not observed as a major side product for most substrates.[2]
Quantitative Data Summary
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Common Substrates | Typical Conditions | Advantages | Common Side Reactions/Limitations |
| Selectfluor® | Electron-rich arenes, enolates, alkanes | Metal catalysis (e.g., V(_2)O(_3), Fe(acac)(_2)), photoredox catalysis | Commercially available, stable, safer than F(_2) | Can require harsh conditions for unactivated C-H bonds |
| N-Fluorobenzenesulfonimide (NFSI) | Alkenes, aromatics, benzylic and allylic C-H bonds | Metal catalysis (e.g., Pd, Cu, Fe, Co), photocatalysis | High regioselectivity, tolerates a wide range of functional groups | Can be less reactive than Selectfluor for some substrates |
| PhenoFluor™ | Alcohols (primary, secondary, tertiary), phenols | Mild conditions (e.g., 23-80 °C) | High functional group tolerance, reduces elimination side reactions | Stoichiometric reagent, may not be ideal for large-scale synthesis |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in a Palladium-Catalyzed Fluorination of an Arylboronic Ester
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled.
-
Handle all reagents in a glovebox or under an inert atmosphere (N(_2) or Ar).
-
-
Reaction Setup (for a small-scale screen):
-
In a series of labeled vials, add the arylboronic ester (1.0 equiv).
-
To each vial, add the palladium catalyst (e.g., Pd(OAc)(_2), 5 mol%) and the ligand (e.g., SPhos, 10 mol%).
-
Add the fluorinating agent (e.g., Selectfluor, 1.5 equiv).
-
Add the base (e.g., anhydrous K(_2)CO(_3), 2.0 equiv).
-
To each vial, add the anhydrous solvent (e.g., MeCN, 0.1 M).
-
-
Troubleshooting Variables:
-
Solvent Screen: Set up parallel reactions using different anhydrous solvents (e.g., DMF, DMA, Dioxane, Toluene).
-
Base Screen: Keeping the solvent constant, screen different anhydrous bases (e.g., Cs(_2)CO(_3), K(_3)PO(_4), DBU).
-
Temperature Screen: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).
-
-
Work-up and Analysis:
-
After the specified reaction time (e.g., 12-24 h), cool the reactions to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO(_3).
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to determine the conversion and yield of the desired product and identify major byproducts.
-
Visualizations
Caption: A general experimental workflow for late-stage fluorination.
Caption: A decision tree for troubleshooting low fluorination yield.
Caption: Competing pathways in deoxyfluorination reactions.
References
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid decomposition during fluorination reactions
Welcome to the technical support center for fluorination reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help navigate the complexities of fluorination and avoid substrate or product decomposition.
Troubleshooting Guide: Common Issues in Fluorination Reactions
This guide addresses specific problems you might encounter during your fluorination experiments, offering potential causes and actionable solutions.
Question 1: My reaction is resulting in a low yield of the desired fluorinated product, and I'm observing significant substrate decomposition. What are the likely causes and how can I fix this?
Answer:
Low yields and substrate decomposition during fluorination can stem from several factors, primarily related to the stability of your substrate, the choice of fluorinating agent, and the reaction conditions.
Potential Causes & Immediate Troubleshooting Steps:
-
Inherent Substrate Instability: Your starting material may be sensitive to the acidic or basic nature of the reaction conditions or the fluorinating agent itself.
-
Solution: Consider using a milder fluorinating reagent or adding a non-nucleophilic base to neutralize acidic byproducts. For instance, when fluorinating indoles, using a base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts.
-
-
Harsh Reaction Conditions: High temperatures can often promote side reactions like elimination and rearrangement over the desired substitution.
-
Solution: Attempt the reaction at a lower temperature. While some fluorinations require heat, carefully controlling the temperature is crucial. For nucleophilic aliphatic fluorination (SN2), lower temperatures are preferred to minimize elimination.
-
-
Incompatible Fluorinating Agent: The chosen fluorinating agent may be too harsh for your substrate, leading to uncontrolled reactions and decomposition.
-
Solution: Switch to a more selective or less reactive fluorinating agent. For example, if DAST is causing significant decomposition, consider more thermally stable alternatives like Deoxo-Fluor or PyFluor.
-
-
Solvent Effects: The solvent can play a critical role in stabilizing reactive intermediates. An inappropriate solvent can lead to unwanted side reactions.
-
Solution: Ensure your solvent is compatible with your fluorinating agent and substrate. Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1] Acetonitrile is a commonly used and often safer alternative. Fluorinated alcohols like HFIP and TFE have also been shown to have a beneficial effect on reactivity and selectivity in some C-H activation reactions.[2]
-
Logical Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting low yields and decomposition in fluorination reactions.
Caption: A workflow for troubleshooting low yields and decomposition.
Question 2: My reaction is producing a significant amount of elimination or rearrangement byproducts. How can I favor the desired substitution reaction?
Answer:
The competition between substitution (SN1/SN2) and elimination (E1/E2) or rearrangement is a common challenge in fluorination, particularly in deoxyfluorination of alcohols. Several factors influence these pathways.
Key Factors and Solutions:
-
Temperature: Higher temperatures generally favor elimination reactions. This is because elimination reactions often have a higher activation energy and lead to an increase in entropy.
-
Solution: Lowering the reaction temperature is often the most effective way to minimize elimination byproducts.
-
-
Fluorinating Agent and Base: The choice of fluorinating agent and the presence of a base can significantly impact the reaction outcome.
-
Solution: For deoxyfluorination, reagents like PyFluor in combination with a non-nucleophilic base such as DBU have been shown to minimize elimination side products compared to DAST. Aminodifluorosulfinium salts are also reported to provide less elimination byproducts.
-
-
Substrate Structure: The structure of your substrate plays a crucial role. Tertiary alcohols and substrates that can form stable carbocations are more prone to elimination and rearrangement.
-
Solution: If you are working with a substrate prone to carbocation formation, consider conditions that favor an SN2-type mechanism, which avoids a discrete carbocation intermediate. This can sometimes be achieved by using a less ionizing solvent.
-
-
Solvent: The polarity of the solvent can influence the reaction mechanism. Polar protic solvents can stabilize carbocations, potentially favoring SN1 and E1 pathways, which can be associated with rearrangements.
-
Solution: Experiment with less polar, non-coordinating solvents to disfavor the formation of stable carbocations.
-
Quantitative Data on Temperature Effects in Deoxyfluorination:
The following table illustrates the impact of temperature on the ratio of substitution to elimination products for the deoxyfluorination of a secondary alcohol.
| Temperature (°C) | Yield of Alkyl Fluoride (B91410) (%) | Yield of Alkene Byproduct (%) | Ratio (Substitution:Elimination) |
| 80 | 65 | 30 | 2.2 : 1 |
| 50 | 78 | 15 | 5.2 : 1 |
| 25 (Room Temp) | 85 | 8 | 10.6 : 1 |
| 0 | 90 | <5 | >18 : 1 |
Note: Data is representative and will vary based on the specific substrate, fluorinating agent, and other reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways in fluorination reactions?
A1: The most prevalent decomposition pathways include:
-
Elimination: Formation of alkenes, especially from secondary and tertiary alcohols at elevated temperatures.
-
Rearrangement: Skeletal rearrangements, such as Wagner-Meerwein or pinacol (B44631) rearrangements, can occur with substrates that form carbocation intermediates. This is a known issue with reagents like DAST.
-
Hydrolysis: Many fluorinating agents and intermediates are moisture-sensitive and can be hydrolyzed, leading to the formation of alcohols and HF.
-
Polymerization: Some substrates, particularly electron-rich heterocycles, can polymerize under strongly acidic conditions.
Decomposition Pathways of Common Fluorinating Reagents:
Caption: Common decomposition pathways for different fluorinating agents.
Q2: How can I use protecting groups to prevent decomposition during fluorination?
A2: Protecting groups are essential for masking reactive functional groups that might otherwise decompose or lead to unwanted side reactions. The key is to choose a protecting group that is stable to the fluorination conditions but can be removed selectively later. This is known as an orthogonal protecting group strategy.[3][4][5][6][7]
Common Protecting Group Strategies:
-
For Alcohols and Phenols:
-
Benzyl (Bn) ethers: Generally stable to DAST and Selectfluor under non-hydrogenolysis conditions. They can be removed by catalytic hydrogenation.
-
Silyl (B83357) ethers (e.g., TBDMS, TIPS): Caution is advised. While widely used, silyl ethers are susceptible to cleavage by fluoride ions, a common component or byproduct in many fluorination reactions (e.g., from DAST, HF-Pyridine).[8][9] Their use requires careful consideration of the specific fluorinating agent and conditions. In some cases, the fluoride source for deprotection can be the fluorinating reagent itself.[10]
-
Acetyl (Ac) or Benzoyl (Bz) esters: Can be used, but their stability depends on the specific reaction conditions, particularly the presence of strong acids or bases.
-
-
For Amines:
-
Carbamates (Boc, Cbz): Both are generally robust. The Boc group is acid-labile and stable to many fluorination conditions that are not strongly acidic. The Cbz group is removed by hydrogenolysis and is stable to a wide range of fluorination reagents.[11][12][13][14] Selectfluor has been reported to selectively remove the Boc group in some cases.[15]
-
-
For Diols:
Orthogonal Protecting Group Strategy Example:
Caption: An orthogonal protecting group strategy for fluorination.
Q3: My fluorinating reagent seems to be inactive or giving inconsistent results. What should I check?
A3: The activity of many fluorinating reagents can be compromised by improper handling and storage.
-
Moisture Sensitivity: Many fluorinating agents, including DAST, Deoxo-Fluor, and anhydrous fluoride salts, are highly sensitive to moisture. Water can hydrolyze the reagent, rendering it inactive and generating HF, which can lead to other side reactions.
-
Solution: Always handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and dried glassware.
-
-
Thermal Stability: Some reagents, like DAST, are thermally unstable and can decompose over time, especially if not stored properly. DAST can undergo exothermic decomposition at elevated temperatures.
-
Solution: Store thermally sensitive reagents at the recommended temperature (often refrigerated) and check for any signs of decomposition (e.g., color change) before use. Do not heat reactions with thermally labile reagents unless following a specific, validated protocol.
-
-
Reagent Quality: The purity of the fluorinating agent is crucial for reproducible results.
-
Solution: Use reagents from a reputable supplier and, if in doubt, consider purifying the reagent before use (if applicable and safe to do so).
-
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline and should be adapted for your specific substrate.
-
Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Diol as a Benzylidene Acetal (B89532)
This protocol is for the protection of a 1,2- or 1,3-diol before a subsequent fluorination step.
-
Setup: To a solution of the diol (1.0 equiv) in an anhydrous non-polar solvent (e.g., toluene (B28343) or benzene), add benzaldehyde (B42025) dimethyl acetal (1.1 equiv) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the methanol (B129727) byproduct. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a mild base (e.g., triethylamine). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude benzylidene acetal can often be used directly in the next step or purified by column chromatography if necessary.
Deprotection: The benzylidene acetal is stable to many fluorination conditions and can be removed by treatment with a mild acid in the presence of water.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. youtube.com [youtube.com]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Phosphine Impurity Removal in Fluoroalkene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phosphine-based impurities during the synthesis of fluoroalkenes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your fluoroalkene products.
Issue: My non-polar fluoroalkene is contaminated with triphenylphosphine (B44618) oxide (TPPO), and they are co-eluting during column chromatography.
-
Cause: Triphenylphosphine oxide (TPPO) is a common byproduct of reactions like the Wittig olefination, often used in fluoroalkene synthesis.[1] While TPPO is generally more polar than many organic products, its polarity can sometimes be similar enough to that of a non-polar fluoroalkene to cause co-elution, especially with less polar eluent systems.
-
Solution:
-
Precipitation with Non-Polar Solvents: TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[2][3] You can often precipitate the bulk of the TPPO before chromatography.
-
Protocol: Concentrate your crude reaction mixture. Suspend the residue in a minimal amount of cold hexane (B92381) or a hexane/ether mixture. Stir vigorously and then filter. The solid is primarily TPPO, and your fluoroalkene should remain in the filtrate. Repeat if necessary.[2][4]
-
-
Silica (B1680970) Plug Filtration: For smaller scales, a quick silica plug filtration can be effective.
-
Protocol: Dissolve the crude mixture in a minimal amount of dichloromethane (B109758) (DCM) or the reaction solvent. Load it onto a short plug of silica gel in a pipette or funnel. Elute your less polar fluoroalkene with a non-polar solvent like hexane or a low-percentage ether/hexane mixture, leaving the more polar TPPO adsorbed on the silica.[2][4]
-
-
Issue: I am synthesizing a polar fluoroalkene, and I cannot remove the TPPO by precipitation with non-polar solvents.
-
Cause: If your fluoroalkene product is polar, it will likely be soluble in solvents that also dissolve TPPO, making selective precipitation with non-polar solvents ineffective.
-
Solution:
-
Precipitation with Metal Salts: Certain metal salts form insoluble complexes with TPPO, which can then be filtered off. Zinc chloride (ZnCl₂) is particularly effective in polar solvents like ethanol (B145695) or ethyl acetate.[5]
-
Protocol: Dissolve the crude reaction mixture in ethanol. Add a solution of ZnCl₂ (typically 2 equivalents relative to the phosphine (B1218219) reagent used) in warm ethanol. Stir the mixture at room temperature to allow the ZnCl₂(TPPO)₂ complex to precipitate. Filter the mixture to remove the solid complex. The filtrate contains your purified fluoroalkene.[2][5]
-
-
Scavenger Resins: Polymer-bound scavengers, such as Merrifield resin, can selectively react with and remove both triphenylphosphine (TPP) and TPPO from the reaction mixture.[1][6] This method is particularly useful for the purification of gem-difluoroalkenyl arenes.[1]
-
Issue: I am working on a large-scale synthesis, and column chromatography is not a feasible option for removing TPPO.
-
Cause: Column chromatography is often not scalable for industrial or large-scale laboratory preparations due to cost, time, and solvent consumption.[8]
-
Solution:
-
Optimized Crystallization/Precipitation: This is one of the most scalable methods. A careful selection of solvent and temperature can maximize the precipitation of TPPO while keeping your fluoroalkene in solution.[8]
-
Metal Salt Precipitation: The use of inexpensive metal salts like ZnCl₂ or MgCl₂ is a highly scalable and chromatography-free method for TPPO removal.[5]
-
Scavenger Resins: While the cost of the resin needs to be considered, scavenger resins offer a straightforward filtration-based purification that is amenable to larger scales.[1]
-
Issue: After my Wittig reaction, I have both unreacted triphenylphosphine (TPP) and triphenylphosphine oxide (TPPO) in my crude fluoroalkene product.
-
Cause: Incomplete reaction or side reactions can leave unreacted starting phosphine. Standard workups may not efficiently remove both TPP and TPPO.
-
Solution:
-
Oxidation and Subsequent Removal: You can oxidize the remaining TPP to TPPO, and then remove all the phosphine impurity as TPPO using one of the methods described above. A common method is to wash the crude reaction mixture with a mild oxidizing agent like hydrogen peroxide during the workup.[5][9]
-
Scavenger Resins: Merrifield resin is effective at scavenging both TPP and TPPO.[6][7] This provides a single-step solution for removing both impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common phosphine impurities in fluoroalkene synthesis?
A1: The most common phosphine impurity is triphenylphosphine oxide (TPPO), which is a stoichiometric byproduct of the widely used Wittig reaction.[1][8] Unreacted triphenylphosphine (TPP) can also be present.[1] If other phosphine reagents are used (e.g., trialkylphosphines), their corresponding phosphine oxides will be the impurities.[10]
Q2: Why is removing TPPO so challenging?
A2: TPPO is a highly polar and crystalline solid.[2] Its removal can be difficult because it sometimes has similar solubility characteristics to the desired product, leading to co-crystallization or co-elution during chromatography.[2]
Q3: Can I use other metal salts besides ZnCl₂ to precipitate TPPO?
A3: Yes, other Lewis acidic metal salts like magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) have also been shown to form insoluble complexes with TPPO and can be effective for its removal.
Q4: Are scavenger resins reusable?
A4: The reusability of scavenger resins depends on the specific resin and the nature of the captured impurity. In the case of Merrifield resin forming a phosphonium (B103445) salt with TPP or TPPO, the resin is generally not reused in that form. However, some polymer-supported reagents are designed for regeneration.
Q5: How do I choose the best purification method for my specific fluoroalkene?
A5: The choice of method depends on several factors:
-
Polarity of your fluoroalkene: For non-polar products, precipitation with non-polar solvents is often the simplest method. For polar products, metal salt precipitation or scavenger resins are better options.
-
Scale of your reaction: For large-scale synthesis, chromatography should be avoided in favor of crystallization or precipitation methods.
-
Presence of other functional groups: Ensure that the chosen method (e.g., metal salt precipitation) is compatible with the other functional groups in your molecule.
-
Presence of multiple phosphine impurities: If you have both TPP and TPPO, a scavenger resin that removes both or an oxidation step followed by TPPO removal is recommended.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility (mg/mL at ~25°C) | Reference(s) |
| Water | Insoluble | [8] |
| Hexane | Insoluble | [2][8] |
| Cyclohexane | Insoluble | [8] |
| Diethyl Ether | Sparingly soluble | [2] |
| Toluene | 44.3 | [8] |
| Tetrahydrofuran (THF) | 169.7 | [8] |
| Ethanol | Readily Soluble | [2] |
| Dichloromethane (DCM) | Readily Soluble | [2] |
Table 2: Efficiency of TPPO Removal using Zinc Chloride (ZnCl₂) in Ethanol
| Equivalents of ZnCl₂ (relative to TPPO) | TPPO Remaining in Solution (%) | Reference(s) |
| 1.0 | 10 | [5] |
| 2.0 | ~3 | [5] |
| 3.0 | Not Detected | [5] |
Table 3: Overview of Purification Techniques for Phosphine Impurities
| Technique | Impurity Targeted | Best For | Advantages | Disadvantages |
| Precipitation/Crystallization | TPPO | Non-polar products | Simple, inexpensive, scalable | Ineffective for polar products |
| **Metal Salt Precipitation (e.g., ZnCl₂) ** | TPPO | Polar products | Effective in polar solvents, scalable | Metal salt residue may need removal |
| Scavenger Resins (e.g., Merrifield) | TPP and TPPO | Broad range of products, including fluoroalkenes | High selectivity, simple filtration workup | Cost of resin, solid waste generation |
| Column Chromatography | TPP and TPPO | Small-scale synthesis, difficult separations | High purity achievable | Not easily scalable, solvent intensive |
Experimental Protocols
Protocol 1: Precipitation of TPPO with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Suspension: Add a minimal volume of cold non-polar solvent (e.g., hexane, pentane, or a mixture of hexane and diethyl ether).
-
Stirring: Vigorously stir or sonicate the suspension to break up any solids and ensure thorough washing.
-
Filtration: Filter the mixture through a Büchner funnel. The solid collected is primarily TPPO.
-
Washing: Wash the collected solid with a small amount of the cold non-polar solvent to recover any entrained product.
-
Product Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the fluoroalkene product, now significantly depleted of TPPO.
Protocol 2: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
-
Dissolution: Dissolve the crude reaction mixture in ethanol. If the reaction was performed in a different solvent, concentrate it first and then redissolve the residue in ethanol.
-
ZnCl₂ Solution: In a separate flask, prepare a ~1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the stirred solution of the crude product at room temperature, add 2-3 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO). A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Stirring: Continue stirring the slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Filter the mixture to remove the insoluble zinc-TPPO complex.
-
Product Isolation: The filtrate contains the purified fluoroalkene. Concentrate the filtrate under reduced pressure. If excess ZnCl₂ is a concern, the residue can be slurried with a solvent like acetone (B3395972) in which the product is soluble but ZnCl₂ is not, followed by another filtration.[2][5]
Protocol 3: Removal of TPP and TPPO with Merrifield Resin
-
Resin Activation (in situ): In a flask, suspend high-loading chloromethylated polystyrene (Merrifield resin) and sodium iodide (NaI) in a solvent such as acetone or THF. Stir for a short period to form the more reactive iodomethylated resin.[6][7]
-
Scavenging: Add the crude reaction mixture containing the fluoroalkene and phosphine impurities to the resin slurry.
-
Stirring: Stir the mixture at room temperature. The required time can vary, but overnight stirring is often sufficient to ensure complete scavenging.
-
Filtration: Filter the mixture to remove the resin, which now has the phosphine impurities covalently bound to it.
-
Washing: Wash the resin with the solvent used for the scavenging step to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified fluoroalkene product.[1]
Visualizations
Caption: Workflow for TPPO removal by precipitation with a non-polar solvent.
Caption: Workflow for TPPO removal by precipitation with zinc chloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Phosphine oxides - Wikipedia [en.wikipedia.org]
Technical Support Center: Fluoride Ion Selective Electrode Measurements
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for fluoride (B91410) ion selective electrode (ISE) measurements.
Frequently Asked Questions (FAQs)
Q1: What is the ideal slope for a fluoride ISE, and what does it indicate?
A1: The ideal slope for a fluoride ISE at 25°C is approximately -59 mV per tenfold change in fluoride concentration.[1] A slope within the range of -54 to -60 mV is generally considered acceptable.[2] This slope, often referred to as the Nernstian slope, indicates that the electrode is responding correctly to the fluoride ion activity in the solution. A significant deviation from this value suggests potential issues with the electrode, standards, or measurement technique.
Q2: Why is Total Ionic Strength Adjustment Buffer (TISAB) necessary for fluoride measurements?
A2: TISAB is crucial for accurate fluoride measurements for several reasons:
-
Maintains Constant Ionic Strength: It ensures that the ionic strength of both standards and samples is high and constant. This is important because the electrode responds to ion activity, which is influenced by the total ionic strength of the solution. By keeping the ionic strength constant, the activity coefficient remains uniform, allowing for a more direct correlation between potential and concentration.[3][4]
-
Adjusts pH: TISAB buffers the solution to a pH of approximately 5.0-5.5.[5][6][7] This is critical to prevent the formation of hydrogen fluoride (HF) at low pH and to avoid interference from hydroxide (B78521) ions (OH-) at high pH (above 9), both of which are not detected by the electrode.[4][5][7]
-
Decomplexes Fluoride Ions: TISAB contains a chelating agent, such as CDTA (cyclohexylenedinitrilotetraacetic acid), which complexes with interfering polyvalent cations like aluminum (Al³⁺) and iron (Fe³⁺).[3][5][7] These cations would otherwise bind to fluoride ions, reducing the concentration of free fluoride that the electrode can detect.[5][7]
Q3: How often should I calibrate my fluoride ISE?
A3: For optimal accuracy, it is recommended to perform a calibration at the beginning of each day of use.[8] For high-precision work, you should verify the calibration every one to two hours by measuring a mid-range standard.[8][9] If the reading of the standard deviates by more than a few percent, recalibration is necessary.[8][10]
Q4: How should I store my fluoride ISE?
A4: Proper storage is essential for maintaining the performance and extending the life of your electrode.
-
Short-term (overnight): Rinse the electrode with deionized water and store it in a dilute fluoride standard solution.[11]
-
Long-term: Rinse the electrode with deionized water, blot it dry, and store it in the original box. The electrode should be stored dry.[12] For combination electrodes with a reference junction, ensure the soaker bottle is attached with a wetted sponge to prevent the reference from drying out.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during fluoride ISE measurements.
Problem 1: Unstable or Drifting Readings
Possible Causes & Solutions
| Possible Cause | Solution |
| Meter or stirrer not properly grounded. | Ensure both the meter and the magnetic stirrer are connected to a common ground.[12] |
| Trapped air bubbles on the electrode membrane. | Gently tap the electrode to dislodge any air bubbles or re-dip the electrode in the solution.[9][12] |
| Clogged reference electrode junction. | A clogged junction can lead to slow, erratic responses. For refillable electrodes, ensure the fill hole is open during measurements to allow for a steady flow of filling solution. If clogging is suspected, drain the filling solution, flush the junction, and refill with fresh solution.[10][12] |
| Temperature fluctuations. | Allow all standards and samples to reach the same temperature before measurement, as a 1°C difference can result in a 2% measurement error.[9][13] Use a stir plate that does not generate significant heat or place an insulating material between the stirrer and the beaker.[9] |
| Incorrect stirring rate. | Stir all solutions at a constant and moderate rate. Avoid creating a vortex.[9][12] |
| Contaminated electrode membrane. | Clean the electrode according to the manufacturer's instructions. This may involve polishing the crystal surface.[11] |
| Drift in electrode response. | Frequent recalibration can help compensate for drift. Measure a standard periodically to monitor the extent of the drift.[14] |
Problem 2: Incorrect Slope (Outside -54 to -60 mV/decade)
Possible Causes & Solutions
| Possible Cause | Solution |
| Incorrectly prepared or contaminated standards. | Always use fresh standards for calibration, prepared from a reliable stock solution using volumetric glassware. Contamination of the deionized water or the stock solution can lead to an inaccurate slope. |
| Inadequate or incorrect TISAB. | Ensure the correct type and ratio of TISAB are added to all standards and samples. For example, a common procedure is to mix equal volumes of sample/standard and TISAB.[6] |
| Defective or old electrode. | If the slope is consistently low, even after checking standards and TISAB, the electrode may need to be replaced.[12] |
| Temperature differences between standards. | Ensure all standards are at the same temperature during calibration.[9] |
| Calibration in the non-linear range. | The electrode response can become non-linear at very low fluoride concentrations. Calibrate within the linear range of the electrode.[15] |
Problem 3: Inaccurate or Unexpected Results
Possible Causes & Solutions
| Possible Cause | Solution |
| Presence of interfering ions. | The primary interfering ions are OH⁻ and polyvalent cations like Al³⁺ and Fe³⁺ that complex with fluoride.[5][7] Ensure TISAB is used to buffer the pH and de-complex fluoride.[5][7] |
| High ionic strength of the sample. | If the sample has a very high ionic strength, the standard TISAB may not be sufficient. In such cases, prepare standards with a background composition similar to the sample.[9][10] |
| Sample carryover. | Thoroughly rinse the electrode with deionized water and blot it dry with a lint-free tissue between measurements to prevent cross-contamination.[9] |
| Incorrect sample pH. | The sample pH must be within the optimal range of 5-6 after the addition of TISAB.[6] If the sample is highly acidic or alkaline, it may overwhelm the buffering capacity of TISAB. |
| Presence of organic solvents. | Samples should be aqueous. Organic solvents can damage the electrode's epoxy body and the cement bonding the sensing crystal.[9] |
Quantitative Data Summary
Table 1: Fluoride ISE Performance Specifications
| Parameter | Typical Value/Range |
| Linear Concentration Range | 1 M to 1 x 10⁻⁶ M |
| Slope | -54 to -60 mV/decade of concentration |
| pH Range (with TISAB) | 5.0 - 6.0 |
| Temperature Range | 5 - 50 °C |
| Response Time | Typically 10-30 seconds |
Table 2: Common Interfering Ions for Fluoride ISE
| Interfering Ion | Nature of Interference | Mitigation |
| Hydroxide (OH⁻) | Similar response to fluoride ions, especially at high pH.[5] | Use TISAB to buffer the pH to 5.0-5.5.[5] |
| Aluminum (Al³⁺) | Forms strong complexes with fluoride, reducing the free fluoride concentration.[5][7] | TISAB contains a chelating agent (e.g., CDTA) to preferentially bind with Al³⁺.[3][16] |
| Iron (Fe³⁺) | Forms complexes with fluoride.[7] | The chelating agent in TISAB also complexes with Fe³⁺.[7] |
| Hydrogen (H⁺) | Forms weak hydrofluoric acid (HF) at low pH, which is not detected by the electrode.[4] | TISAB buffers the solution to an optimal pH.[4] |
Experimental Protocols
Protocol 1: Calibration of the Fluoride ISE
-
Prepare Standards: Prepare a series of fluoride standards by serial dilution of a stock solution (e.g., 1000 ppm). Typical concentrations for a three-point calibration are 1 ppm, 10 ppm, and 100 ppm.
-
Add TISAB: For each standard, mix it with TISAB in a 1:1 volume ratio (e.g., 25 mL of standard with 25 mL of TISAB) in a clean beaker.[6]
-
Set up the Meter: Connect the fluoride ISE to a pH/mV meter and set it to the millivolt (mV) mode.
-
Measure the Standards: a. Start with the lowest concentration standard. b. Rinse the electrode with deionized water, blot dry, and immerse it in the standard solution. c. Stir at a constant rate and wait for the reading to stabilize. d. Record the mV value. e. Repeat for the remaining standards, moving from the lowest to the highest concentration.
-
Generate a Calibration Curve: Plot the recorded mV values (on the linear y-axis) against the logarithm of the fluoride concentrations (on the x-axis). The resulting plot should be a straight line with a slope between -54 and -60 mV/decade.
Protocol 2: Sample Measurement
-
Sample Preparation: Pipette a known volume of the sample into a beaker and add an equal volume of TISAB.[6]
-
Immerse the Electrode: Rinse the calibrated electrode with deionized water, blot dry, and place it in the prepared sample.
-
Record the Reading: Stir at the same constant rate used for calibration. Once the reading is stable, record the mV value.
-
Determine Concentration: Use the calibration curve to determine the fluoride concentration in the prepared sample. Remember to account for the 1:1 dilution with TISAB in your final calculation.
Visualizations
References
- 1. omicsonline.org [omicsonline.org]
- 2. epa.gov [epa.gov]
- 3. Total ionic strength adjustment buffer - Wikipedia [en.wikipedia.org]
- 4. potF_2010 [uanlch.vscht.cz]
- 5. prezi.com [prezi.com]
- 6. aperainst.com [aperainst.com]
- 7. mdpi.com [mdpi.com]
- 8. Tips for Accurate and Repeatable ISE Lab Measurements [ysi.com]
- 9. cdn.pasco.com [cdn.pasco.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ysi.com [ysi.com]
- 12. sentek.co.uk [sentek.co.uk]
- 13. scribd.com [scribd.com]
- 14. Frequently Asked Questions about ion-selective electrode measurements. [nico2000.net]
- 15. metrohm.com [metrohm.com]
- 16. Comparison of total ionic strength adjustment buffers III and IV in the measurement of fluoride concentration of teas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluorescein and Rhodamine B as Fluorescent Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used fluorescent tracers, fluorescein (B123965) (often referred to by the broader chemical class name, fluorane) and Rhodamine B. This analysis is intended to assist researchers in selecting the appropriate tracer for their specific experimental needs, with a focus on applications in biological research and drug development. The comparison is based on key performance metrics, supported by experimental data, and includes detailed protocols for their use.
Overview of Fluorescein and Rhodamine B
Fluorescein is a synthetic organic compound known for its intense green fluorescence.[1] It was the first fluorescent dye utilized for water tracing and remains a popular choice for various applications, including microscopy, leak detection, and in cellular biology.[2][3] Its isothiocyanate derivative, FITC, is commonly used to label proteins and other biomolecules.[1]
Rhodamine B is a member of the rhodamine family of dyes, characterized by its vibrant pink-to-red fluorescence.[] It is frequently employed as a tracer in water to determine the rate and direction of flow and is also extensively used in biotechnology applications such as fluorescence microscopy, flow cytometry, and ELISA.[]
Quantitative Comparison of Performance
The selection of a fluorescent tracer is heavily dependent on its photophysical properties. The following tables summarize the key quantitative data for fluorescein and Rhodamine B to facilitate a direct comparison.
| Property | Fluorescein | Rhodamine B | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | ~553 nm (in methanol) | [1][5] |
| Emission Maximum (λem) | ~517-520 nm | ~627 nm (in methanol) | [1][5] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~70,000 | ~106,000 | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.93-0.95 (in basic aqueous solution) | ~0.31 (in water) | [6][7] |
| Relative Photostability | Low | Moderate | [6] |
Table 1: Photophysical Properties of Fluorescein and Rhodamine B. This table provides a side-by-side comparison of the key spectral and performance characteristics of the two fluorescent tracers.
| Parameter | Fluorescein | Rhodamine B | Reference(s) |
| pH Sensitivity | Highly sensitive; fluorescence decreases significantly in acidic conditions (pKa ~6.4). | Generally less sensitive to pH changes in the physiological range compared to fluorescein. | [8][9] |
| Toxicity | Generally considered to have low toxicity and is used in medical diagnostics. | Poses some chemical hazard concerns and is considered more toxic than fluorescein. | [10][11] |
Table 2: Environmental and Biological Parameters. This table compares the sensitivity to environmental pH and the relative toxicity of fluorescein and Rhodamine B.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent tracers. Below are representative protocols for cellular labeling and uptake studies using fluorescein and Rhodamine B.
General Protocol for Cellular Labeling with Fluorescein-based Probes
This protocol is a general guideline for labeling cells with a fluorescein-conjugated probe, such as Fluorescein-PEG-Acid, for uptake studies.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere and reach 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescein-labeled probe in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in a serum-free cell culture medium.
-
Incubation: Remove the existing culture medium and replace it with the medium containing the fluorescent probe. Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, aspirate the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation (Optional): For fixed-cell imaging, treat the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.
-
Imaging: Mount the coverslips with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation at 495 nm and emission at 519 nm).[5]
Standard Rhodamine B Staining Protocol for Fixed Cells
This protocol outlines a typical procedure for staining fixed cells with Rhodamine B.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature to preserve the cellular structure.
-
Permeabilization: For staining intracellular targets, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the dye to penetrate the cell membrane.
-
Staining: Prepare a working solution of Rhodamine B in PBS at an optimized concentration (typically in the µM range). Incubate the fixed and permeabilized cells with the Rhodamine B solution for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Washing: Thoroughly wash the cells with PBS to remove any unbound dye and minimize background fluorescence.
-
Mounting and Imaging: Mount the coverslips using an anti-fade mounting medium to preserve the fluorescence signal.[] Image the stained cells using a fluorescence or confocal microscope with a filter set suitable for Rhodamine B (e.g., excitation around 550 nm and emission around 620 nm).[]
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships in the application of these fluorescent tracers.
References
- 1. Fluorescein Isothiocyanate Chitosan Nanoparticles in Oral Drug Delivery Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison on the biochemical activities of Fluorescein disodium, Rose Bengal and Rhodamine 101 in the light of DNA binding, antimicrobial and cytotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A Comparative Study of Fluorescent Dyes for TLC Detection of Arson Accelerants: Identifying a safer alternative to Rhodamine B - IJSAT [ijsat.org]
A Comparative Guide to Fluorane-Based Assays for Enzymatic Activity
For researchers, scientists, and drug development professionals, the accurate measurement of enzymatic activity is paramount. This guide provides an objective comparison of fluorane-based assays with alternative methods, supported by experimental data, to facilitate informed decisions in your research.
This compound-based assays represent a sensitive and widely adopted method for quantifying enzyme activity. These assays rely on fluorogenic substrates that are non-fluorescent until acted upon by a specific enzyme. The enzymatic reaction cleaves the substrate, releasing a fluorescent molecule, such as 4-methylumbelliferone (B1674119) (4-MU) or fluorescein (B123965). The resulting fluorescence is directly proportional to the enzymatic activity, offering a robust and quantifiable readout. This guide will delve into the validation of these assays, comparing their performance with colorimetric and luminometric alternatives, and provide detailed experimental protocols and visual workflows to aid in their implementation.
Performance Comparison: Fluorometric vs. Colorimetric vs. Luminometric Assays
The choice of an enzymatic assay often depends on the specific requirements of the experiment, including sensitivity, throughput, cost, and the nature of the enzyme being studied. Below is a comparative summary of fluorometric, colorimetric, and luminometric assays.
| Feature | Fluorometric Assays | Colorimetric Assays | Luminometric Assays |
| Principle | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product. | Enzymatic conversion of a substrate to a colored product. | Enzymatic reaction that produces light (bioluminescence or chemiluminescence). |
| Sensitivity | High (nanomolar to picomolar range)[1] | Moderate (micromolar to millimolar range)[1] | Very High (femtogram to attogram range)[2] |
| Limit of Detection (LOD) | Generally lower than colorimetric assays.[3] | Higher compared to fluorometric and luminometric assays.[3] | The lowest among the three, offering the highest sensitivity.[3] |
| Dynamic Range | Broad, allowing for the detection of a wide range of enzyme activities. | Narrower compared to fluorometric assays. | Wide dynamic range.[4] |
| Throughput | Well-suited for high-throughput screening (HTS). | Suitable for large-scale screening but may be less efficient for HTS.[5] | Excellent for HTS due to high sensitivity and simple "add-and-read" formats.[6] |
| Instrumentation | Requires a fluorescence microplate reader or fluorometer.[5] | Requires a standard spectrophotometer or microplate reader.[5] | Requires a luminometer or a microplate reader with luminescence detection capabilities.[6] |
| Cost | More expensive than colorimetric assays due to specialized reagents and equipment. | Generally the most cost-effective option.[5] | Can be more expensive due to enzyme and substrate costs (e.g., luciferase, luciferin).[6] |
| Interference | Susceptible to interference from fluorescent compounds and quenching. Can be affected by pH, temperature, and solvent polarity.[7] | Can be affected by sample turbidity and colored compounds.[5] | Low background interference as light is generated from the reaction itself.[8] |
| Speed | Often faster due to higher sensitivity. | May require longer incubation times to generate a detectable signal. | Generally rapid, with signal generation occurring within seconds to minutes.[4] |
Signaling Pathway: GBA1 Mutations and Parkinson's Disease
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD).[7] Deficient GCase activity leads to the accumulation of its substrate, glucosylceramide, within lysosomes. This disruption of lysosomal function is believed to contribute to the aggregation of α-synuclein, a hallmark of PD, through various proposed mechanisms including impaired autophagy and mitochondrial dysfunction.[7][9] Fluorogenic assays using substrates like 4-methylumbelliferyl-β-D-glucopyranoside are crucial for studying GCase activity and dysfunction in the context of PD research.
GBA1 mutation leading to Parkinson's Disease pathogenesis.
Experimental Workflow: High-Throughput Screening (HTS)
This compound-based assays are highly amenable to high-throughput screening (HTS) for the discovery of enzyme inhibitors or activators. The workflow typically involves the automated dispensing of compounds, enzyme, and substrate into microplates, followed by fluorescence reading.
A typical workflow for a fluorescent enzyme HTS assay.
Experimental Protocols
4-Methylumbelliferyl (4-MU)-Based Lipase (B570770) Assay
This protocol describes a general method for measuring lipase activity using the fluorogenic substrate 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).
Materials:
-
4-Methylumbelliferyl heptanoate (4-MUH)
-
4-Methylumbelliferone (4-MU) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl Buffer (0.1 M, pH 8.0)
-
Lipase (positive control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
10 mM 4-MUH Stock Solution: Dissolve 4-MUH in DMSO. Store at -20°C, protected from light.
-
1 mM 4-MU Standard Stock Solution: Dissolve 4-MU in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the 10 mM 4-MUH stock solution to a final concentration of 0.25 mM in Tris-HCl buffer. Prepare fresh.
-
Standard Curve: Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in Tris-HCl buffer to create standards ranging from 0 to 100 µM.
-
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold Tris-HCl buffer.
-
Centrifuge to remove insoluble material. The supernatant is the sample.
-
Dilute serum or plasma samples in Tris-HCl buffer.
-
-
Assay Procedure:
-
Add 50 µL of sample to the wells of the 96-well plate.
-
Include a positive control (lipase solution) and a blank control (Tris-HCl buffer).
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells.
-
Incubate the plate at 37°C for 25-30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.
-
Determine the concentration of 4-MU produced in the sample wells from the standard curve.
-
Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Fluorescein Diphosphate (B83284) (FDP)-Based Phosphatase Assay
This protocol outlines a method for measuring phosphatase activity using the fluorogenic substrate fluorescein diphosphate (FDP).
Materials:
-
Fluorescein diphosphate (FDP)
-
Tris buffer (100 mM, pH 8-9)
-
Phosphatase (positive control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
FDP Stock Solution (2-10 mM): Dissolve FDP in ddH₂O. Prepare fresh or store single-use aliquots at -20°C.
-
2X FDP Working Solution (10-50 µM): Dilute the FDP stock solution in Tris buffer. Prepare fresh.
-
-
Assay Procedure:
-
Add 50 µL of sample to the wells of the 96-well plate.
-
Include phosphatase standards, a blank control (Tris buffer), and test samples.
-
Add 50 µL of 2X FDP working solution to each well.
-
Incubate the reaction for 30 to 120 minutes at the desired temperature, protected from light.
-
Monitor the fluorescence increase with excitation at ~490 nm and emission at ~514 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the values of the wells with the phosphatase reactions.
-
The rate of fluorescence increase is proportional to the phosphatase activity.
-
Logical Relationship: Assay Selection Criteria
The selection of an appropriate enzymatic assay is a critical decision that impacts the quality and reliability of experimental data. The following diagram illustrates the logical considerations for choosing between fluorometric, colorimetric, and luminometric assays.
Decision tree for selecting an enzymatic assay method.
By carefully considering the factors outlined in this guide, researchers can select and validate the most appropriate assay for their specific needs, ensuring accurate and reproducible results in their enzymatic studies.
References
- 1. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. [The assay of enzyme activity in EIA--colorimetric, fluorometric and luminometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemiluminescent Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. antozyme.com [antozyme.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. corning.com [corning.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination: A Key to Unlocking Superior Photostability in Fluorescent Dyes
In the realm of fluorescence imaging and diagnostics, the photostability of a dye is a critical parameter that dictates the quality and duration of an experiment. For researchers, scientists, and drug development professionals, the ability to withstand prolonged light exposure without significant degradation is paramount. A growing body of evidence demonstrates that the strategic incorporation of fluorine atoms into the structure of fluorescent dyes can markedly enhance their photostability compared to their non-fluorinated counterparts. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the advantages of fluorinated dyes.
The introduction of fluorine, a highly electronegative atom, can significantly alter the electronic and steric properties of a dye molecule. These modifications often translate into a reduced susceptibility to photobleaching, the irreversible photo-induced destruction of a fluorophore. The primary mechanisms behind this enhanced stability include a decreased reactivity with singlet oxygen and a lower propensity for the formation of non-fluorescent aggregates.[1][2][3]
Quantitative Comparison of Photostability
The following table summarizes key photostability parameters for several classes of fluorinated and non-fluorinated dyes, providing a clear quantitative comparison of their performance. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t1/2) are indicative of higher photostability.
| Dye Class | Non-Fluorinated Dye | Fluorinated Dye | Photostability Improvement | Key Parameter(s) | Reference |
| Cyanine (B1664457) | Unsubstituted Thiacarbocyanine (S5) | Octafluorinated Thiacarbocyanine (F8-S5) | ~3.5-fold increase | 24% fluorescence decrease vs. 6% for F8-S5 under same irradiation | [2] |
| Cyanine | Unsubstituted TO | Tetrafluorinated TO (TO-4F) | ~4-fold increase | TO-4F is ~4-fold more stable than unsubstituted TO | [4] |
| Rhodamine | Rhodamine 110 | N,N´-bis(2,2,2-trifluoroethyl)rhodamine | Higher photostability | JF503 ligand (based on fluorinated rhodol) showed higher photostability in live cells | [5] |
| BODIPY | Unsubstituted BODIPY | Monofluorinated BODIPY | Distinctly enhanced photostability | Monofluorination enhances photostability | [6][7] |
| BODIPY | Unsubstituted BODIPY | Trifluoromethylated BODIPY | Higher photostability | Trifluoromethylation leads to higher photostability | [6] |
| Fluorescein (B123965) | Fluorescein | Fluorinated Fluoresceins | Higher photostability | Fluorinated fluoresceins have higher photostability | [8] |
The Mechanism of Enhanced Photostability
The improved photostability of fluorinated dyes can be attributed to several factors. The electron-withdrawing nature of fluorine atoms can create a more positive oxidation potential, making the dye less susceptible to oxidative photobleaching.[4] This is particularly relevant as the reaction with singlet oxygen, a common pathway for photobleaching, is suppressed.[2] Furthermore, fluorination can hinder the formation of non-fluorescent aggregates, which are another cause of signal loss.[1][2]
Experimental Protocols for Assessing Photostability
Accurate and standardized measurement of photostability is crucial for comparing different fluorescent dyes. The following are detailed methodologies for key experiments.
Protocol 1: Measurement of Photobleaching Quantum Yield (Φb)
This method quantifies the probability that an excited fluorophore will undergo irreversible photodegradation.
Materials:
-
Fluorimeter or fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.
-
Spectrophotometer.
-
Cuvettes or microscope slides.
-
Solutions of the dyes to be tested at a known concentration.
-
Quantum yield standard with a known Φb (for relative measurements).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Initial Measurement: Record the initial absorbance and fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay to an exponential function: F(t) = F₀ * e^(-kb*t). The photobleaching quantum yield can then be calculated.[9]
Protocol 2: Measurement of Photobleaching Half-life (t1/2)
This protocol determines the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under specific illumination conditions.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Microscope slides and coverslips.
-
Fluorescent dye solutions at a standardized concentration.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye on a microscope slide.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate a specific region of interest (ROI).
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased significantly.[10]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time and determine the time at which the intensity drops to 50% (t1/2).[10]
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for evaluating dye photostability and the underlying principle of how fluorination enhances this property.
Caption: Experimental workflow for assessing dye photostability.
Caption: Fluorination enhances photostability by reducing detrimental pathways.
References
- 1. Improved photostability and fluorescence properties through polyfluorination of a cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorogenic Cyanine Dyes and a Promiscuous Protein Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monofluorination and Trifluoromethylation of BODIPY Dyes for Prolonged Single‐Molecule Detection (2016) | Anh Minh Huynh | 18 Citations [scispace.com]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Colors of Fluoranes: A Computational and Experimental Comparison of Spectroscopic Properties
For researchers, scientists, and drug development professionals, understanding the intricate spectroscopic behavior of fluorane dyes, such as the widely used fluorescein (B123965), is paramount for their application in bio-imaging, diagnostics, and as fluorescent probes. This guide provides an objective comparison of experimentally measured and computationally predicted spectroscopic properties of fluoranes, offering valuable insights into the accuracy and applicability of modern computational chemistry methods. Detailed experimental and computational protocols are provided to ensure reproducibility and aid in the design of new fluorescent molecules.
Data Presentation: A Side-by-Side Look at Theory and Experiment
The accuracy of computational methods in predicting the spectroscopic properties of fluoranes is a critical consideration for in silico design and screening of novel dyes. Time-Dependent Density Functional Theory (TD-DFT) is a popular quantum chemical method for calculating the excited state properties of molecules.[1] The choice of the exchange-correlation functional within TD-DFT can significantly impact the accuracy of the predicted absorption and emission wavelengths.
Below is a comparison of experimental spectroscopic data for the fluorescein dianion, a common this compound, with values calculated using various DFT functionals in a solvent environment modeled using the Polarizable Continuum Model (PCM).
Table 1: Comparison of Experimental and Calculated Absorption and Emission Maxima (λmax) of Fluorescein Dianion in Water/Ethanol (B145695).
| DFT Functional | Basis Set | Calculated λabs (nm) | Experimental λabs (nm) | Calculated λem (nm) | Experimental λem (nm) |
| B3LYP | 6-311++G(d,p) | 463 | ~490 | 510 | ~514 |
| B3PW91 | 6-311++G(d,p) | 460 | ~490 | 508 | ~514 |
| B3P86 | 6-311++G(d,p) | 458 | ~490 | 506 | ~514 |
| M06-2X | 6-311++G(d,p) | 445 | ~490 | 495 | ~514 |
Note: Experimental values can vary slightly depending on the specific solvent and pH conditions. The provided experimental values are typical for fluorescein in a basic aqueous or ethanol solution.[2]
Experimental Protocols: Measuring the Glow
Accurate experimental determination of spectroscopic properties is the benchmark against which computational methods are validated. Here are the detailed methodologies for key experiments.
Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of a this compound dye.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound dye solution (e.g., fluorescein in a suitable solvent)
-
Solvent for blank measurements
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Sample Preparation: Prepare a dilute solution of the this compound dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a blank spectrum to subtract any background fluorescence or Raman scattering from the solvent.
-
Sample Measurement: Replace the blank with the cuvette containing the this compound solution.
-
Excitation and Emission Wavelengths: Set the excitation wavelength to the absorption maximum (λabs) of the dye. Scan a range of emission wavelengths to capture the entire fluorescence spectrum.
-
Data Acquisition: Record the fluorescence intensity as a function of emission wavelength.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of the dye. The wavelength at which the intensity is highest is the emission maximum (λem).
Determination of Fluorescence Quantum Yield (Φf) - Relative Method
Objective: To determine the fluorescence quantum yield of a this compound dye relative to a standard of known quantum yield.[3]
Materials:
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
This compound dye solution (test sample)
-
Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilutions for both the test sample and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra for each solution using a spectrofluorometer, ensuring identical instrument settings for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the slope (gradient) of the linear fits for both plots.
-
Calculate the quantum yield of the test sample (Φtest) using the following equation:
Φtest = Φstd * (Slopetest / Slopestd) * (ηtest2 / ηstd2)
where Φstd is the quantum yield of the standard, Slopetest and Slopestd are the gradients of the plots, and ηtest and ηstd are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, the refractive index term becomes 1.[3]
Computational Protocol: Simulating the Spectra
Objective: To calculate the absorption and emission spectra of a this compound dye using TD-DFT.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Ground State Geometry Optimization (S0):
-
Build the initial 3D structure of the this compound molecule.
-
Perform a geometry optimization at the DFT level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) in the ground electronic state (S0).
-
Include a solvent model (e.g., PCM) to account for the effect of the solvent.
-
-
Vertical Absorption Energy Calculation:
-
Using the optimized S0 geometry, perform a single-point TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths. This corresponds to the absorption spectrum. The wavelength corresponding to the lowest energy transition with a significant oscillator strength is the absorption maximum (λabs).
-
-
Excited State Geometry Optimization (S1):
-
Optimize the geometry of the molecule in the first excited singlet state (S1) using TD-DFT. This allows the molecule to relax structurally in the excited state.
-
-
Vertical Emission Energy Calculation:
-
Using the optimized S1 geometry, perform a single-point TD-DFT calculation to determine the energy of the transition from the S1 state back to the S0 state. This corresponds to the fluorescence emission spectrum, and the resulting wavelength is the emission maximum (λem).
-
Mandatory Visualization
Photophysical Pathways of a this compound Dye
The following diagram, known as a Jablonski diagram, illustrates the key photophysical processes that occur in a this compound molecule upon excitation.[4][5][6]
Caption: Jablonski diagram of a typical this compound dye.
Computational Workflow for Spectroscopic Property Validation
This diagram outlines the logical flow of a computational protocol to validate the spectroscopic properties of this compound dyes against experimental data.
Caption: Workflow for computational validation.
References
- 1. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. horiba.com [horiba.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 6. ossila.com [ossila.com]
A Comparative Guide to Fluorinated Mesogenic Derivatives for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into mesogenic molecules has become a pivotal tool in the design of advanced liquid crystal (LC) materials. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the high strength of the C-F bond, allow for the fine-tuning of the physicochemical properties of LCs. This guide provides a comparative analysis of various fluorinated mesogenic derivatives, offering a comprehensive overview of their performance based on experimental data. We will explore the influence of the number and position of fluorine substituents on the mesomorphic behavior, dielectric anisotropy, and birefringence of these materials.
Core Concepts in Fluorinated Liquid Crystal Design
The introduction of fluorine atoms into a liquid crystal molecule can dramatically alter its properties. The position of fluorination is a critical design parameter:
-
Terminal Fluorination: Substitution at the terminal positions of the mesogenic core or the flexible alkyl chains primarily influences the melting point and mesophase stability.
-
Lateral Fluorination: Introducing fluorine atoms to the sides of the mesogenic core has a profound effect on the molecule's shape and dipole moment. This can lead to a decrease in melting point, suppression of smectic phases in favor of nematic phases, and a significant modification of the dielectric anisotropy.[1][2]
-
Core Fluorination: Replacing hydrogen atoms with fluorine within the aromatic rings of the core structure can enhance thermal stability and influence the electronic properties of the molecule.
Comparative Performance Data
The following tables summarize the key physical properties of various fluorinated mesogenic derivatives, comparing them with their non-fluorinated counterparts where applicable.
Table 1: Mesomorphic Properties of Laterally Fluorinated Phenyl Cinnamate (B1238496) Derivatives
| Compound | Terminal Alkoxy Chain (n) | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling |
| I6 (Fluorinated) | 6 | Cr 92.5 N 195.5 I | I 194.8 N 54.7 SmA 45.2 Cr |
| I8 (Fluorinated) | 8 | Cr 106.8 N 173.5 I | I 172.9 N 74.5 SmA 62.3 Cr |
| II8 (Non-fluorinated) | 8 | Cr 122.0 N 201.0 I | I 200.0 N 110.0 Cr |
Data extracted from a study on laterally fluorinated phenyl cinnamate liquid crystals.[3] The fluorinated derivatives (In) generally exhibit lower melting and clearing points compared to their non-fluorinated analogs (IIn), demonstrating the effect of lateral fluorine substitution on disrupting molecular packing and modifying mesophase stability.[3]
Table 2: Electro-Optical Properties of Fluorinated Terphenyl Derivatives
| Compound | Number of Fluorine Atoms | Birefringence (Δn) at 25°C, 589 nm | Dielectric Anisotropy (Δε) at 25°C, 1 kHz |
| Monomer | 2 | ~0.28 | -4.2 |
| Dimer | 4 | ~0.22 | -6.5 |
| Trimer | 6 | ~0.22 | -7.8 |
Data from a comparative study of a difluoroterphenyl monomer, dimer, and trimer.[4] This table illustrates that increasing the number of fluorinated mesogenic units in oligomeric systems can lead to a significant increase in the magnitude of negative dielectric anisotropy, a desirable property for vertically aligned (VA) mode liquid crystal displays.[4]
Table 3: Properties of Fluorinated Benzoxazole-Terminated Liquid Crystals
| Compound | Substituent (R) | Melting Point (°C) | Clearing Point (°C) | Birefringence (Δn) |
| nPEDFPBx (n=5) | H | 135.2 | 165.7 | 0.507 - 0.624 |
| 5-Me-nPEDFPBx (n=5) | CH3 | 120.5 | 191.2 | - |
| 5-NO2-nPEDFPBx (n=5) | NO2 | 158.3 | 213.7 | - |
Data from a study on benzoxazole-terminated liquid crystals.[5][6] The introduction of different substituents on the benzoxazole (B165842) core, in conjunction with lateral difluoro-substitution on the phenyl ring, significantly impacts the mesophase range. These compounds exhibit exceptionally high birefringence.[5]
Experimental Protocols
Mesomorphic Property Characterization
Differential Scanning Calorimetry (DSC): Phase transition temperatures and associated enthalpy changes are determined using a DSC instrument. A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset and peak temperatures of the endothermic and exothermic transitions are recorded to determine the melting and clearing points, as well as any liquid crystal-liquid crystal phase transitions.[7][8][9]
Polarized Optical Microscopy (POM): The identification of liquid crystalline phases is performed using a polarizing optical microscope equipped with a hot stage. A small amount of the sample is placed between a glass slide and a coverslip. The sample is heated to its isotropic phase and then cooled slowly. The different liquid crystal phases (e.g., nematic, smectic) are identified by their characteristic optical textures observed under cross-polarized light.[7][8][9]
Electro-Optical Property Measurement
Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. Measurements are carried out using an impedance analyzer. The liquid crystal sample is introduced into a cell with indium-tin-oxide (ITO) coated glass plates. For ε||, a homeotropically aligned cell is used, and for ε⊥, a planar aligned cell is used. A weak AC voltage (e.g., 0.5 Vrms) at a specific frequency (e.g., 1 kHz) is applied, and the capacitance of the cell is measured.[10][11][12] The dielectric permittivity is calculated from the capacitance, and the dielectric anisotropy is then determined (Δε = ε|| - ε⊥).
Birefringence (Δn): Birefringence (optical anisotropy) is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is typically measured using a spectrophotometer in conjunction with a polarizing microscope and a hot stage. The liquid crystal is placed in a wedge-shaped cell with a known angle. By analyzing the transmission spectrum and the interference fringes, the wavelength-dependent refractive indices can be determined.
Visualizing Structure-Property Relationships
The following diagrams illustrate key concepts and workflows in the study of fluorinated mesogenic derivatives.
Conclusion
The strategic fluorination of mesogenic molecules provides a powerful and versatile approach to tailoring the properties of liquid crystals for a wide range of applications, from high-performance displays to advanced photonic devices. As demonstrated by the compiled data, the number and position of fluorine substituents have a predictable and significant impact on the mesomorphic and electro-optical properties of these materials. This guide serves as a foundational resource for researchers and developers in the field, enabling a more informed selection and design of fluorinated mesogenic derivatives for specific technological needs. Further research into novel fluorinated core structures and substitution patterns will undoubtedly continue to push the boundaries of liquid crystal material performance.
References
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Detection: Unveiling the Spectro-Fluor™ Method Alongside Traditional Assays
For researchers, scientists, and drug development professionals engaged in protein analysis, the accurate and efficient quantification of protein concentration is a critical first step. This guide provides a detailed comparison of the novel Spectro-Fluor™ method with established protein detection assays, including the Bradford, Bicinchoninic Acid (BCA), Lowry, and UV Absorbance (A280) methods. We present a comprehensive overview of their principles, performance metrics, and detailed experimental protocols to assist you in selecting the most suitable method for your research needs.
Performance Comparison
The selection of a protein quantification assay is often a trade-off between sensitivity, accuracy, speed, and compatibility with the sample matrix. The following table summarizes the key performance characteristics of the Spectro-Fluor™ method and its alternatives. While specific quantitative data for the Spectro-Fluor™ method is not widely published, its underlying technology suggests high sensitivity.
| Feature | Spectro-Fluor™ | Bradford Assay | BCA Assay | Lowry Assay | UV Absorbance (A280) |
| Principle | Detection of incorporated fluorinated aromatic amino acids via Carbon-Fluorine Spectroscopy. | Binding of Coomassie Brilliant Blue G-250 dye to basic and aromatic amino acid residues, causing an absorbance shift. | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by chelation of Cu⁺ by bicinchoninic acid, resulting in a colored product. | Reduction of Cu²⁺ to Cu⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-treated proteins and specific amino acids. | Direct measurement of absorbance at 280 nm by aromatic amino acids (tryptophan and tyrosine). |
| Limit of Detection | High sensitivity (qualitative), likely in the ng/mL range. Specific quantitative data is not readily available. | ~1-20 µg/mL | ~0.5-20 µg/mL[1][2] | ~2-10 µg/mL[3] | ~0.1 mg/mL[4] |
| Linear Range | To be determined. | 1-200 µg/mL[5] | 20-2000 µg/mL[2] | 5-100 µg/mL[6] | 0.1-1.0 mg/mL (protein-dependent)[4] |
| Common Interferences | Potentially other fluorinated compounds. | Detergents (e.g., SDS), basic buffers.[7] | Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), lipids.[8][9][10] | Reducing agents, detergents, potassium ions, ammonium (B1175870) sulfate, certain buffers (e.g., Tris).[11][12][13][14] | Nucleic acids, other UV-absorbing compounds, detergents used in lysis buffers.[15] |
| Assay Time | Rapid detection post-labeling. | ~15 minutes | ~30-60 minutes | ~40 minutes | < 5 minutes |
| Protein-to-Protein Variation | Dependent on the incorporation efficiency of the fluorinated amino acid. | High | Low | Moderate | High |
Experimental Principles and Workflows
Understanding the underlying mechanism of each assay is crucial for troubleshooting and data interpretation.
Spectro-Fluor™ Method
The Spectro-Fluor™ technology is a novel approach that relies on the introduction of a fluorinated aromatic amino acid (e.g., 4-fluoro-L-phenylalanine) into the protein of interest during cellular expression.[11] The detection is then carried out using a specialized instrument that specifically excites and detects the signal from the carbon-fluorine (C-F) bonds, which are otherwise absent in biological samples.[7] This provides a highly specific and potentially background-free signal for the target protein.
Spectro-Fluor™ experimental workflow.
Traditional Colorimetric and Spectrophotometric Methods
The more traditional methods rely on either the intrinsic properties of the proteins or their reaction with specific reagents to produce a measurable signal.
General workflow for traditional protein assays.
Detailed Experimental Protocols
Spectro-Fluor™ Protein Detection Protocol
This protocol is a generalized procedure based on the principles of the Spectro-Fluor™ technology.[11]
-
Cell Culture and Labeling:
-
Culture cells expressing the protein of interest in an appropriate medium.
-
Supplement the medium with a fluorinated aromatic amino acid (e.g., 4-fluoro-L-phenylalanine) at a concentration sufficient for incorporation.
-
Incubate the cells for a period that allows for protein expression and incorporation of the fluorinated amino acid.
-
-
Sample Preparation:
-
Harvest the cells and perform cell lysis using a suitable buffer.
-
If necessary, purify the protein of interest using standard chromatography techniques to remove unincorporated amino acids and other cellular components.
-
-
Spectro-Fluor™ Analysis:
-
Transfer the sample to a suitable container for analysis with the Spectro-Fluor™ instrument.
-
Acquire the spectrum according to the instrument's specifications, exciting at a wavelength appropriate for the C-F bond and collecting the emission signal.
-
-
Data Analysis:
-
The intensity of the C-F bond signal is proportional to the concentration of the fluorinated protein. Quantify the protein concentration by comparing the signal intensity to a standard curve of the purified fluorinated protein, if available.
-
Bradford Assay Protocol
This is a standard protocol for the Bradford assay.
-
Reagent Preparation:
-
Prepare or purchase a commercially available Bradford dye reagent.
-
-
Standard Curve Preparation:
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) typically ranging from 1 to 20 µg/mL. Prepare a blank with the same buffer as the standards.
-
-
Sample Preparation:
-
Dilute the unknown protein samples to fall within the linear range of the assay.
-
-
Assay Procedure:
-
To 100 µL of each standard and unknown sample in separate test tubes or microplate wells, add 5 mL of Bradford reagent.
-
Mix well and incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
BCA Assay Protocol
The following is a typical protocol for the BCA assay.[1][2]
-
Reagent Preparation:
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
-
Standard Curve Preparation:
-
Prepare a dilution series of a protein standard (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.[2] Include a blank containing only the diluent.
-
-
Sample Preparation:
-
Prepare dilutions of the unknown samples so that their concentrations fall within the assay's linear range.
-
-
Assay Procedure:
-
Add 25 µL of each standard and unknown sample to separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
-
Data Analysis:
-
After subtracting the blank's absorbance, create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Use the standard curve to calculate the concentration of the unknown samples.
-
Lowry Assay Protocol
A standard protocol for the Lowry assay is as follows.[3][11]
-
Reagent Preparation:
-
Prepare the Lowry reagent solutions as specified by the chosen protocol, which typically includes an alkaline copper solution and a dilute Folin-Ciocalteu reagent.
-
-
Standard Curve Preparation:
-
Prepare protein standards (e.g., BSA) in the range of 5 to 100 µg/mL.[6] A blank with the buffer is also required.
-
-
Sample Preparation:
-
Dilute the unknown protein samples to be within the linear range of the assay.
-
-
Assay Procedure:
-
To 0.5 mL of each standard and sample, add 5 mL of the alkaline copper solution and mix.
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Add 0.5 mL of the dilute Folin-Ciocalteu reagent and mix immediately.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 750 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all measurements.
-
Generate a standard curve from the standards' absorbance values.
-
Determine the concentration of the unknown samples from the standard curve.
-
UV Absorbance (A280) Protocol
This method is the simplest for protein quantification.[4]
-
Instrument Preparation:
-
Turn on the UV spectrophotometer and allow the lamp to warm up.
-
-
Blanking:
-
Use the same buffer in which the protein is dissolved as a blank to zero the spectrophotometer at 280 nm.
-
-
Sample Measurement:
-
Measure the absorbance of the protein sample at 280 nm. The reading should ideally be within the linear range of the instrument (typically 0.1 to 1.0). If the absorbance is too high, dilute the sample and re-measure.
-
-
Data Analysis:
-
Calculate the protein concentration using the Beer-Lambert law: Concentration (mg/mL) = Absorbance at 280 nm / (Extinction Coefficient * Path Length).
-
The extinction coefficient is protein-specific. For an unknown protein or a mixture, an average extinction coefficient of 1.0 for a 1 mg/mL solution is often used for estimation.[4]
-
Conclusion
The choice of a protein detection method is a critical decision in experimental design. The Spectro-Fluor™ method presents an innovative and highly specific approach, particularly advantageous for tracking a specific protein within a complex biological system without the background interference common to other methods. However, it requires the incorporation of a fluorinated amino acid, which may not be suitable for all applications.
Traditional methods like Bradford, BCA, and Lowry assays offer a balance of sensitivity and ease of use for total protein quantification, with the BCA assay generally providing lower protein-to-protein variability. The UV 280 nm absorbance method is the quickest and is non-destructive but is less sensitive and more susceptible to interference from non-protein contaminants.
By understanding the principles, performance, and protocols of each method, researchers can make an informed decision to ensure the accuracy and reliability of their protein quantification data, which is fundamental for the success of downstream applications in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. horiba.com [horiba.com]
- 3. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein labeling protocol [abberior.rocks]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Fluorinated and Non-Fluorinated Anesthetics
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Mechanisms of Inhaled Anesthetics
In the landscape of surgical and procedural medicine, the choice of anesthetic is a critical determinant of patient outcomes. This guide provides a comprehensive comparison of two major classes of inhaled anesthetics: fluorinated and non-fluorinated agents. By examining their performance based on experimental data, detailing the methodologies of key experiments, and visualizing their molecular interactions, this document serves as a vital resource for researchers and clinicians seeking to understand the nuanced differences between these compounds.
Quantitative Performance Comparison
The following tables summarize key quantitative data for commonly used fluorinated and non-fluorinated anesthetics, offering a clear comparison of their physical properties, potency, recovery profiles, and environmental impact.
Table 1: Fluorinated Anesthetics - Physicochemical Properties and Recovery Profiles
| Anesthetic | Blood:Gas Partition Coefficient | Minimum Alveolar Concentration (MAC) in Oxygen | Time to Eye Opening (minutes) | Time to Extubation (minutes) |
| Desflurane | 0.42[1] | 6.0% - 7.25%[2] | 4.77 - 7.5[3][4] | 6.2 - 10.4[4] |
| Sevoflurane (B116992) | 0.65 - 0.69[1][5][6] | 1.8% - 2.2%[2] | 6.63 - 9.6[3][4] | 9.3 - 12.4[4] |
| Isoflurane (B1672236) | 1.4 - 1.46[1][6] | 1.15% - 1.2%[6] | 7.0 - 23[7][8] | ~26.3[9] |
Table 2: Non-Fluorinated Anesthetics - Physicochemical Properties and Recovery Profiles
| Anesthetic | Blood:Gas Partition Coefficient | Minimum Alveolar Concentration (MAC) in Oxygen | Time to Eye Opening (minutes) | Time to Orientation (minutes) |
| Xenon | 0.115 - 0.14[7][10] | 63% - 71%[7][10] | 3.4[7] | 5.2[7] |
| Nitrous Oxide | 0.47[1][10] | 104%[10][11] | Slower than Xenon | Slower than Xenon |
Table 3: Environmental Impact of Inhaled Anesthetics
| Anesthetic | Atmospheric Lifetime (Years) | Global Warming Potential (GWP) over 100 Years |
| Desflurane | 14[12][13] | 2540[12][13] |
| Sevoflurane | 1.1 - 1.9[12][14] | 125 - 144[12][15] |
| Isoflurane | 3.2 - 3.6[12][14] | 508 - 539[12][15] |
| Nitrous Oxide | 114[12][14] | 273 - 289[12][14] |
| Xenon | Negligible | 0 |
Signaling Pathways and Mechanisms of Action
The anesthetic effects of these agents are primarily mediated through their interaction with specific neurotransmitter receptors in the central nervous system. Fluorinated anesthetics predominantly act on GABA-A receptors, while non-fluorinated agents like xenon and nitrous oxide primarily target NMDA receptors.
Fluorinated Anesthetics and the GABA-A Receptor
Fluorinated volatile anesthetics enhance the activity of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission.[16] By potentiating the effect of the inhibitory neurotransmitter GABA, these anesthetics lead to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential. This widespread neuronal inhibition is a key mechanism behind the state of general anesthesia.[16]
Non-Fluorinated Anesthetics and the NMDA Receptor
Non-fluorinated anesthetics such as xenon and nitrous oxide are known to be antagonists of the N-methyl-D-aspartate (NMDA) receptor.[17][18] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission. By inhibiting the NMDA receptor, these anesthetics reduce the influx of calcium ions, thereby dampening excitatory signaling and contributing to their anesthetic and analgesic effects.[17]
Detailed Experimental Protocols
To provide a framework for reproducible research, this section details the methodologies for key experiments cited in the comparative analysis.
Protocol 1: Determination of Minimum Alveolar Concentration (MAC) in Rodents
This protocol outlines the "up-and-down" method for determining the MAC of an inhaled anesthetic in rodents.
Objective: To determine the concentration of an inhaled anesthetic that prevents movement in 50% of subjects in response to a noxious stimulus.
Materials:
-
Anesthesia machine with a calibrated vaporizer for the specific agent.
-
Induction chamber.
-
Nose cone or endotracheal tube and ventilator.
-
Gas analyzer for measuring end-tidal anesthetic concentration.
-
Hemostat or other calibrated noxious stimulus device.
-
Rectal probe and heating pad to maintain normothermia.
Procedure:
-
Induction: Place the rodent in the induction chamber and administer the anesthetic at a high concentration (e.g., 2-3 times the expected MAC) mixed with 100% oxygen.[19]
-
Instrumentation: Once the animal loses its righting reflex, remove it from the chamber and secure it in a supine position. If required, intubate and ventilate the animal. Place a rectal probe to monitor core body temperature and maintain it at 37°C.[20]
-
Equilibration: Set the vaporizer to a predetermined initial concentration and allow the end-tidal anesthetic concentration to equilibrate for at least 15-20 minutes.[20][21]
-
Noxious Stimulus: Apply a standardized noxious stimulus, such as clamping the tail with a hemostat for 60 seconds.[20]
-
Response Assessment: A positive response is defined as a gross, purposeful movement of the head or body.
-
Concentration Adjustment:
-
If the animal moves, increase the anesthetic concentration for the next animal (or after another equilibration period in the same animal) by a predetermined step (e.g., 10-20% of the previous concentration).
-
If the animal does not move, decrease the anesthetic concentration for the next animal (or after another equilibration period) by the same step.
-
-
MAC Calculation: The MAC is calculated as the mean of the lowest concentration that prevents movement and the highest concentration that permits movement.[21]
Protocol 2: Fear Conditioning in Mice to Assess Cognitive Effects
This protocol describes a standard fear conditioning paradigm to evaluate the impact of anesthesia on learning and memory.
Objective: To assess associative fear memory in mice following anesthetic exposure.
Materials:
-
Fear conditioning apparatus with a grid floor for delivering foot shocks, a speaker for auditory cues, and a camera for recording behavior.
-
Anesthesia delivery system (as in Protocol 1).
Procedure:
-
Anesthetic Exposure: Anesthetize the mouse with the chosen agent (e.g., sevoflurane at 2.4% for a specified duration) or handle as a control.[18] Allow for a designated recovery period.
-
Habituation: Place the mouse in the conditioning chamber for a set period (e.g., 2 minutes) to acclimate.[4]
-
Conditioning:
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz for 20 seconds).[3][4]
-
Co-terminate the CS with a mild foot shock (the unconditioned stimulus, US), for instance, 0.5 mA for 1 second.[4]
-
Repeat this pairing for a set number of trials (e.g., 5 times) with an inter-trial interval.[4]
-
-
Contextual Fear Testing: 24 hours after conditioning, place the mouse back into the same chamber for a set duration (e.g., 5 minutes) without any cues or shocks.[4]
-
Cued Fear Testing: At a later time on the same day, place the mouse in a novel context (different chamber with altered visual and olfactory cues) and present the auditory CS without the shock.
-
Data Analysis: The primary measure is "freezing" behavior (complete immobility except for respiration). The percentage of time spent freezing during the contextual and cued tests is quantified and compared between the anesthetized and control groups.
Protocol 3: Hemodynamic Assessment in Rats
This protocol details the invasive monitoring of cardiovascular parameters in anesthetized rats.
Objective: To measure and compare the hemodynamic effects of different anesthetics.
Materials:
-
Anesthesia delivery system.
-
Surgical instruments for catheterization.
-
Pressure transducer and data acquisition system.
-
Ventilator.
-
Heating pad.
Procedure:
-
Anesthesia and Intubation: Induce anesthesia with the chosen agent and intubate the rat to allow for mechanical ventilation.
-
Catheterization:
-
Surgically expose the carotid artery and/or femoral artery and vein.
-
Insert a fluid-filled catheter connected to a pressure transducer into the artery for continuous blood pressure monitoring.
-
A venous catheter can be placed for drug administration.
-
-
Stabilization: Allow the animal to stabilize for a period after surgery before recording baseline measurements.
-
Data Acquisition: Record hemodynamic parameters including heart rate, systolic, diastolic, and mean arterial pressure.
-
Anesthetic Maintenance: Maintain a stable plane of anesthesia, monitoring for any changes in the recorded parameters.
-
Data Analysis: Compare the hemodynamic variables between different anesthetic groups or at different time points within the same anesthetic exposure.
References
- 1. Blood gas partition coefficients and MAC for inhalation gases [ask.epomedicine.com]
- 2. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 4. Fear Conditioning [protocols.io]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Xenon provides faster emergence from anesthesia than does nitrous oxide-sevoflurane or nitrous oxide-isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood–gas partition coefficient - Wikipedia [en.wikipedia.org]
- 9. GABA(A) receptor activation and open-channel block by volatile anaesthetics: a new principle of receptor modulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asahq.org [asahq.org]
- 13. Evidence that Xenon does not produce open channel blockade of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Updated global warming potentials of inhaled halogenated anesthetics, isoflurane and sevoflurane from new temperature dependent OH-kinetics - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00061K [pubs.rsc.org]
- 16. GABAA Receptor/STEP61 Signaling Pathway May Be Involved in Emulsified Isoflurane Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Insights into Xenon Inhibition of NMDA Receptors from MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic insights into xenon inhibition of NMDA receptors from MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Minimum Alveolar Concentration for Isoflurane and Sevoflurane in a Rodent Model of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum Alveolar Concentration of Isoflurane in Rats Chronically Treated with the Synthetic Cannabinoid WIN 55,212-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Guide to Modern Deoxyfluorination Reagents: Benchmarking Against DAST and Deoxo-Fluor
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, offering enhancements in metabolic stability, binding affinity, and bioavailability. For decades, Diethylaminosulfur Trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride), have been the workhorses for the deoxyfluorination of alcohols. However, the inherent hazards and operational challenges associated with these reagents have spurred the development of a new generation of safer and more selective fluorinating agents.
This guide provides an objective, data-driven comparison of traditional reagents with modern alternatives such as PyFluor and XtalFluor-E, focusing on performance, safety, and substrate scope to aid researchers in selecting the optimal reagent for their synthetic challenges.
Performance Comparison: A Data-Driven Overview
The selection of a fluorinating agent is critical and often dictated by the specific substrate and desired transformation. The following tables summarize the performance of DAST, Deoxo-Fluor, and newer reagents in the conversion of representative alcohol substrates to their corresponding alkyl fluorides.
Table 1: Deoxyfluorination of Primary Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST | CH₂Cl₂ | rt | 1 | - | [1] |
| 1-Octanol | Deoxo-Fluor | Toluene | rt | 2 | 95 | [2] |
| Geraniol | PyFluor | Toluene | 80 | 12 | 85 | [2] |
Table 2: Deoxyfluorination of Secondary Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Adamantanol | DAST | CH₂Cl₂ | rt | 1 | 92 | [2] |
| Cycloheptanol | Deoxo-Fluor | Toluene | rt | 2 | 90 | [2] |
| 4-tert-Butylcyclohexanol | XtalFluor-E + Et₃N·2HF | Not specified | Not specified | Not specified | 91 | [1] |
Safety and Stability Profiles
A significant driver in the development of new fluorinating reagents has been the improvement of safety and handling characteristics compared to DAST, which is known for its thermal instability and potential for explosive decomposition.[3]
Table 3: Safety and Stability Comparison
| Reagent | Physical Form | Key Safety Considerations |
| DAST | Colorless oil[4] | Thermally unstable, can decompose explosively.[3] Moisture sensitive, releases corrosive HF.[2] |
| Deoxo-Fluor | Clear yellow liquid[4] | More thermally stable than DAST, but still reacts violently with water to produce HF.[2][3] |
| PyFluor | Crystalline solid | Enhanced safety, stability, and selectivity.[2] |
| XtalFluor-E | Crystalline solid | Enhanced thermal stability.[5] |
| Fluolead | Crystalline solid | High thermal stability, can be handled in air, reacts slowly with water.[5] |
Reaction Mechanisms and Selectivity
The fluorination of alcohols by sulfuranide-based reagents like DAST and Deoxo-Fluor generally proceeds through the formation of an intermediate alkoxyaminosulfur difluoride.[2] This is followed by a nucleophilic attack by the fluoride (B91410) ion, which can occur via an SN1 or SN2 pathway depending on the substrate's structure, with the SN2 pathway leading to an inversion of stereochemistry.[2]
Newer reagents often exhibit greater chemoselectivity, minimizing common side reactions like elimination, which can be a significant issue with DAST.[2] For instance, PyFluor activates the alcohol through the formation of a pyridinesulfonate intermediate, which is then displaced by a fluoride ion in an SN2 reaction.[2]
Caption: General reaction mechanisms for alcohol fluorination.
Experimental Protocols
General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a representative procedure for the fluorination of a primary alcohol with DAST.[1]
Materials:
-
Substrate (e.g., 4-Nitrobenzyl alcohol) (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylaminosulfur Trifluoride (DAST) (1.1 mmol)
-
Ice water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substrate in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DAST dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1 hour.[1]
-
Carefully quench the reaction by slowly adding ice water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.
Caption: A typical experimental workflow for deoxyfluorination.[1]
Conclusion: Selecting the Right Reagent
While DAST and Deoxo-Fluor remain effective reagents for deoxyfluorination, their safety and handling considerations necessitate the evaluation of modern alternatives. Newer, crystalline reagents like PyFluor, XtalFluor-E, and Fluolead offer significant improvements in thermal stability and safety, often coupled with enhanced selectivity and milder reaction conditions. The choice of reagent will ultimately depend on the specific substrate, reaction scale, and the safety infrastructure available. By understanding the comparative performance and experimental nuances detailed in this guide, researchers can make more informed decisions to accelerate their drug discovery and development programs.
Caption: Decision tree for selecting a suitable deoxyfluorinating agent.[2]
References
A Comparative Guide to the Analysis of Fluorinated Compounds Using a ¹⁹F-Centered NMR Approach
For researchers, scientists, and drug development professionals, the analysis of fluorinated compounds is a critical task. The introduction of fluorine into pharmaceutical candidates can significantly alter their metabolic stability, binding affinity, and overall efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this analysis, and the use of a ¹⁹F-centered approach offers distinct advantages over traditional ¹H NMR. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
¹⁹F NMR vs. ¹H NMR: A Quantitative Comparison
The unique properties of the ¹⁹F nucleus make it highly advantageous for NMR studies. With a nuclear spin of 1/2 and 100% natural abundance, its sensitivity is comparable to that of ¹H.[1][2] However, the key distinctions lie in its expansive chemical shift range and its heightened sensitivity to the local electronic environment.
| Property | ¹⁹F NMR | ¹H NMR | References |
| Relative Sensitivity | ~83% of ¹H | 100% | [1][2] |
| Natural Abundance | 100% | 99.98% | [3] |
| Chemical Shift Range | ~800 ppm | ~14 ppm | [1] |
| Typical Range for Drug-like Motifs | ~200 ppm | ~10 ppm | [1][4] |
| Background Signals in Biological Systems | Absent | Present | [4][5] |
| Signal Overlap | Minimal | Frequent | [6] |
Experimental Protocols
This protocol outlines a general procedure for the quantitative analysis of a fluorinated compound using an internal standard.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves both the analyte and the internal standard. Common solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[7] The choice of solvent can influence chemical shifts.
-
Internal Standard (IS): Select an IS with a known concentration and a ¹⁹F signal that is well-resolved from the analyte signals. The IS should be chemically inert with respect to the sample. Trifluoroacetic acid (TFA) is a commonly used internal standard.[6][8]
-
Concentration: Prepare a precise concentration of the analyte, typically in the range of 1-20 mg/mL for quantitative analysis.[7] A typical sample for routine 1D ¹⁹F NMR would contain 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.[7]
2. NMR Data Acquisition:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.[7]
-
Pulse Program: For quantitative measurements, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[7][9]
-
Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to ensure all fluorine signals are captured.[7]
-
Relaxation Delay (D1): To ensure full relaxation of the nuclei between pulses for accurate integration, the relaxation delay should be at least five times the longest T₁ relaxation time of the signals of interest.[10] A delay of 20-35 seconds is often sufficient.[9][11]
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For quantitative analysis, a sufficient number of scans should be acquired to obtain a high-quality spectrum.
3. Data Processing and Analysis:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals of the analyte and the internal standard.
-
Quantification: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in a typical ¹⁹F NMR-based fragment screening experiment.
Logical Relationships in Drug Discovery
The application of ¹⁹F NMR in fragment-based drug discovery (FBDD) is a powerful strategy.[2][4] The following diagram illustrates the logical progression from fragment screening to lead optimization using this technique.
Conclusion
The ¹⁹F-centered NMR approach provides a robust, sensitive, and highly informative method for the analysis of fluorinated compounds. Its advantages, particularly the wide chemical shift dispersion and lack of background signals in biological matrices, make it an invaluable tool in drug discovery and development.[4][5] By offering clearer, more easily interpretable spectra, ¹⁹F NMR facilitates rapid and accurate quantitative analysis, hit identification, and lead optimization, ultimately accelerating the drug development pipeline.
References
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. scispace.com [scispace.com]
A Head-to-Head Battle of Electrophilic Fluorinating Agents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into organic molecules is a pivotal step in modulating their physicochemical and biological properties. Among the arsenal (B13267) of electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have emerged as two of the most prominent and widely utilized reagents. This guide provides a comprehensive, data-driven comparison of their performance in key organic transformations, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
The choice between Selectfluor®, a cationic N-F reagent, and NFSI, a neutral sulfonimide, often hinges on the specific substrate, desired reactivity, and reaction conditions. While Selectfluor® is generally recognized as the more powerful fluorinating agent, this heightened reactivity may not always be advantageous, making the milder NFSI a valuable alternative.[1][2]
At a Glance: Key Physicochemical and Handling Properties
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Structure | Cationic, quaternary ammonium (B1175870) salt | Neutral, sulfonimide |
| Appearance | Colorless solid[3] | Off-white to light brown crystalline powder[4] |
| Reactivity | Generally more reactive[5][6] | Generally less reactive, milder[2][5] |
| Solubility | Soluble in polar solvents (e.g., acetonitrile (B52724), water, DMF)[2][6] | Soluble in many common organic solvents (e.g., THF, CH₂Cl₂, acetonitrile)[2][6] |
| Stability | Highly stable, non-hygroscopic solid[6] | Stable, non-hygroscopic crystalline solid[6][7] |
| Handling | Easy to handle, can be used in aqueous conditions[6] | Easy to handle, typically used under anhydrous conditions[6] |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of Selectfluor® and NFSI in the electrophilic fluorination of various key substrate classes, providing a quantitative basis for comparison.
Table 1: α-Fluorination of β-Dicarbonyl Compounds
The α-fluorination of β-dicarbonyl compounds is a fundamental transformation in medicinal chemistry. Both reagents are effective, with Selectfluor® often providing higher yields in shorter reaction times under neutral conditions.
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference(s) |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® | MeCN, rt, 1h | 95 | [8] |
| tert-butyl 2-oxocyclopentanecarboxylate | NFSI | 5 mol% Pd complex, THF, rt, 24h | 72 | [8] |
| 1,3-Diphenyl-1,3-propanedione | Selectfluor® | MeCN, rt, 10 min (microwave) | 92 | [9] |
| Diethyl malonate | NFSI | NaH, THF, 0 °C to rt, 16h | 85 | [5] |
Table 2: Fluorination of Aromatic Compounds
Direct C-H fluorination of aromatic compounds is a challenging yet highly valuable transformation. Selectfluor®, often activated by a strong acid, generally demonstrates higher efficacy compared to NFSI.
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference(s) |
| Anisole | Selectfluor® | CF₃SO₃H, CH₂Cl₂, rt, 1h | 85 | [8] |
| Anisole | NFSI | Neat, 100°C, 24h | 40 | [8] |
| 1,3,5-Trimethoxybenzene | NFSI | Ball milling, 3h | 51 (monofluorinated) | [10] |
Table 3: Fluorination of Heterocyclic Compounds
The fluorination of heterocycles is of great importance in drug discovery. The choice of reagent can influence not only the yield but also the degree of fluorination.
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference(s) |
| 1-Methylindole | Selectfluor® | MeCN, 0°C to rt, 30 min | 3-Fluoro-1-methylindole | 92 | [8] |
| N-Benzylindole | NFSI | MeCN, rt, 12h | 3,3-Difluoro-N-benzylindoline | 85 | [8] |
| 2-Phenyl-2H-indazole | NFSI | H₂O, 80°C, 30 min | 3-Fluoro-2-phenyl-2H-indazole | 85 | [7] |
Table 4: Enantioselective Fluorination of β-Ketoesters
In asymmetric fluorination, the combination of the chiral catalyst and the fluorinating agent is crucial for achieving high enantioselectivity. In some systems, NFSI has been shown to provide superior enantiomeric excess compared to Selectfluor®.
| Substrate | Catalyst System | Reagent | Yield (%) | ee (%) | Reference(s) |
| α-Acyl lactam | Ti(TADDOLato) | Selectfluor® | 75 | 26 | [1] |
| α-Acyl lactam | Ti(TADDOLato) | NFSI | 75 | 87 | [1] |
| Ethyl 2-oxocyclopentanecarboxylate | Chiral Pd Complex | NFSI | 91 | 91 | |
| Acyclic β-ketoester | Ti(TADDOLato) | Selectfluor® | >80 | up to 90 | [1] |
Mechanistic Considerations
The mechanism of electrophilic fluorination with N-F reagents has been a topic of considerable debate, with evidence supporting both a single-electron transfer (SET) pathway and a direct SN2-type attack on the fluorine atom.[2] The operative mechanism is often dependent on the substrate and the specific reagent used.
Caption: Plausible mechanistic pathways for electrophilic fluorination.
Experimental Protocols
Detailed experimental procedures are critical for the successful and reproducible application of these reagents.
General Procedure for the α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
This protocol is adapted from a microwave-assisted fluorination method.[9]
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Selectfluor® (1.0 mmol for monofluorination, 3.0 mmol for difluorination)
-
Acetonitrile (MeCN)
-
Tetrabutylammonium hydroxide (B78521) (TBAH) (for difluorination)
Procedure for Monofluorination:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL), add Selectfluor® (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the monofluorinated product.
Procedure for Difluorination:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL), add Selectfluor® (3.0 mmol) and TBAH (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, work up the reaction as described for monofluorination to yield the difluorinated product.
General Procedure for the Fluorination of 2H-Indazoles using NFSI
This protocol is based on the work of Ghosh and Hajra.[7]
Materials:
-
2H-Indazole (0.2 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv)
-
Water (2.0 mL)
-
Ethyl acetate
Procedure:
-
In a reaction tube, combine the 2H-indazole (0.2 mmol) and NFSI (0.3 mmol).
-
Add water (2.0 mL) and stir the mixture at 80 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated indazole.
Conclusion
The choice between Selectfluor® and NFSI for electrophilic fluorination is a nuanced decision that depends on the specific synthetic challenge. Selectfluor®'s high reactivity makes it a go-to reagent for less reactive substrates and for reactions where rapid conversion is desired.[2] Its compatibility with aqueous media also offers practical advantages.[6] Conversely, NFSI's milder nature provides a greater degree of control and selectivity, which is particularly beneficial for substrates prone to over-fluorination or side reactions.[2] In the realm of asymmetric catalysis, the choice of the N-F reagent can be a determining factor in achieving high enantioselectivity.[1] By understanding the distinct reactivity profiles and optimal conditions for each reagent, researchers can make an informed decision to best achieve their synthetic goals in the ever-expanding field of organofluorine chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthesis - Electrophilic fluorination power: selectfluor vs NFSI - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Item - Fluorination of 2HâIndazoles Using NâFluorobenzenesulfonimide - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient enantioselective fluorination of various beta-ketoesters catalyzed by chiral palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of Novel Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Fluorine's unique properties, including its high electronegativity and ability to enhance metabolic stability and binding affinity, have made it a valuable element in the design of new therapeutics. This guide provides a comparative overview of the antibacterial activity of three classes of novel fluorinated compounds: fluoroquinolones, benzimidazoles, and thioureas. The information presented is collated from recent studies and is intended to aid researchers in the evaluation and progression of these promising antibacterial candidates.
Comparative Antibacterial Efficacy
The in vitro antibacterial activity of novel fluorinated compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative novel fluorinated quinolones, benzimidazoles, and thioureas against a range of Gram-positive and Gram-negative bacteria, including challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Note: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro Antibacterial Activity of Novel Fluorinated Quinolones (MIC in µg/mL)
| Compound Class | Compound | S. aureus (MRSA) | S. pneumoniae | E. coli | K. pneumoniae | P. aeruginosa | Reference |
| Fluoroquinolone | Delafloxacin | 0.12 - 0.25 | 0.008 - 0.015 | ≤0.015 - 4 | 0.06 - >128 | 0.03 - >128 | [1] |
| Fluoroquinolone | Levonadifloxacin | 0.38 - 1.0 | 0.12 - 0.5 | - | - | - | [2] |
| Fluoroquinolone | Nemonoxacin | 0.5 - 2.0 | 0.06 - 0.12 | - | - | - | [2] |
| Fluoroquinolone | Finafloxacin | 1.0 - 4.0 | 0.25 - 1.0 | - | - | - | [2] |
| Fluoroquinolone | Zabofloxacin | - | - | - | - | - | [3] |
Table 2: In Vitro Antibacterial Activity of Novel Fluorinated Benzimidazoles (MIC in µg/mL)
| Compound Class | Compound | S. aureus (MRSA) | E. faecalis | E. coli | K. pneumoniae | P. aeruginosa | Reference |
| Benzimidazole | Benzimidazole-triazole derivative 63a | 16 | 32 | 4 | 8 | >128 | [4] |
| Benzimidazole | Benzimidazole-triazole derivative 63c | 8 | 32 | - | - | - | [4] |
| Benzimidazole | Benzimidazole-1,2,3-triazole-indoline 65a | 0.031 | - | 0.026 | - | - | [4] |
| Benzimidazole | TFBZ | 1.15 (MIC₅₀) | - | >64 | - | >64 | [5] |
| Benzimidazole | FQH-2 (7-benzimidazol-1-yl-fluoroquinolone) | 0.250 | 0.250 | 0.013 | 0.5 | - | [6] |
Table 3: In Vitro Antibacterial Activity of Novel Fluorinated Thioureas (MIC in µg/mL)
| Compound Class | Compound | S. aureus (MRSA) | S. pneumoniae | E. coli | P. aeruginosa | Reference |
| Thiourea (B124793) | Fluorinated pyridine (B92270) derivative 4a | 1.95 | 1.95 | 7.81 | 15.63 | [7] |
| Thiourea | TD4 | 2-16 | - | - | - | [8] |
| Thiourea | Compound 5a | Resistant | - | Active (MIC not specified) | Active (MIC not specified) | [9] |
| Thiourea | Compound 1g | - | - | - | - | [6] |
Mechanisms of Antibacterial Action
Understanding the mechanism of action is crucial for the rational design of new drugs and for predicting potential resistance mechanisms.
Fluoroquinolones and Fluorinated Benzimidazoles: Inhibition of DNA Gyrase and Topoisomerase IV
Novel fluorinated quinolones and many fluorinated benzimidazoles exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][10] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The fluorine atom at the C-6 position of the quinolone core is a key feature that enhances the inhibition of DNA gyrase and improves cell membrane permeability.[11]
Fluorinated Thioureas: A Multi-Targeted Approach
The antibacterial mechanism of fluorinated thiourea derivatives appears to be more diverse. Some studies suggest that these compounds can disrupt the integrity of the bacterial cell wall by destroying the NAD+/NADH homeostasis.[8] Others indicate that they may target enzymes involved in the biosynthesis of the bacterial cell wall or inhibit DNA gyrase.[4][12] This potential for multiple targets could be advantageous in overcoming resistance.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antibacterial activity.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Test compounds (novel fluorinated compounds)
-
Reference antibiotic (e.g., ciprofloxacin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL). b. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models [mdpi.com]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
Comparative study of C-H functionalization on different fluoroarenes
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluoroarenes, in particular, are prevalent motifs in a vast array of pharmaceuticals and agrochemicals. Direct C-H functionalization of these readily available starting materials offers a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods that require pre-functionalization. This guide provides a comparative analysis of various C-H functionalization reactions on different fluoroarenes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction design and optimization.
The Influence of Fluorine on Regioselectivity
The fluorine atom exerts a powerful electronic effect, influencing the regioselectivity of C-H activation. Primarily, fluorine is known to be an ortho-director due to its ability to stabilize the transition state of metalation at the adjacent C-H bond. This inherent preference for ortho-functionalization has been widely exploited. However, recent advancements have enabled the selective functionalization of the meta position, significantly expanding the synthetic utility of fluoroarenes.[1] This guide will explore both of these regioselective regimes.
I. Ortho-Selective C-H Functionalization
The activation of C-H bonds ortho to a fluorine substituent is a well-established and reliable strategy for the synthesis of 1,2-disubstituted fluoroarenes.[2][3] This selectivity is often attributed to the increased acidity of the ortho C-H bond and favorable interactions with the transition metal catalyst.[3]
I.a. Ortho-Selective C-H Arylation
Palladium and ruthenium-based catalysts are highly effective for the direct arylation of fluoroarenes at the ortho position.[4]
Comparative Data for Ortho-Selective C-H Arylation
| Fluoroarene Substrate | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| Fluorobenzene | 4-Iodoanisole | Pd(OAc)₂ / SPhos | Isopropyl Acetate (B1210297) | 120 | 85 | >99:1:0 | [4] |
| 1,3-Difluorobenzene | 2-Chloropyridine (B119429) | Pd(OAc)₂ / SPhos | Isopropyl Acetate | 120 | 78 | >99:1 (at C2) | [4] |
| 1,2-Difluorobenzene | 4-Iodotoluene | [RuCl₂(p-cymene)]₂ / PPh₃ | Toluene | 110 | 72 | >95:5 (at C3) | |
| Pentafluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Isopropyl Acetate | 120 | 90 | >99:1 | [4] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-C-H Arylation of Fluoroarenes with 2-Chloropyridines [4]
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the fluoroarene (1.0 mmol, 1.0 equiv), 2-chloropyridine derivative (0.4 mmol, 0.4 equiv), Pd(OAc)₂ (0.02 mmol, 5 mol%), SPhos (0.04 mmol, 10 mol%), and K₂CO₃ (0.8 mmol, 2.0 equiv).
-
Solvent Addition: Add 2.0 mL of isopropyl acetate to the vial.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
I.b. Ortho-Selective C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis. The reaction on fluoroarenes typically exhibits high ortho-selectivity.[5]
Comparative Data for Ortho-Selective C-H Borylation
| Fluoroarene Substrate | Borylating Agent | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| Fluorobenzene | B₂pin₂ | [Ir(OMe)(cod)]₂ | dtbpy | Cyclohexane | 80 | 88 | 9:1:0 | [5] |
| 1,3-Difluorobenzene | B₂pin₂ | [Ir(OMe)(cod)]₂ | dtbpy | Cyclohexane | 80 | 92 | >99:1 (at C2) | [5] |
| 1-Fluoro-3-methoxybenzene | B₂pin₂ | [Ir(OMe)(cod)]₂ | dtbpy | Cyclohexane | 80 | 85 | >95:5 (at C2) | [5] |
| 1-Fluoro-4-(trifluoromethyl)benzene | B₂pin₂ | [Ir(OMe)(cod)]₂ | 3,4,7,8-Me₄-phen | THF | 80 | 75 | >98:2 | [6] |
Experimental Protocol: General Procedure for Iridium-Catalyzed Ortho-C-H Borylation of Fluoroarenes [5]
-
Reaction Setup: In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ (0.01 mmol, 1 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) (0.02 mmol, 2 mol%), and bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 mmol, 1.1 equiv) in a screw-capped vial.
-
Reagent Addition: Add the fluoroarene (1.0 mmol, 1.0 equiv) and 3 mL of cyclohexane.
-
Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the arylboronate ester.
II. Meta-Selective C-H Functionalization
Achieving meta-selective C-H functionalization of fluoroarenes is a significant challenge due to the strong ortho-directing influence of the fluorine atom. A highly successful strategy to overcome this involves a palladium-catalyzed reaction that utilizes a norbornene derivative as a transient mediator to relay the C-H activation to the meta position.[1]
II.a. Meta-Selective C-H Arylation
Comparative Data for Meta-Selective C-H Arylation
| Fluoroarene Substrate | Arylating Agent | Catalyst System | Ligand | Mediator | Solvent | Temp (°C) | Yield (%) | Regioselectivity (meta:other) | Reference |
| Fluorobenzene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | 3-F-Pyridine | Norbornene | Dichloroethane | 100 | 65 | >20:1 | [1] |
| 1-Fluoro-3-methylbenzene | 1-Iodo-4-cyanobenzene | Pd(OAc)₂ | 3-Cl-Pyridine | Norbornene | Dichloroethane | 100 | 72 | >20:1 | [1] |
| 1,3-Difluorobenzene | 1-Iodo-4-acetylbenzene | Pd(OAc)₂ | Pyridine | Norbornene | Dichloroethane | 100 | 58 | >20:1 | [1] |
| 1-Fluoro-2-methylbenzene | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ | 3-F-Pyridine | Norbornene | Dichloroethane | 100 | 61 | >20:1 | [1] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Meta-C-H Arylation of Fluoroarenes [1]
-
Reaction Setup: To a dried Schlenk tube, add Pd(OAc)₂ (0.025 mmol, 5 mol%), the pyridine-based ligand (0.1 mmol, 20 mol%), norbornene (0.75 mmol, 1.5 equiv), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add the fluoroarene (0.5 mmol, 1.0 equiv) and the aryl iodide (0.6 mmol, 1.2 equiv) under a nitrogen atmosphere.
-
Solvent Addition: Add 2.0 mL of anhydrous dichloroethane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Work-up: After cooling, dilute the mixture with dichloromethane (B109758) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Mechanistic Pathways and Experimental Workflows
To visualize the distinct mechanisms governing the regioselectivity of C-H functionalization on fluoroarenes, the following diagrams illustrate the generalized catalytic cycles and experimental workflows.
Figure 1. Generalized workflow and catalytic cycle for ortho-selective C-H functionalization of fluoroarenes.
Figure 2. Generalized workflow and catalytic cycle for meta-selective C-H arylation of fluoroarenes via norbornene relay.
Conclusion
The direct C-H functionalization of fluoroarenes is a rapidly evolving field that offers significant advantages for the synthesis of fluorinated molecules. The choice of catalyst, ligand, and reaction strategy allows for remarkable control over the regioselectivity of these transformations. While the inherent electronic properties of fluorine favor ortho-functionalization, innovative approaches, such as the norbornene relay strategy, have opened up access to the previously elusive meta-substituted fluoroarenes. This guide provides a snapshot of the current state of the art, offering researchers and drug development professionals a valuable resource for navigating the exciting possibilities of fluoroarene C-H functionalization. Further exploration into the C-H olefination and alkylation of fluoroarenes will continue to broaden the synthetic toolbox for accessing novel fluorinated compounds.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biocompatibility Analysis: Fluorographene vs. Graphene Oxide
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Graphene Derivatives
The burgeoning field of nanomedicine has seen a surge in the use of graphene-based materials for applications ranging from drug delivery to bio-imaging. Among the most promising derivatives are fluorographene (FG) and graphene oxide (GO). Understanding their interaction with biological systems is paramount for their safe and effective translation into clinical practice. This guide provides a comprehensive comparison of the biocompatibility of fluorographene and graphene oxide, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.
Executive Summary
Both fluorographene and graphene oxide exhibit dose-dependent biocompatibility profiles. While graphene oxide has been more extensively studied, emerging evidence on fluorographene suggests its biocompatibility is highly dependent on the degree and nature of fluorination. This comparison delves into key biocompatibility endpoints: cytotoxicity, genotoxicity, and inflammatory response, providing a side-by-side analysis of their performance.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize quantitative data from various in vitro studies. It is crucial to note that direct comparative studies are limited, and results can vary based on the specific material properties (e.g., flake size, degree of functionalization) and experimental conditions.
Table 1: Cytotoxicity Data (A549 Cell Line, 24h Exposure)
| Concentration (µg/mL) | Fluorographene (F-G596) Cell Viability (%)[1] | Graphene Oxide (s-GO) Cell Viability (%)[2] |
| 3.125 | 95.8 | ~100 |
| 6.25 | ~90 | ~100 |
| 12.5 | ~85 | ~98 |
| 25 | ~75 | ~95 |
| 50 | ~60 | ~90 |
| 100 | ~40 | ~85 |
| 200 | ~25 | 67 |
| 400 | 22.5 | Not Reported |
Note: F-G596 is a specific type of fluorographene with a high fluorine content. s-GO refers to small-sized graphene oxide.
Table 2: Genotoxicity Data (Comet Assay)
| Material | Cell Line | Concentration (µg/mL) | DNA Damage (% Tail DNA) | Reference |
| Graphene Oxide | Caco-2 | 62.5 - 250 | No significant increase | [3] |
| Graphene Oxide | Human Lymphocytes | 50 - 100 | Significant increase | [4] |
| Fluorographene | - | - | Data not available | - |
Data on the genotoxicity of fluorographene using the Comet assay is currently limited in publicly available literature.
Table 3: Inflammatory Response (Cytokine Release in Macrophages)
| Material | Cell Line | Concentration (µg/mL) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Reference |
| Graphene Oxide | RAW 264.7 | 10 | ~1500 | ~100 | [5] |
| Graphene Oxide | RAW 264.7 | 15.6 | Significant upregulation | Significant upregulation | [6] |
| Fluorographene | - | - | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of fluorographene or graphene oxide dispersions for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Expose cells to the nanomaterials for a defined period.
-
Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
ELISA for Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying soluble proteins such as cytokines.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (from cells exposed to fluorographene or graphene oxide) to the wells and incubate. The cytokine in the sample will bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength. The intensity of the color is proportional to the concentration of the cytokine in the sample.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these nanomaterials is critical for predicting their biological effects.
Graphene Oxide
Graphene oxide has been shown to induce cytotoxicity and inflammatory responses primarily through the generation of reactive oxygen species (ROS). This oxidative stress can trigger a cascade of downstream events, including:
-
Apoptosis: GO can induce programmed cell death by activating the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.[7]
-
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation, can be activated by GO-induced ROS.[4] This leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Fluorographene
The specific signaling pathways affected by fluorographene are less well-characterized. However, studies on fluoride-containing compounds suggest that oxidative stress may also play a significant role.[6][8] It is hypothesized that the high electronegativity of fluorine could contribute to the generation of free radicals. Further research is needed to elucidate the precise molecular mechanisms underlying the biocompatibility of fluorographene.
Conclusion
This comparative guide highlights the current understanding of the biocompatibility of fluorographene and graphene oxide. While graphene oxide has been more extensively investigated, both materials demonstrate a dose-dependent toxicity profile. The primary mechanism of graphene oxide toxicity appears to be oxidative stress-mediated pathways. For fluorographene, while data is still emerging, its biocompatibility is intrinsically linked to its fluorine content and bonding characteristics.
For researchers and drug development professionals, the choice between these two materials will depend on the specific application. Graphene oxide's well-documented properties and functionalization potential make it a versatile platform. Fluorographene, with its unique electronic and surface properties, may offer advantages in specific contexts, but its biocompatibility requires further in-depth investigation. Future research should focus on direct comparative studies under standardized conditions to provide a clearer picture of the relative safety and efficacy of these promising nanomaterials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ntu.edu.tw [ch.ntu.edu.tw]
- 4. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoride induces oxidative damage and SIRT1/autophagy through ROS-mediated JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Graphene Oxide (GO) in Activating the Mitochondrial Pathway of Oxidative Stress-Induced Apoptosis in Breast Cancer Cells [mdpi.com]
- 8. A Role of Fluoride on Free Radical Generation and Oxidative Stress in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Fluorine Analysis: Combustion Ion Chromatography vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of fluorine in various matrices is a critical analytical challenge. The presence and concentration of fluorine can significantly impact the properties and safety of pharmaceutical compounds and other materials. This guide provides an objective comparison of Combustion Ion Chromatography (CIC), a robust method for total fluorine analysis, with two common alternatives: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy and Ion-Selective Electrode (ISE) Potentiometry. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.
Methodologies at a Glance
Combustion Ion Chromatography (CIC) has emerged as a powerful tool for determining the total fluorine content, particularly for organofluorine compounds like per- and polyfluoroalkyl substances (PFAS).[1][2] The technique involves the high-temperature combustion of a sample to convert all fluorine species into hydrogen fluoride (B91410) (HF), which is then absorbed into a solution and quantified by ion chromatography.[3][4]
19F Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive analytical technique that provides both qualitative and quantitative information about fluorine-containing compounds.[5][6] It is highly specific to the 19F nucleus and can distinguish between different fluorine environments within a molecule, making it valuable for structural elucidation and quantification without the need for extensive sample preparation.[7]
Ion-Selective Electrode (ISE) Potentiometry is a widely used electrochemical method for the direct measurement of fluoride ion activity in aqueous solutions.[8] It is a relatively simple and inexpensive technique, well-suited for the analysis of inorganic fluoride. However, for the analysis of organically bound fluorine, a sample digestion or combustion step is typically required to liberate the fluoride ions.[8]
Experimental Protocols
Combustion Ion Chromatography (CIC)
The following protocol is a generalized procedure for the analysis of total organic fluorine (TOF) in a solid or liquid sample.
-
Sample Preparation:
-
For solid samples, accurately weigh 10-50 mg of the homogenized material into a ceramic or quartz boat.[9]
-
For liquid samples, accurately pipette a known volume or weight into the boat. Volatile samples may require the use of an adsorbent like activated carbon to prevent losses during introduction.[10]
-
To differentiate between total fluorine (TF) and total organic fluorine (TOF), a separate analysis for total inorganic fluorine (TIF) can be performed. TIF is typically determined by extracting the sample with water and analyzing the extract directly by ion chromatography.[9] TOF is then calculated by subtracting TIF from TF.[2][9]
-
-
Combustion:
-
Absorption:
-
The resulting gases from the combustion chamber are passed through an absorption tube containing an aqueous solution (e.g., deionized water or a dilute buffer) to trap the HF gas as fluoride ions (F⁻).[4]
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is injected into an ion chromatograph.
-
The fluoride ions are separated from other anions on an ion-exchange column.
-
The concentration of fluoride is determined using a conductivity detector.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from fluoride standards.[1][11]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for quantitative 19F NMR (qNMR) analysis.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a suitable internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a deuterated solvent. The internal standard should be a stable, non-reactive fluorine-containing compound with a known purity and a 19F signal that does not overlap with the analyte signals.[6]
-
Ensure complete dissolution and homogenization of the sample.
-
-
NMR Data Acquisition:
-
Acquire the 19F NMR spectrum using a spectrometer with a fluorine-capable probe.
-
Key acquisition parameters to optimize for quantitative analysis include:
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The delay should be at least 5-7 times the longest spin-lattice relaxation time (T1) of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation between scans.[6]
-
Number of Scans (ns): An adequate number of scans should be co-added to achieve a sufficient signal-to-noise ratio (S/N > 150:1 is recommended for high precision).[6]
-
Spectral Width: The spectral width must be large enough to encompass all fluorine signals of interest.
-
-
-
Data Processing and Quantification:
-
Process the acquired Free Induction Decay (FID) with appropriate apodization (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte is calculated based on the ratio of the integrals, the known concentration of the internal standard, and the number of fluorine atoms contributing to each signal.
-
Ion-Selective Electrode (ISE) Potentiometry
The following is a general protocol for the determination of fluoride in an aqueous sample. For organic samples, a combustion step similar to that in CIC is required prior to analysis.
-
Sample and Standard Preparation:
-
Prepare a series of fluoride standard solutions of known concentrations.
-
For each standard and sample, pipette a known volume (e.g., 20 mL) into a plastic beaker.[2]
-
Add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB) to each standard and sample. TISAB is crucial as it maintains a constant ionic strength, adjusts the pH to the optimal range for the electrode (typically 5.0-5.5), and contains a chelating agent to release fluoride ions that may be complexed with interfering cations like Al³⁺ or Fe³⁺.[2]
-
-
Calibration:
-
Immerse the fluoride ISE and a reference electrode (or a combination electrode) into the stirred standard solutions, starting with the lowest concentration.
-
Record the potential (in millivolts) for each standard once the reading has stabilized.
-
Plot the potential versus the logarithm of the fluoride concentration to generate a calibration curve. The slope of the curve should be approximately -59 mV per decade change in concentration at 25°C.
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Immerse the electrodes into the stirred sample solution (with TISAB added).
-
Record the stable potential reading.
-
Determine the fluoride concentration in the sample by comparing its potential to the calibration curve.
-
Quantitative Data Comparison
The performance of each analytical method can be evaluated based on several key parameters, including accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative performance data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Method | Parameter | Typical Value | Reference |
| Combustion Ion Chromatography (CIC) | Accuracy (Recovery) | 80-120% | [3] |
| Precision (%RSD) | < 15% | [12] | |
| LOD | 0.2 - 1.5 µg/L | [3][12] | |
| LOQ | 0.5 - 5.0 µg/L | [12][13] | |
| 19F NMR Spectroscopy | Accuracy (Purity) | < 1% error relative to reference | [6] |
| Precision (%RSD) | < 1% | [6] | |
| LOD | ~0.1 µM | [14] | |
| LOQ | Not widely reported, depends on S/N | ||
| Ion-Selective Electrode (ISE) | Accuracy (Recovery) | >90% | [7] |
| Precision (%RSD) | 3-10% | [15] | |
| LOD | 0.02 mg/L | [15] | |
| LOQ | ~0.1 mg/L |
Performance Comparison
| Feature | Combustion Ion Chromatography (CIC) | 19F NMR Spectroscopy | Ion-Selective Electrode (ISE) |
| Principle | Combustion followed by ion chromatography | Nuclear magnetic resonance of 19F nucleus | Potentiometric measurement of F⁻ activity |
| Fluorine Type | Total fluorine (organic and inorganic) | All fluorine environments, structurally specific | Free fluoride ions (F⁻) |
| Sample Prep | Simple for solids and liquids, may need adsorbents for volatiles | Simple dissolution, requires internal standard | Requires TISAB, combustion needed for organic F |
| Destructive? | Yes | No | No (for aqueous), Yes (with combustion) |
| Throughput | Moderate, can be automated | High for acquisition, data processing can be manual | High |
| Cost | High (initial instrument cost) | High (initial instrument and maintenance cost) | Low |
| Key Advantage | Robust for total fluorine, sensitive | Provides structural information, non-destructive | Simple, inexpensive, portable |
| Key Limitation | Destructive, does not provide structural info | Lower sensitivity than chromatographic methods | Only measures free F⁻, susceptible to interferences |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for fluorine analysis by Combustion Ion Chromatography.
Caption: Comparison of analytical methods for fluorine quantification.
Conclusion
The choice of an analytical method for quantitative fluorine analysis depends on the specific requirements of the study.
-
Combustion Ion Chromatography is the method of choice for obtaining a robust and sensitive measure of total fluorine content , especially for complex matrices and for regulatory purposes related to total organofluorine.[3][16]
-
19F NMR Spectroscopy excels in applications where structural information and non-destructive analysis are paramount. It is a powerful tool in drug discovery and development for characterizing novel fluorinated compounds.[5][6]
-
Ion-Selective Electrode Potentiometry offers a simple, rapid, and cost-effective means of measuring free fluoride ions in aqueous samples. Its application to organic fluorine requires a preliminary combustion step, making it a viable, lower-cost alternative to the automated CIC systems in some contexts.[8]
By understanding the principles, protocols, and performance characteristics of each of these techniques, researchers can make an informed decision to select the most suitable method for their fluorine analysis needs, ensuring the generation of accurate and reliable data in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 8. Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved total organic fluorine methods for more comprehensive measurement of PFAS in industrial wastewater, river water, and air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chesapeakebay.net [chesapeakebay.net]
- 16. Collection - Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples - ACS ES&T Water - Figshare [acs.figshare.com]
Safety Operating Guide
Navigating the Safe Disposal of Fluorane: A Guide for Laboratory Professionals
The proper disposal of fluorane and its derivatives is a critical aspect of laboratory safety and environmental responsibility. Due to the persistent nature of the carbon-fluorine bond, these compounds require specialized handling and disposal procedures to prevent environmental contamination and ensure the safety of laboratory personnel. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound-containing waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle all fluorinated compounds with appropriate safety measures. The introduction of fluorine into organic molecules can significantly alter their reactivity and toxicity.
Personal Protective Equipment (PPE):
-
Eye Protection: At a minimum, chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
-
Gloves: Use nitrile rubber or neoprene gloves to protect against skin contact.[2]
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: All work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] For highly hazardous or moisture-sensitive agents, a glove box with an inert atmosphere is recommended.[1]
In Case of a Spill:
-
Small Spills: Absorb the spill with sand, diatomaceous earth, or other appropriate absorbent materials. Do not flush down the sink.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[1]
This compound Disposal Protocol: A Step-by-Step Approach
The standard and required method for the disposal of this compound and other halogenated organic compounds is incineration at a regulated hazardous waste facility.[3] Never pour this compound waste down the drain or dispose of it in regular trash.[3]
1. Waste Segregation: This is a critical first step. Fluorinated compounds are classified as halogenated organic waste.[3]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[3][4] Mixing waste streams complicates the disposal process and significantly increases costs.[3]
-
Ensure the waste container is compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3]
2. Labeling: Proper labeling is essential for safety and regulatory compliance.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3]
-
The label must include:
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.[4]
-
Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing or reducing agents.[1]
4. Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's guidelines, contact your Environmental Health & Safety (EHS) office for waste pickup.[3]
-
Do not accumulate large quantities of waste.[3] Follow your institution's guidelines for the maximum allowable volume of waste in an SAA.[3]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are typically determined by institutional and regional regulations, the following table summarizes general guidelines.
| Parameter | Guideline | Source |
| Waste Stream Category | Halogenated Organic Waste | BenchChem |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility | BenchChem |
| Incompatible Waste | Non-halogenated organic solvents (e.g., acetone, ethanol, hexane) | BenchChem, Ace Waste |
| Container Material | High-density polyethylene (HDPE) or glass | BenchChem |
| Spill Cleanup | Absorb with sand, diatomaceous earth, or other appropriate absorbents. Do not flush down the sink. | Water Corporation |
| Prohibited Disposal | Never pour down the drain or dispose of in regular trash. | BenchChem, Office of Clinical and Research Safety |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
